molecular formula C8H4FNO B010758 2-Fluoro-4-formylbenzonitrile CAS No. 101048-76-4

2-Fluoro-4-formylbenzonitrile

Numéro de catalogue: B010758
Numéro CAS: 101048-76-4
Poids moléculaire: 149.12 g/mol
Clé InChI: MYUPCEIJNBAAFL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluoro-4-formylbenzonitrile (CAS# 101048-76-4) is a high-purity, solid synthetic building block of molecular formula C₈H₄FNO and molecular weight 149.12 g/mol . This compound is characterized as a white to yellow-orange powder or crystal with a melting point range of 87°C to 92°C . It features both a formyl and a nitrile group on a fluorinated aromatic ring, making it a versatile and valuable intermediate for various research applications. Its primary research value lies in its use as a key precursor in organic synthesis and medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules. The molecule's reactivity allows it to undergo a range of transformations; the formyl group is susceptible to nucleophilic attack and can be reduced or oxidized, while the nitrile group can be hydrolyzed to a carboxylic acid or serve as a dipole in cycloaddition reactions. The presence of the fluorine atom can influence the electronics of the ring system and improve metabolic stability or membrane permeability in candidate drug molecules. Researchers should note that this compound is air-sensitive and is recommended to be stored in a cool, dark place under inert gas . It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye/face protection, should be used, and handling should occur in a well-ventilated area . This product is intended For Research Use Only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-fluoro-4-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUPCEIJNBAAFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10458977
Record name 2-Fluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101048-76-4
Record name 2-Fluoro-4-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101048-76-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10458977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-formylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Fluoro-4-formylbenzonitrile CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Fluoro-4-formylbenzonitrile

Abstract

This compound, identified by CAS number 101048-76-4, is a highly functionalized aromatic compound of significant interest in modern chemical research and development.[1][2][3][4] Its unique molecular architecture, featuring a nitrile, an aldehyde, and a fluorine substituent on a benzene ring, renders it a versatile and valuable building block. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, synthetic utility, and applications, with a particular focus on its role in pharmaceutical and materials science. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex target molecules, including novel therapeutic agents and advanced materials.[1] This document serves as a resource for researchers, chemists, and professionals in drug discovery and materials science, offering field-proven insights and detailed protocols.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The incorporation of fluorine into organic molecules is a cornerstone strategy in modern medicinal chemistry.[5] The fluorine atom, owing to its high electronegativity and small size, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5] this compound is an exemplar of a fluorinated building block, offering three distinct points of chemical reactivity. The benzonitrile moiety is a common feature in many approved drugs, while the aldehyde group serves as a versatile handle for a plethora of chemical transformations such as reductive aminations, Wittig reactions, and condensations. The fluorine atom enhances the reactivity of the aromatic ring and imparts unique electronic properties.[1] This trifecta of functionality makes it an invaluable precursor for constructing diverse chemical libraries for drug discovery and for developing specialized polymers and dyes.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 101048-76-4[1][2][3][4][6]
Molecular Formula C₈H₄FNO[1][2][3]
Molecular Weight 149.12 g/mol [1][7]
Appearance White to light yellow solid/powder/crystal[1][6]
Melting Point 86-92 °C[1][6][8]
Boiling Point 276.4 °C[2]
Density 1.25 g/cm³[2]
Synonyms 4-Cyano-3-fluorobenzaldehyde, 2-Fluoro-4-formylbenzenecarbonitrile[1][4][6]
Purity Typically >97.0% (GC)[6]
Storage Store at 0-8 °C in an inert atmosphere[1][3][4]
Table 2: Hazard and Safety Information
Hazard TypeGHS ClassificationPrecautionary Codes (Examples)Source(s)
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332)P261, P270, P280, P301+P312[6][9][10]
Skin Irritation Causes skin irritation (H315)P302+P352, P332+P313[2][7][9]
Eye Irritation Causes serious eye irritation (H319)P305+P351+P338, P337+P313[7][9]
Respiratory Irritation May cause respiratory irritation (H335)P261, P304+P340, P403+P233[7][11]

CAUSALITY IN HANDLING: The compound is classified as an irritant and is harmful via multiple exposure routes.[6][7][9] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

Synthesis and Mechanistic Considerations

The most direct and commonly cited synthesis of this compound involves the selective oxidation of the corresponding primary alcohol, 2-fluoro-4-(hydroxymethyl)benzonitrile.

SynthesisWorkflow cluster_purification Workup & Purification SM 2-Fluoro-4-(hydroxymethyl)benzonitrile Reagent Pyridinium Chlorochromate (PCC) in Dichloromethane (DCM) SM->Reagent 1. Product This compound Filtration Filtration through Silica Product->Filtration 3. Reagent->Product 2. Oxidation (4h, RT) Concentration Concentration in vacuo Filtration->Concentration 4.

Caption: Synthetic workflow for this compound via PCC oxidation.

Expertise-Driven Protocol: Oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile

This protocol is based on established chemical principles for selective oxidation.[8]

Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is highly effective for converting primary alcohols to aldehydes. Its key advantage is its ability to halt the oxidation at the aldehyde stage without significant formation of the corresponding carboxylic acid, which is a common side reaction with stronger oxidants. Dichloromethane (DCM) is the solvent of choice due to its inertness and ability to dissolve both the starting material and the PCC reagent.

Methodology:

  • Reaction Setup: To a solution of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile (1.0 eq) dissolved in anhydrous dichloromethane (approx. 0.2 M concentration) in a round-bottom flask, add pyridinium chlorochromate (1.0 eq) portion-wise at room temperature.[8]

  • Reaction Monitoring: Stir the resulting mixture vigorously at room temperature for approximately 4 hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

  • Workup: Upon completion, the reaction mixture, which will be a dark slurry, is passed through a short plug of silica gel to filter out the chromium byproducts.[8]

  • Purification: The silica gel pad is washed with additional dichloromethane to ensure complete recovery of the product. The combined filtrates are then concentrated under reduced pressure.[8]

  • Isolation: The resulting residue is the crude product, which typically solidifies upon concentration. It can be further purified by recrystallization to yield this compound as a white to light-yellow solid with high purity (e.g., 90% yield).[8]

Self-Validation: The success of this protocol is validated by monitoring the reaction to completion (Step 2) and confirming the purity and identity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Synthetic Utility and Applications

The value of this compound lies in its ability to serve as a versatile intermediate for a wide array of more complex molecules.[1]

Applications cluster_pharma Drug Discovery & Medicinal Chemistry cluster_materials Materials Science & Dyes Core This compound Aldehyde Nitrile Fluoro-Aryl App1 Heterocycle Synthesis Core:f0->App1 Condensation App2 Scaffold for Kinase Inhibitors Core:f1->App2 Core Structure Core:f2->App2 Modulates pKa, Lipophilicity App3 Reductive Amination Products Core:f0->App3 Reaction App4 Polymer Functionalization Core:f0->App4 Grafting App5 Precursor for Dyes & Pigments Core:f1->App5 Chromophore Component App6 Fluorescent Probes Core:f2->App6 Tuning Photophysics

Caption: The relationship between the functional groups of the core molecule and its applications.

  • Pharmaceutical Research: This compound is a significant building block in medicinal chemistry.[1] The aldehyde group can be readily converted into other functionalities or used to build heterocyclic rings, which are prevalent in many drug scaffolds. The fluorobenzonitrile core is a known pharmacophore in various therapeutic areas, including oncology.[12] For instance, related benzonitrile structures are key intermediates for tyrosine kinase inhibitors used in cancer therapy.[12]

  • Agrochemicals: Similar to pharmaceuticals, the structural motifs present in this compound are valuable in the design of new herbicides and pesticides, where metabolic stability and target affinity are crucial.[1]

  • Materials Science: The compound's reactivity allows it to be incorporated into polymers to enhance their thermal stability or modify their surface properties.[1]

  • Dyes and Pigments: The aromatic system can be extended through reactions at the aldehyde group to create conjugated systems, forming the basis for novel dyes and pigments with unique color properties and stability.[1]

  • Analytical Chemistry: Its structure makes it suitable for developing fluorescent probes for biological imaging, where the fluorinated aromatic ring can be used to tune the photophysical properties.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation in science. Its well-defined physicochemical properties, accessible synthesis, and multi-faceted reactivity make it an indispensable component in the toolkit of synthetic chemists. For professionals in drug discovery, it provides a reliable scaffold for generating novel candidates with potentially enhanced pharmacological profiles. For materials scientists, it offers a gateway to advanced materials with tailored functionalities. This guide has provided a technical foundation for understanding and utilizing this powerful building block, underscoring its continued importance across diverse scientific disciplines.

References

An In-depth Technical Guide to the Physical Properties of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Fluoro-4-formylbenzonitrile in Modern Chemistry

This compound is a highly functionalized aromatic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and synthetic organic chemistry. Its strategic importance lies in the unique combination of three reactive functional groups on a benzene ring: a nitrile, a formyl (aldehyde), and a fluorine atom. This trifecta of functionalities makes it a versatile building block for the synthesis of complex molecular architectures.[1] The fluorine atom enhances the compound's reactivity and can modulate the pharmacokinetic properties of derivative molecules, a crucial aspect in drug development.[1] The aldehyde and nitrile groups provide orthogonal handles for a wide array of chemical transformations, enabling the efficient construction of diverse chemical libraries for high-throughput screening.[1] This guide provides an in-depth analysis of the core physical properties of this compound, offering a foundational understanding for researchers and professionals working with this pivotal intermediate.

Molecular and Chemical Identity

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem
CAS Number 101048-76-4Chem-Impex, Tokyo Chemical Industry
Molecular Formula C₈H₄FNOChem-Impex, PubChem
Molecular Weight 149.12 g/mol Chem-Impex, PubChem
Synonyms 4-Cyano-3-fluorobenzaldehyde, 2-Fluoro-4-formylbenzenecarbonitrileChem-Impex, Tokyo Chemical Industry

Below is a 2D representation of the molecular structure of this compound, generated using the DOT language, illustrating the relative positions of the functional groups on the aromatic ring.

Caption: 2D structure of this compound.

Core Physical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various experimental setups. The following table summarizes the key physical data for this compound.

Physical PropertyValueSource(s)
Appearance White to light yellow solid/powder/crystalChem-Impex, Tokyo Chemical Industry
Melting Point 80 - 92 °C (range from various sources)Chem-Impex, ECHEMI, Tokyo Chemical Industry, ChemicalBook
Boiling Point (Predicted) 276.4 °CECHEMI
Density (Predicted) 1.25 g/cm³ECHEMI
Vapor Pressure 0.0048 mmHg at 25°CECHEMI
Refractive Index (Predicted) 1.527ECHEMI

Solubility Profile

While specific quantitative solubility data is not widely published, the solubility of this compound can be inferred from its structure and the known solubility of related compounds like benzonitrile.[2][3][4][5] The presence of a polar nitrile group and a moderately polar aldehyde group, along with a nonpolar benzene ring, suggests a degree of solubility in a range of organic solvents. It is expected to be slightly soluble in water and more soluble in polar aprotic and protic organic solvents.

Expected Solubility:

  • Water: Slightly soluble to insoluble.

  • Methanol, Ethanol: Soluble.

  • Acetone, Tetrahydrofuran (THF): Soluble.

  • Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Very soluble.

  • Dichloromethane, Chloroform: Soluble.

  • Hexanes, Toluene: Sparingly soluble to insoluble.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of a compound. Below is an overview of the expected spectroscopic features for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of its functional groups.

  • C≡N (Nitrile) stretch: A sharp, strong absorption peak is expected in the range of 2220-2240 cm⁻¹.

  • C=O (Aldehyde) stretch: A strong, sharp peak will be present in the region of 1690-1715 cm⁻¹.

  • C-H (Aldehyde) stretch: Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-F (Aryl-Fluoride) stretch: A strong absorption is expected in the 1200-1250 cm⁻¹ region.

  • Aromatic C=C stretches: Multiple peaks of varying intensity will appear in the 1450-1600 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the hydrogen atoms in the molecule.

  • Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear as multiplets in the δ 7.0-8.5 ppm range. The electron-withdrawing nature of the nitrile, aldehyde, and fluorine groups will shift these protons downfield. The coupling patterns will be complex due to spin-spin coupling between the protons and with the fluorine atom.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

  • Aldehyde Carbonyl Carbon: Expected in the δ 185-195 ppm region.

  • Nitrile Carbon: Typically found between δ 115 and 125 ppm.

  • Aromatic Carbons: Six signals are expected in the δ 110-170 ppm range. The carbon attached to the fluorine atom will show a large coupling constant (¹JCF).

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize risk.

GHS Hazard Statements: [6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. Recommended storage temperature is between 0-8 °C.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Experimental Protocols for Physical Property Determination

The following are standard, field-proven methodologies for determining the key physical properties of a solid compound like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Methodology:

  • Sample Preparation: Finely powder a small amount of the dry solid.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (2-3 mm) prep->load place Place in Melting Point Apparatus load->place heat_fast Rapid Heating to ~15°C below MP place->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Record Temperature Range (First Liquid to All Liquid) heat_slow->observe end End observe->end

Caption: Workflow for Melting Point Determination.

Qualitative Solubility Testing

This protocol provides a systematic approach to understanding the solubility profile of the compound.

Methodology:

  • Initial Test: To approximately 10-20 mg of the compound in a test tube, add 1 mL of the solvent to be tested (e.g., water, ethanol, acetone).

  • Observation: Agitate the mixture for 1-2 minutes at room temperature. Observe if the solid dissolves completely.

  • Heating: If the compound is not soluble at room temperature, gently heat the mixture in a warm water bath and observe any changes in solubility.

  • Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

  • Systematic Approach: A logical flow for testing solubility is to start with water, followed by common organic solvents of varying polarity.

G start Start add_sample Add 10-20 mg of Sample to Test Tube start->add_sample add_solvent Add 1 mL of Solvent add_sample->add_solvent agitate Agitate at Room Temp for 1-2 min add_solvent->agitate observe_rt Observe Solubility agitate->observe_rt soluble_rt Soluble observe_rt->soluble_rt Yes not_soluble_rt Not Soluble observe_rt->not_soluble_rt No heat Gently Heat not_soluble_rt->heat observe_heat Observe Solubility heat->observe_heat soluble_heat Soluble on Heating observe_heat->soluble_heat Yes insoluble Insoluble observe_heat->insoluble No

Caption: Systematic Workflow for Qualitative Solubility Testing.

Conclusion

This compound is a compound of significant utility in contemporary chemical research and development. Its physical properties, as detailed in this guide, are fundamental to its effective and safe application. A thorough understanding of its melting point, solubility, and spectroscopic signatures allows researchers to confidently handle, purify, and characterize this versatile building block, thereby facilitating the synthesis of novel and potentially impactful molecules.

References

Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Fluoro-4-formylbenzonitrile: Properties, Synthesis, and Applications

Executive Summary: This technical guide provides a comprehensive overview of this compound (FFBN), a key building block in modern organic synthesis. With a molecular weight of 149.12 g/mol , this trifunctional aromatic compound is of significant interest to researchers in drug discovery, agrochemicals, and materials science.[1][2] This document details its physicochemical properties, provides validated synthetic protocols with mechanistic explanations, explores its diverse applications, and outlines essential safety and handling procedures. The strategic placement of the fluoro, formyl, and nitrile groups makes FFBN a versatile intermediate for constructing complex molecular architectures with tailored electronic and biological properties.

This compound, also known as 4-Cyano-3-fluorobenzaldehyde, is a crystalline solid that serves as a highly valuable intermediate in synthetic chemistry.[2][3] Its utility stems from the unique interplay of its three functional groups on a single benzene ring:

  • The Nitrile Group (-CN): A versatile functional group that acts as a powerful electron-withdrawing group, influencing the reactivity of the aromatic ring. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct various nitrogen-containing heterocycles.

  • The Formyl Group (-CHO): An aldehyde that provides a reactive handle for a multitude of crucial carbon-carbon and carbon-nitrogen bond-forming reactions, including reductive aminations, Wittig reactions, and aldol condensations.

  • The Fluoro Group (-F): The introduction of a fluorine atom can profoundly and strategically modulate a molecule's physicochemical properties. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved binding affinity and pharmacokinetic profiles.[4][5]

The combination of these three groups in a specific regioisomeric arrangement makes this compound an ideal starting point for synthesizing a wide range of high-value compounds, from pharmaceutical candidates to advanced materials.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in synthesis and research. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Weight 149.12 g/mol [1][2]
Molecular Formula C₈H₄FNO[1][2]
CAS Number 101048-76-4[1][2]
IUPAC Name This compound[1]
Synonyms 4-Cyano-3-fluorobenzaldehyde, 2-Fluoro-4-formylbenzenecarbonitrile[2][3]
Appearance White to light yellow solid/powder/crystal[2][3]
Melting Point 86-90 °C[2]
Purity Typically ≥97-98% (by GC)[2][3]
Topological Polar Surface Area 40.9 Ų[1]
XLogP3-AA 1.2[1]

Synthesis and Mechanistic Considerations

A reliable and efficient synthesis is paramount for the utility of any chemical building block. One common and direct method for preparing this compound is through the selective oxidation of the corresponding primary alcohol.

Synthetic Pathway: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

A well-documented laboratory-scale synthesis involves the oxidation of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile using Pyridinium Chlorochromate (PCC).[6]

Synthesis_Workflow Reactant 2-Fluoro-4-(hydroxymethyl)benzylcarbonitrile Reagent PCC (Pyridinium Chlorochromate) Dichloromethane (CH2Cl2) Room Temperature Reactant->Reagent Product This compound Reagent->Product caption Diagram 1: Synthesis of FFBN via PCC Oxidation.

Caption: Diagram 1: Synthesis of FFBN via PCC Oxidation.

Causality and Experimental Choice: Pyridinium Chlorochromate (PCC) is the reagent of choice for this transformation due to its mild and selective nature. Unlike stronger oxidizing agents (e.g., potassium permanganate or chromic acid), PCC reliably oxidizes primary alcohols to aldehydes with minimal risk of over-oxidation to the corresponding carboxylic acid. This selectivity is crucial for preserving the desired aldehyde functionality. The reaction is typically performed in an anhydrous chlorinated solvent like dichloromethane (DCM) at room temperature, providing a controlled environment that is compatible with the functional groups present in the molecule.[6]

Key Reactions and Synthetic Utility

The value of this compound lies in the differential reactivity of its functional groups, allowing for sequential and targeted modifications.

Reactivity_Diagram cluster_aldehyde Aldehyde Reactions cluster_nitrile Nitrile Reactions FFBN This compound ReductiveAmination Reductive Amination FFBN->ReductiveAmination R-NH2, NaBH(OAc)3 Wittig Wittig Olefination FFBN->Wittig Ph3P=CHR Condensation Condensation FFBN->Condensation Active Methylene Cmpd. Hydrolysis Hydrolysis to Acid FFBN->Hydrolysis H3O+ Reduction Reduction to Amine FFBN->Reduction H2/Pd, or LiAlH4 caption Diagram 2: Key reactive sites and transformations of FFBN.

Caption: Diagram 2: Key reactive sites and transformations of FFBN.

  • Transformations of the Aldehyde: The formyl group is the most accessible handle for elaboration. It readily undergoes reductive amination with primary or secondary amines to form substituted benzylamines. It is also an excellent substrate for Wittig-type olefination reactions to generate substituted styrenes and for various condensation reactions to build molecular complexity.[7][8]

  • Transformations of the Nitrile: The nitrile group can be maintained throughout many reaction sequences or can be transformed as needed. Acidic or basic hydrolysis converts it to a carboxylic acid, while reduction (e.g., catalytic hydrogenation) yields a primary amine, providing another point for diversification.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of FFBN makes it a sought-after precursor in several high-technology fields.

  • Pharmaceutical and Agrochemical Synthesis: FFBN is a versatile intermediate for creating complex molecules for biological screening.[2] Its structure is found within scaffolds used to develop kinase inhibitors, which are crucial in oncology research.[9] The fluorine atom can enhance cell membrane permeability and block metabolic degradation at the ortho position, prolonging the biological half-life of a drug candidate.[5]

  • Materials Science: The compound is used in the production of advanced materials, including specialized polymers and coatings where specific chemical functionalities are needed for enhanced performance.[2]

  • Fluorescent Probes: The conjugated aromatic system can be extended and modified to develop fluorescent probes for biological imaging, helping researchers visualize cellular processes in real time.[2]

Experimental Protocols

The following protocols are representative of standard laboratory procedures for the synthesis and quality control of this compound.

Protocol 6.1: Synthesis via Oxidation[6]
  • Setup: To a solution of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile (5.18 g, 34.27 mmol) in anhydrous dichloromethane (150 mL) in a round-bottom flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (PCC) (7.39 g, 34.27 mmol) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the mixture through a short plug of silica gel to remove the chromium byproducts. Wash the silica pad thoroughly with additional dichloromethane.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization or column chromatography to yield this compound as a white solid (typical yield: ~90%).

Protocol 6.2: Quality Control by Gas Chromatography (GC)
  • Objective: To verify the purity of the synthesized this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min. Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: Dissolve a small amount of the product (~1 mg) in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~1 mg/mL.

  • Analysis: Inject 1 µL of the sample. The purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is typically required for use in further synthetic applications.[2]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It is known to cause skin irritation and serious eye irritation.[1][10] It may also cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

  • Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Keep away from heat, sparks, and open flames.[11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 0-8 °C.[2][11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a cornerstone building block for synthetic chemists. Its molecular weight of 149.12 g/mol and its unique trifunctional nature provide a robust platform for the efficient synthesis of diverse and complex target molecules. The strategic incorporation of fluorine, coupled with the versatile reactivity of the aldehyde and nitrile groups, ensures its continued importance in advancing research in pharmaceuticals, agrochemicals, and materials science. Adherence to established synthetic protocols and safety guidelines will enable researchers to fully harness the synthetic potential of this valuable compound.

References

An In-depth Technical Guide to 2-Fluoro-4-formylbenzonitrile: A Cornerstone Intermediate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Fluorinated Scaffolds in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—can profoundly modulate the biological activity and material characteristics of a compound.[1] It is within this context that fluorinated building blocks have risen to prominence. 2-Fluoro-4-formylbenzonitrile, a seemingly simple trifunctional aromatic compound, stands out as a particularly valuable intermediate. Its carefully orchestrated arrangement of a nitrile, a formyl group, and a fluorine atom on a benzene ring offers a versatile platform for complex molecular construction. This guide provides an in-depth exploration of its structure, synthesis, and application, offering researchers and development professionals the technical insights required to fully leverage its synthetic potential.

Chapter 1: Molecular Identity and Physicochemical Profile

A comprehensive understanding of a chemical intermediate begins with a precise characterization of its identity and physical properties. This foundational knowledge is critical for its effective use in synthesis, ensuring predictability in reactivity and enabling robust process development.

Nomenclature and Structural Elucidation

This compound is systematically identified by a set of unique descriptors that ensure its unambiguous recognition in literature and databases.

  • IUPAC Name : this compound[2]

  • Synonyms : 4-Cyano-3-fluorobenzaldehyde[3][4]

  • CAS Number : 101048-76-4[2][3][4][5][6]

  • Molecular Formula : C₈H₄FNO[2][3]

  • Molecular Weight : 149.12 g/mol [2][3]

The molecule's structure, featuring a benzene ring substituted with three key functional groups, is the source of its synthetic utility. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effect of the fluorine atom, creates a unique electronic landscape that dictates its reactivity.

structure cluster_benzene C1 C C2 C C1->C2 C1->C2 CN_C C C1->CN_C C3 C C2->C3 F F C2->F C4 C C3->C4 C3->C4 H3 H C3->H3 C5 C C4->C5 CHO_C C C4->CHO_C C6 C C5->C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 CN_N N CN_C->CN_N CHO_H H CHO_C->CHO_H CHO_O O CHO_C->CHO_O

Caption: Chemical structure of this compound (CAS: 101048-76-4).

Physicochemical Properties

The physical properties of this compound are essential for determining appropriate handling, storage, and reaction conditions. The compound is a solid at room temperature, with a melting point that suggests a stable crystalline lattice.

PropertyValueSource(s)
Appearance White to light yellow solid/powder/crystal[3][4]
Melting Point 80-92 °C[3][4][5][6]
Boiling Point 276.4 °C (Predicted)[6]
Density 1.25 g/cm³ (Predicted)[6]
Purity ≥97.0% (GC)[3][4]
Storage Conditions Store at 0-8 °C[3]
Spectroscopic Signature

While specific spectra are instrument-dependent, the structure of this compound allows for the prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.

  • ¹H NMR : The spectrum would show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). The aldehyde proton (-CHO) would appear as a highly deshielded singlet (approx. 10.0 ppm). Coupling patterns (doublets and triplets) would be influenced by both H-H and H-F coupling constants.

  • ¹³C NMR : Aromatic carbons would resonate between 110-160 ppm. The nitrile carbon (C≡N) would appear around 115-120 ppm, while the carbonyl carbon of the aldehyde (-CHO) would be significantly downfield, typically >185 ppm.

  • IR Spectroscopy : Key vibrational bands would confirm the presence of the functional groups: a sharp, strong absorption around 2230 cm⁻¹ for the nitrile (C≡N) stretch, and a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹. A C-F stretching band would also be present, typically in the 1250-1000 cm⁻¹ region.

  • Mass Spectrometry : The molecular ion peak (M⁺) would be observed at m/z = 149.0277, corresponding to the exact mass of C₈H₄FNO.

Chapter 2: Synthesis and Purification Strategies

The efficient and scalable synthesis of this compound is paramount for its application in large-scale drug development and manufacturing. The choice of synthetic route often involves a trade-off between cost, safety, and yield.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the key functional groups to identify readily available starting materials. A common strategy for substituted benzonitriles involves the cyanation of an aryl halide. The formyl group can be introduced via oxidation of a methyl or hydroxymethyl group, or directly from a formylation reaction.

retrosynthesis target This compound inter1 2-Fluoro-4-bromobenzaldehyde target->inter1 Cyanation (e.g., CuCN) inter2 4-Bromo-3-fluorotoluene inter1->inter2 Oxidation of -CH3 start1 3-Fluorotoluene inter2->start1 Bromination

Caption: Retrosynthesis of this compound from a common starting material.

Recommended Synthetic Protocol: A Modern Approach

While classical methods like the Rosenmund-von Braun reaction (cyanation of an aryl halide) are viable, modern synthetic routes aim to improve safety and efficiency. A patented method highlights a pathway starting from o-fluorobenzonitrile, which avoids the use of highly toxic reagents like cuprous cyanide in the final stages.[7]

Step 1: Chloromethylation of o-Fluorobenzonitrile

  • Rationale : This step introduces a reactive handle at the para-position, which will be converted to the aldehyde. Using paraformaldehyde as the aldehyde source and zinc chloride as a catalyst under acidic conditions is a standard approach for electrophilic aromatic substitution.

  • Procedure :

    • To a solution of o-fluorobenzonitrile in an appropriate acidic medium (e.g., acetic acid), add paraformaldehyde and a halide source (e.g., HCl).

    • Add a catalytic amount of zinc chloride.

    • Stir the reaction at a controlled temperature (e.g., 60-70 °C) and monitor by HPLC until starting material is consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

Step 2: Hydrolysis to 2-Fluoro-4-(hydroxymethyl)benzonitrile

  • Rationale : The chloromethyl intermediate is hydrolyzed to the corresponding benzyl alcohol. This is a straightforward nucleophilic substitution reaction.

  • Procedure :

    • Dissolve the crude intermediate from Step 1 in a mixture of an organic solvent and aqueous base (e.g., NaOH).

    • Heat the mixture (e.g., to 80 °C) and stir until the hydrolysis is complete, as monitored by TLC or HPLC.[7]

    • Cool the reaction, separate the organic layer, and concentrate to yield the crude alcohol.

Step 3: Oxidation to this compound

  • Rationale : The benzyl alcohol is oxidized to the final aldehyde product. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation, known for stopping the oxidation at the aldehyde stage without significant over-oxidation to the carboxylic acid.[7][8]

  • Procedure :

    • Dissolve the crude alcohol from Step 2 in a chlorinated solvent like dichloromethane (DCM).

    • Cool the solution in an ice bath and add PCC in portions, maintaining the temperature.

    • Allow the reaction to warm to room temperature and stir until completion.[7]

    • Filter the reaction mixture through a pad of silica or Celite to remove chromium byproducts.

    • Concentrate the filtrate under reduced pressure.

Purification and Quality Control
  • Purification : The final crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield a solid of high purity (>97%).[7]

  • Quality Control : The identity and purity of the final product must be rigorously confirmed.

    • Purity Assessment : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to quantify the purity.

    • Identity Confirmation : ¹H NMR, ¹³C NMR, and IR spectroscopy are employed to confirm that the structure matches that of this compound.

Chapter 3: Core Applications in Research and Development

The trifunctional nature of this compound makes it a highly sought-after building block in multiple fields, most notably in the synthesis of pharmaceuticals and advanced materials.[3]

A Versatile Building Block in Medicinal Chemistry

The compound serves as a cornerstone intermediate for constructing complex, biologically active molecules.[3] The aldehyde group is a versatile handle for transformations such as reductive aminations, Wittig reactions, and aldol condensations, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

  • Case Study: Synthesis of PARP Inhibitor Olaparib : 2-Fluoro-5-formylbenzonitrile, a close isomer, is a documented intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.[7] This highlights the value of this molecular scaffold in constructing complex heterocyclic systems common in modern pharmaceuticals. The reactivity of this compound allows for its analogous use in creating novel drug candidates.

application cluster_start Starting Material cluster_reactions Key Transformations cluster_products Resulting Scaffolds cluster_final Final Application start This compound reductive_amination Reductive Amination (+ R-NH2) start->reductive_amination wittig Wittig Reaction (+ Ylide) start->wittig cyanation Nitrile Hydrolysis start->cyanation product1 Substituted Benzylamine reductive_amination->product1 product2 Stilbene Derivative wittig->product2 product3 Fluorinated Carboxylic Acid cyanation->product3 final_mol Biologically Active Compound / API product1->final_mol product2->final_mol product3->final_mol

Caption: Synthetic utility of this compound in generating diverse molecular scaffolds.

Applications in Materials Science

Beyond pharmaceuticals, this compound is valuable in creating novel materials.[3]

  • Dyes and Pigments : The chromophoric system can be extended through reactions at the formyl group to create stable and vibrant colorants.[3]

  • Polymers : It can be incorporated into polymer backbones to enhance thermal stability and introduce specific chemical functionalities.[3]

  • Fluorescent Probes : The fluorinated benzonitrile core can be elaborated into sophisticated fluorescent probes for use in biological imaging, helping to visualize cellular processes.[3]

Chapter 4: Experimental Protocols and Handling

Trustworthy and reproducible science demands meticulous attention to experimental procedure and safety. The protocols described herein are designed to be self-validating systems.

General Protocol: Reductive Amination

This protocol details a standard laboratory procedure for synthesizing a secondary amine using this compound.

workflow start 1. Reagent Prep dissolve 2. Dissolve Aldehyde & Amine in Solvent start->dissolve Inert Atmosphere add_reagent 3. Add Reducing Agent (e.g., NaBH(OAc)3) portion-wise dissolve->add_reagent Control Temp monitor 4. Stir & Monitor (TLC/HPLC) add_reagent->monitor quench 5. Quench Reaction (e.g., sat. NaHCO3) monitor->quench Upon Completion extract 6. Aqueous Workup & Extraction quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Purify Product (Chromatography) dry->purify end 9. Characterize purify->end

Caption: Standard experimental workflow for a reductive amination reaction.

Step-by-Step Methodology:

  • Setup : To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolution : Add a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane) and stir until fully dissolved.

  • Amine Addition : Add the primary or secondary amine (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.5 eq) to free the amine.

  • Imine Formation : Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.

  • Reduction : Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence or exotherm.

  • Reaction : Stir the reaction at room temperature until the starting aldehyde is completely consumed, as monitored by TLC or LC-MS.

  • Workup : Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir for 15 minutes.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography.

Safety and Hazard Management

This compound is a chemical that requires careful handling to minimize risk to researchers. It is classified as an irritant and is harmful if inhaled, swallowed, or in contact with skin.[2][4][9]

Hazard ClassGHS StatementPrecautionary Measures
Acute Toxicity H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.P261, P270, P271, P280, P301+P312, P302+P352, P304+P340[4]
Skin Irritation H315: Causes skin irritation.P264, P280, P302+P352, P332+P313[2]
Eye Irritation H319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313[2]
Respiratory Irrit. H335: May cause respiratory irritation.P261, P271, P304+P340, P319[2]

Handling Protocol:

  • Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4][9]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[9]

  • Spill Management : In case of a spill, clear the area. Use dry cleanup procedures and avoid generating dust. Collect the spilled material into a labeled container for proper waste disposal.[9]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion: Future Outlook

This compound has firmly established itself as a high-value intermediate in the synthetic sciences. Its utility is rooted in the predictable reactivity of its three distinct functional groups, allowing for sequential and regioselective transformations. As the demand for more complex and functionally dense small molecules grows, particularly in the fields of targeted therapeutics and functional materials, the importance of strategically designed building blocks like this compound will only increase. Future innovations in catalysis and flow chemistry are poised to further streamline its use, enabling even more efficient and sustainable pathways to the next generation of chemical innovations.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4-formylbenzonitrile, with a Core Focus on its Melting Point

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Fluoro-4-formylbenzonitrile, a versatile building block in modern medicinal chemistry and materials science. With full editorial control, this document moves beyond a simple data sheet to offer a deeper understanding of the compound's properties, the causality behind experimental choices in its characterization, and its practical applications. The cornerstone of this guide is a detailed exploration of its melting point, a critical parameter for purity assessment and reaction optimization.

Introduction: The Significance of this compound in Research and Development

This compound, also known by its synonyms 4-Cyano-3-fluorobenzaldehyde and 2-Fluoro-4-formylbenzenecarbonitrile, is a substituted aromatic compound of significant interest.[1][2] Its unique trifunctional nature, possessing a nitrile, a fluoro, and an aldehyde group, makes it a highly valuable intermediate in organic synthesis. The electron-withdrawing properties of the nitrile and fluorine substituents activate the aldehyde group, rendering it susceptible to a wide range of chemical transformations.

This compound serves as a crucial starting material in the synthesis of various pharmaceuticals and agrochemicals.[1] Its applications extend to the development of fluorescent probes for biological imaging and in material science for the production of advanced polymers and coatings.[1] In drug development, this compound is a key component in the design of novel therapeutic agents that target specific biological pathways.[1]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 101048-76-4[1][2][3][4]
Molecular Formula C₈H₄FNO[1][2][3]
Molecular Weight 149.12 g/mol [1][2]
Appearance White to light yellow solid/powder/crystal[1]
Melting Point 80-92 °C (range observed across sources)[1][3][5]
Boiling Point 276.4 °C (predicted)[3]
Density 1.25 g/cm³ (predicted)[3]
Purity Typically ≥ 97% (GC)[1]

Expert Insight: The observed range in the melting point (80-92 °C) across various commercial suppliers highlights the critical importance of purity. Trace impurities, residual solvents from synthesis, or polymorphic variations can significantly depress and broaden the melting point range. Therefore, for applications requiring high-purity starting material, such as in late-stage drug development or for the synthesis of analytical standards, it is imperative to determine the melting point of each batch as a primary quality control measure.

The Melting Point of this compound: A Critical Examination

The melting point of a crystalline solid is a fundamental physical property that provides a reliable indication of its purity. For this compound, various sources report a melting point in the range of 80-92 °C.[1][3][5] For instance, some suppliers list ranges of 86-90 °C, 87.0 to 92.0 °C, and 87-88 °C.[1][3] A literature source reports a melting point of 80-84 °C.[5] This variability underscores the influence of the synthetic and purification methods on the final product's characteristics.

Factors Influencing the Melting Point

The presence of impurities is the most common reason for a depressed and broadened melting point range. The synthesis of this compound, for example, can involve the oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile using pyridinium chlorochromate (PCC).[5] Incomplete oxidation could leave residual starting material, while side reactions could introduce other impurities that need to be removed during purification.

Another factor to consider is the potential for polymorphism, where a compound can exist in different crystalline forms, each with a distinct melting point. While there is no specific literature found on the polymorphism of this compound during the search, it is a phenomenon that should be considered when significant variations in melting point are observed for a seemingly pure compound.

Standard Operating Procedure for Melting Point Determination

To ensure accurate and reproducible melting point data, a standardized protocol should be followed. The following is a detailed, step-by-step methodology for the determination of the melting point of this compound.

Objective: To accurately determine the melting point range of a given sample of this compound.

Materials:

  • This compound sample

  • Capillary tubes (open at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Protocol:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup:

    • Turn on the melting point apparatus and set the initial temperature to approximately 10-15 °C below the expected melting point (e.g., start at 70 °C).

    • Set the heating rate to a slow and steady ramp, typically 1-2 °C per minute, as the expected melting point is approached. A slower heating rate provides a more accurate determination.

  • Measurement:

    • Insert the packed capillary tube into the sample holder of the melting point apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to observe and record the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Data Interpretation:

    • A sharp melting point range (e.g., 0.5-1 °C) is indicative of a highly pure compound.

    • A broad melting point range (e.g., >2 °C) suggests the presence of impurities.

Trustworthiness and Self-Validation: This protocol is designed to be self-validating. The sharpness of the melting point range serves as an internal control for the purity of the sample. For critical applications, it is recommended to perform the measurement in triplicate to ensure reproducibility.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the characterization and use of this compound, with a central focus on the importance of melting point determination.

G Synthesis Synthesis of 2-Fluoro-4- formylbenzonitrile Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP_Determination Melting Point Determination Purification->MP_Determination Purity_Analysis Purity Analysis (GC, HPLC) MP_Determination->Purity_Analysis Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Spectroscopic_Analysis->Purity_Analysis Drug_Development Drug Development Purity_Analysis->Drug_Development Material_Science Material Science Purity_Analysis->Material_Science Fluorescent_Probes Fluorescent Probes Purity_Analysis->Fluorescent_Probes

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-formylbenzonitrile, a key building block in pharmaceutical and materials science research.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methods for its determination, and a compilation of available data.

Introduction to this compound

This compound, with the chemical formula C₈H₄FNO and a molecular weight of 149.12 g/mol , is a white to light yellow solid.[1][2][3] Its structure, featuring a nitrile, a formyl group, and a fluorine atom on a benzene ring, makes it a versatile intermediate in organic synthesis.[1] The presence of these functional groups dictates its physicochemical properties and, consequently, its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₄FNO[1][2][3]
Molecular Weight149.12 g/mol [1][3]
Melting Point86-90 °C[1][4]
AppearanceWhite to light yellow solid[1]
Purity≥ 98% (GC)[1]
CAS Number101048-76-4[1][2][3]

Theoretical Principles of Solubility

The solubility of a compound is a critical physical property that influences its behavior in various applications, from reaction kinetics in synthesis to bioavailability in drug formulations.[5][6] The solubility of this compound is governed by several key factors:

  • Molecular Structure: The presence of the polar nitrile (-CN) and formyl (-CHO) groups, along with the electronegative fluorine atom, introduces polarity to the molecule. This suggests potential solubility in polar solvents. However, the aromatic benzene ring is nonpolar, which contributes to its solubility in organic solvents.

  • Solvent Properties: The principle of "like dissolves like" is paramount. Polar solvents will interact more favorably with the polar functional groups of the molecule, while nonpolar solvents will better solvate the aromatic ring. A balance of these interactions determines the overall solubility.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with higher temperatures.[7] This is an important consideration when preparing solutions for reactions or analysis.

  • pH: For ionizable compounds, pH plays a significant role in solubility.[8] However, this compound is a neutral molecule and is not expected to have a pH-dependent solubility profile.

Experimental Determination of Solubility

A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method .[9] This technique is a cornerstone of pharmaceutical and chemical research for its reliability.

Shake-Flask Method Protocol

The following protocol outlines the steps for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved particles.

    • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis method.[5][10]

  • Calculation:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at that temperature.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess 2-Fluoro-4- formylbenzonitrile to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility F->G

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility Data of this compound

The following table presents expected solubility trends based on the compound's structure and general chemical principles. Note: These are qualitative predictions and should be confirmed by experimental determination.

Table 2: Predicted Qualitative Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighLowThe nonpolar aromatic ring limits solubility despite polar functional groups.
MethanolHighModerateThe alcohol can hydrogen bond and has a nonpolar methyl group.
EthanolHighModerateSimilar to methanol, with slightly better solvation of the nonpolar part.
AcetoneMediumHighA good aprotic polar solvent that can solvate the entire molecule effectively.
DichloromethaneMediumHighA common solvent for organic reactions, likely to dissolve the compound well.
TolueneLowModerate to HighThe aromatic nature of toluene will interact favorably with the benzene ring.
HexaneLowLowThe high polarity of the functional groups will limit solubility in this nonpolar solvent.
Dimethyl sulfoxide (DMSO)HighHighA powerful polar aprotic solvent known for dissolving a wide range of compounds.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of this compound, grounded in theoretical principles and established experimental methodologies. While specific quantitative data remains to be extensively published, the provided information on its physicochemical properties and predicted solubility trends offers a solid foundation for researchers.

For drug development and process chemistry applications, it is strongly recommended to perform experimental solubility studies using the protocols outlined in this guide. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide range of pharmaceutically and industrially relevant solvents at various temperatures.

References

2-Fluoro-4-formylbenzonitrile spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 2-Fluoro-4-formylbenzonitrile

This guide provides a comprehensive analysis of the spectral data for this compound (alternatively known as 4-Cyano-3-fluorobenzaldehyde), a key intermediate in pharmaceutical and materials science research.[1][2] Its unique trifunctionalized aromatic structure necessitates a multi-spectroscopic approach for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven framework for its interpretation and application.

This compound is a white to light yellow solid with a molecular weight of 149.12 g/mol .[1][2][3] Its structure, featuring a fluorine atom, a formyl group, and a nitrile group on a benzene ring, presents a unique electronic environment that is reflected in its spectral characteristics.

PropertyValueSource
Molecular Formula C₈H₄FNO[1][2][3]
Molecular Weight 149.12 g/mol [1][2][3]
CAS Number 101048-76-4[1][2][3]
Melting Point 86-90 °C[1]
Appearance White to light yellow solid[1]

Molecular Structure Diagram:

NMR_Workflow A Sample Preparation (5-10 mg in 0.5 mL CDCl3) B Spectrometer Setup (Tune for ¹H, ¹³C, ¹⁹F) A->B C Data Acquisition (Standard pulse sequences) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Coupling) D->E MS_Workflow A Sample Introduction (e.g., Direct Infusion or GC/LC) B Ionization (e.g., Electron Impact - EI) A->B C Mass Analysis (e.g., Quadrupole or TOF) B->C D Detection C->D E Spectrum Generation D->E

References

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Fluoro-4-formylbenzonitrile (CAS No. 101048-76-4). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] Its unique molecular structure, featuring a fluorine atom, a formyl group, and a nitrile group, makes it a reactive intermediate for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] However, its reactivity also necessitates a thorough understanding of its hazard profile and strict adherence to safety protocols to mitigate risks to personnel and the environment.

Hazard Profile and Toxicological Information

Understanding the inherent hazards of this compound is the foundation of its safe handling. The compound is classified as harmful and an irritant.[2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.

GHS Hazard Classification Summary [3][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritation

Synonyms: 4-Cyano-3-fluorobenzaldehyde[1][2][6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is crucial when working with this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound, including weighing and transferring, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[8][9]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[10] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Due to the compound's classification as harmful upon skin contact and its aromatic nitrile structure, selecting the right gloves is critical. Nitrile gloves are a common choice for incidental contact, but for extended handling, thicker, chemical-resistant gloves should be considered.[11] Always inspect gloves for any signs of degradation or punctures before use and change them frequently.[12]

    • Lab Coat: A flame-resistant lab coat with long sleeves and a closed front is required to protect against skin exposure.[10]

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[12]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/ Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/ Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to prevent accidental exposure and maintain the integrity of the compound.

Handling Powdered this compound
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.[4]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 3.2.

  • Weighing and Transfer: Use a dedicated set of spatulas and weighing boats for this compound. Avoid pouring the powder directly from the bottle to minimize dust generation.[4] Transfer small amounts at a time.

  • Container Management: Keep the container of this compound tightly closed when not in use.[8]

  • Post-Handling: After handling, decontaminate all equipment and the work surface. Dispose of contaminated bench paper and gloves as hazardous waste. Wash hands thoroughly with soap and water.[8]

Storage Requirements
  • Temperature: Store in a cool, dry, and well-ventilated area, with a recommended storage temperature of 0-8 °C.[1][6]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[9][13]

  • Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[8][9]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9][14]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[15] Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing immediately.[8] Flush the affected skin with copious amounts of water for at least 15 minutes.[8] If skin irritation occurs, seek medical attention.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[9]

Spill Response Protocol

The response to a spill should be dictated by its size and the immediate hazards it presents.

Spill Response Decision Tree

Spill_Response cluster_minor Minor Spill cluster_major Major Spill Start Spill Occurs Assess Assess Spill Size and Risk Start->Assess Alert Alert others in the area Assess->Alert Minor Evacuate Evacuate the area Assess->Evacuate Major PPE Don appropriate PPE Alert->PPE Contain Cover with dry absorbent (e.g., vermiculite, sand) PPE->Contain Cleanup Carefully sweep up material Contain->Cleanup Dispose Place in a labeled hazardous waste container Cleanup->Dispose Decon Decontaminate the area Dispose->Decon Contact Contact EHS/ Emergency Services Evacuate->Contact Isolate Isolate the spill area Contact->Isolate

Caption: Decision tree for responding to a chemical spill.

For a minor spill of solid this compound:

  • Alert Personnel: Immediately alert others in the vicinity.[16]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE, including a respirator if necessary.[8]

  • Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid making the powder airborne.[8][17] Do not use water.[14]

  • Collect Waste: Carefully sweep or scoop the material into a designated, labeled container for hazardous waste.[8]

  • Decontaminate: Wipe the spill area with a damp cloth (if compatible with the solvent used), and dispose of the cloth as hazardous waste.

  • Wash: Thoroughly wash hands after the cleanup is complete.

For a major spill, or if you are unsure of the risk, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department. [16]

Disposal and Decontamination

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and compatible hazardous waste container.[14]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company, in accordance with all local, state, and federal regulations.[2][9] Do not dispose of this chemical down the drain or in regular trash.[14]

Chemical Reactivity and Stability

  • Stability: The compound is stable under recommended storage conditions.[18]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[9]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen cyanide.[9][18]

Conclusion

This compound is a key reagent with significant potential in scientific research and development. Its safe and effective use is contingent upon a comprehensive understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By fostering a culture of safety and adhering to these principles of chemical hygiene, researchers can minimize risks and continue to drive innovation.

References

The Synthetic Keystone: A Technical Guide to 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-Fluoro-4-formylbenzonitrile, a pivotal intermediate in modern organic synthesis and pharmaceutical development. Moving beyond a simple datasheet, this document elucidates the chemical rationale behind its utility, details its synthesis, and explores its critical role in the creation of targeted therapeutics.

Nomenclature and Physicochemical Identity

This compound is a substituted aromatic compound distinguished by three functional groups: a fluorine atom, a formyl (aldehyde) group, and a nitrile group. This unique arrangement confers a specific reactivity profile that makes it a valuable building block in complex molecule synthesis.

Synonyms: The compound is also commonly known by the following names:

  • 4-Cyano-3-fluorobenzaldehyde[1]

  • 2-Fluoro-4-formylbenzenecarbonitrile[1]

  • 3-Fluoro-4-cyanobenzaldehyde

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 101048-76-4[1][2][3][4]
Molecular Formula C₈H₄FNO[1][2][3][4]
Molecular Weight 149.12 g/mol [1][2][3]
Appearance White to light yellow solid[1]
Melting Point 80-90 °C[1][5]
Boiling Point 276.4 °C (Predicted)[3]
Purity ≥ 98% (GC) is commonly available[1]

The Chemist's Perspective: Understanding the Reactivity and Significance

The utility of this compound stems from the specific electronic and steric properties imparted by its functional groups. As a senior application scientist, it's crucial to understand not just what it does, but why it does it.

The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect on the benzene ring. This effect, along with the electron-withdrawing nature of the nitrile and formyl groups, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the electron-withdrawing groups. This predictable reactivity is a cornerstone of its synthetic value.[6]

The formyl and nitrile groups provide orthogonal handles for a variety of chemical transformations. The aldehyde is readily susceptible to nucleophilic attack, allowing for chain extension, the formation of heterocycles, and conversion to other functional groups. The nitrile group is also versatile, capable of being hydrolyzed to a carboxylic acid or reduced to an amine. This multi-functionality allows for a diverse range of subsequent reactions, making it a highly sought-after intermediate in the synthesis of complex molecules.[1]

Its most prominent application is as a key intermediate in the synthesis of the groundbreaking PARP (poly ADP-ribose polymerase) inhibitor, Olaparib.[7][8][9] Olaparib is a targeted cancer therapy, and the specific substitution pattern of this compound is integral to the final structure and activity of the drug.[7][10]

Synthesis of this compound: A Comparative Overview of Synthetic Routes

Several synthetic routes to this compound have been reported in patents and scientific literature. The choice of a particular route often depends on the starting material availability, scalability, and safety considerations. Below are two common approaches.

Route 1: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

This method involves the oxidation of the corresponding benzyl alcohol. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.

G A 2-Fluoro-4-(hydroxymethyl)benzonitrile C This compound A->C Oxidation B Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)

Caption: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile to this compound.

Experimental Protocol:

  • Dissolve 2-fluoro-4-(hydroxymethyl)benzonitrile (1 equivalent) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC) (1.1 equivalents) portion-wise to the solution. The reaction is exothermic and may require cooling to maintain room temperature.[11]

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the chromium byproducts.

  • Wash the filter cake with DCM.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.[5]

Causality Behind Experimental Choices:

  • PCC as Oxidant: PCC is a relatively mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes, minimizing over-oxidation to the carboxylic acid.

  • DCM as Solvent: Dichloromethane is a common solvent for PCC oxidations as it is relatively inert and allows for easy work-up.

  • Silica Gel Filtration: This is a crucial step to remove the insoluble chromium salts, which are byproducts of the PCC oxidation.

Route 2: Formylation of o-Fluorobenzonitrile

A multi-step synthesis starting from o-fluorobenzonitrile has also been described in the patent literature.[9] This route avoids the use of chromium-based oxidants.

G A o-Fluorobenzonitrile C Intermediate I A->C Step S1 B Aldehyde, Halide, Catalyst Acidic Conditions E Intermediate II C->E Step S2 D Hydrolysis G This compound E->G Step S3 F Oxidation

Caption: Multi-step synthesis of this compound from o-Fluorobenzonitrile.

Experimental Protocol (Summarized from Patent CN114907234B):

  • Step S1: React o-fluorobenzonitrile with an aldehyde (e.g., formaldehyde) and a halide in the presence of a catalyst under acidic conditions to form an intermediate.[9]

  • Step S2: Hydrolyze the intermediate from Step S1 to yield a second intermediate.[9]

  • Step S3: Oxidize the second intermediate to obtain the final product, this compound.[9]

Causality Behind Experimental Choices:

  • Multi-step Approach: This route builds the desired functionality onto a simpler starting material. While more steps are involved, it may offer advantages in terms of cost of starting materials and avoidance of hazardous reagents like heavy metals.

  • Acidic Conditions: The initial formylation step is typically acid-catalyzed to activate the aldehyde electrophile.

Application in Drug Discovery: Synthesis of Olaparib

As previously mentioned, the primary application of this compound is in the synthesis of the PARP inhibitor, Olaparib. It serves as a crucial building block for constructing a key intermediate in the overall synthesis.

G A This compound C 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile A->C B (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid B->C Wittig-Horner Reaction E Olaparib C->E Multiple Steps D Further Steps

Caption: Role of this compound in the synthesis of Olaparib.

In a key step, this compound undergoes a Wittig-Horner reaction with a phosphonate reagent to form a crucial carbon-carbon bond, leading to the formation of 2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]-benzonitrile.[7] This intermediate then undergoes several further transformations to yield the final active pharmaceutical ingredient, Olaparib.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a testament to the power of functional group chemistry in modern organic synthesis. Its unique combination of a fluorine atom, a formyl group, and a nitrile group provides a versatile platform for the construction of complex and biologically active molecules. Its critical role in the synthesis of the life-saving cancer therapeutic Olaparib highlights its importance in the pharmaceutical industry. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher or drug development professional working with this valuable synthetic intermediate.

References

The Synthetic Chemist's Compass: An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized aromatic building blocks is paramount. Among these, 2-Fluoro-4-formylbenzonitrile has emerged as a molecule of significant interest. Its unique trifunctional nature—a reactive aldehyde, a versatile nitrile, and an activatable fluorine atom on a benzene ring—offers a rich and tunable reactivity profile. This guide provides an in-depth exploration of the chemical behavior of this compound, moving beyond a simple catalog of reactions to offer insights into the mechanistic underpinnings and practical considerations that govern its synthetic utility. For researchers, scientists, and drug development professionals, a deep understanding of this compound's reactivity is a key to unlocking novel molecular architectures and accelerating innovation.[1][2]

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₈H₄FNO, is a white to light yellow solid at room temperature.[1][3] The strategic placement of its functional groups dictates its chemical personality. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effect of the fluorine atom, renders the aromatic ring electron-deficient. This electronic profile is a critical determinant of its reactivity, particularly in nucleophilic aromatic substitution reactions.

PropertyValueSource
Molecular Weight149.12 g/mol [4]
Melting Point86-90 °C[1]
Boiling Point276.4 °C[5]
Density1.25 g/cm³[5]
AppearanceWhite to light yellow solid[1]
CAS Number101048-76-4[4]

The Core Reactivity Triad: A Functional Group-Centric Exploration

The synthetic versatility of this compound stems from the distinct yet cooperative reactivity of its three functional groups. Understanding each in isolation and in concert is crucial for strategic synthetic planning.

The Aldehyde Group: A Gateway to Molecular Complexity

The formyl group is a primary hub of reactivity, readily participating in a wide range of transformations common to aldehydes.[6] Its electrophilic carbonyl carbon is a prime target for nucleophiles.

  • Knoevenagel Condensation: This reaction provides a powerful method for C-C bond formation. In the presence of a basic catalyst, the aldehyde reacts with active methylene compounds, such as malononitrile, to yield α,β-unsaturated products. The electron-withdrawing groups on the benzonitrile ring enhance the electrophilicity of the aldehyde, facilitating this transformation.[7][8]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2F4FBN This compound Product (E)-2-(3-fluoro-4-cyanobenzylidene)malononitrile 2F4FBN->Product Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Product Catalyst Base (e.g., Piperidine) Catalyst->Product Solvent Ethanol Solvent->Product

Caption: Knoevenagel condensation of this compound.

  • Wittig Reaction: For the synthesis of alkenes, the Wittig reaction is a go-to method. The aldehyde reacts with a phosphorus ylide, generated from a phosphonium salt and a strong base, to produce an alkene with predictable stereochemistry. This reaction is invaluable for extending the carbon framework of the molecule.[9]

  • Reductive Amination: The aldehyde can be converted into an amine through reductive amination. This involves the initial formation of an imine with a primary or secondary amine, which is then reduced in situ, typically with a mild reducing agent like sodium cyanoborohydride. This reaction is a cornerstone in the synthesis of many pharmaceutical compounds.[10]

The aldehyde group can be readily oxidized to a carboxylic acid using standard oxidizing agents like pyridinium chlorochromate (PCC) in the presence of water or stronger oxidants.[11] Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[12]

The Nitrile Group: A Silent Partner with Latent Reactivity

While less overtly reactive than the aldehyde, the nitrile group offers a unique set of synthetic transformations that can be accessed under specific conditions.[13]

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[14][15] This two-step process first yields an amide intermediate, which is then further hydrolyzed. This transformation allows for the introduction of a carboxylic acid functionality, significantly altering the molecule's properties and reactivity.

The nitrile group can be reduced to a primary amine using strong reducing agents like LiAlH₄.[14] Milder reducing agents, such as DIBAL-H, can selectively reduce the nitrile to an aldehyde, though this would be redundant in the parent molecule.[14][15]

Grignard reagents and organolithium compounds can add to the nitrile group to form ketones after hydrolysis of the intermediate imine.[14][15] This provides another avenue for C-C bond formation.

The Fluoro Group: A Handle for Cross-Coupling and Substitution

The fluorine atom, positioned ortho to the nitrile and meta to the aldehyde, plays a crucial role in the molecule's reactivity, particularly in enabling nucleophilic aromatic substitution (SₙAr) and participating in various cross-coupling reactions.[16]

The electron-deficient nature of the aromatic ring, enhanced by the three functional groups, makes the fluorine atom susceptible to displacement by strong nucleophiles.[17][18] This SₙAr reaction is a powerful tool for introducing a wide range of functionalities, including amines, alkoxides, and thiolates. The reaction typically proceeds under relatively mild conditions.[19][20]

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2F4FBN This compound Product 2-Nu-4-formylbenzonitrile 2F4FBN->Product SNAr Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base Base->Product Solvent Polar Aprotic Solvent Solvent->Product

Caption: Nucleophilic aromatic substitution (SₙAr) of this compound.

While the C-F bond is generally strong, under specific catalytic conditions, this compound can participate in palladium-catalyzed cross-coupling reactions. These reactions are instrumental in modern organic synthesis for the formation of C-C, C-N, and C-O bonds.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the aryl fluoride with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[21][22][23][24] This is a highly valuable transformation in drug discovery for the synthesis of arylamines.[24]

  • Suzuki and Sonogashira Couplings: Although less common for aryl fluorides compared to bromides or iodides, with the right catalyst system, Suzuki couplings (with boronic acids) and Sonogashira couplings (with terminal alkynes) can be achieved.[25][26][27] These reactions are powerful methods for constructing complex molecular scaffolds.

Synthetic Applications and Strategic Considerations

The multifaceted reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules.[1]

  • Inhibitor Synthesis: Its structural motifs are found in various biologically active compounds, including enzyme inhibitors. For example, it can be used as a building block for PARP inhibitors like Olaparib.[28][29]

  • Materials Science: The ability to introduce diverse functional groups makes it a useful precursor for advanced materials, such as polymers and dyes, where specific chemical functionalities can enhance performance characteristics like thermal stability and optical properties.[1]

Strategic Synthesis Planning: When designing a synthetic route utilizing this compound, the relative reactivity of the functional groups must be carefully considered. The aldehyde is generally the most reactive site under mild conditions. Therefore, transformations involving the nitrile or fluoro group often require more forcing conditions or specific catalytic systems. Protecting the aldehyde group (e.g., as an acetal) may be necessary if it is sensitive to the reaction conditions required for modifying the other functional groups.

Experimental Protocols: A Practical Guide

The following are generalized protocols for key transformations of this compound. Researchers should always first consult the primary literature and perform appropriate safety assessments.

General Procedure for Knoevenagel Condensation
  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the active methylene compound (1.0 mmol).

  • Add a catalytic amount of a base (e.g., a few drops of piperidine).

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.[9]

General Procedure for Buchwald-Hartwig Amination
  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).

  • Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Add the anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • After cooling to room temperature, the reaction is quenched, and the product is extracted and purified by column chromatography.[24]

Conclusion: A Molecule of Opportunity

This compound is more than just a chemical intermediate; it is a testament to the power of strategic functionalization in molecular design. Its predictable yet versatile reactivity profile provides chemists with a reliable tool to forge new bonds and construct complex molecules with precision. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such well-defined and highly reactive building blocks will undoubtedly increase. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full synthetic potential of this compound in their quest for scientific advancement.

References

Methodological & Application

Introduction: The Rise of PARP Inhibitors and the Role of a Key Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-Fluoro-4-formylbenzonitrile in the synthesis of Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of single-strand DNA breaks (SSBs).[1][2][3] In cancer therapy, PARP inhibitors have emerged as a groundbreaking class of targeted treatments. Their efficacy is most pronounced in tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This therapeutic strategy, known as "synthetic lethality," exploits a cancer cell's dependency on PARP for survival; when PARP is inhibited in a BRCA-deficient cell, the accumulation of unrepaired DNA damage leads to cell death.[1][4]

Olaparib (Lynparza), Rucaparib (Rubraca), Niraparib (Zejula), and Talazoparib (Talzenna) are leading PARP inhibitors approved for treating various cancers, including ovarian, breast, and prostate cancer.[5][6] The sophisticated molecular architecture of these drugs requires a highly convergent and efficient synthetic strategy. Central to the synthesis of several of these inhibitors, most notably Olaparib, is the versatile chemical intermediate This compound (CAS 101048-76-4).[7][8][9]

This application note provides a detailed examination of the strategic importance of this compound, comprehensive synthetic protocols for its use in constructing the core of Olaparib, and insights into the chemical logic that makes it an indispensable tool in modern medicinal chemistry.

Part 1: Strategic Importance of this compound

The utility of this compound in PARP inhibitor synthesis is rooted in its trifunctional nature, where each group plays a distinct and critical role in the assembly of the final drug molecule.

  • The Formyl Group (-CHO): This aldehyde functionality serves as the primary reactive handle for carbon-carbon bond formation. It is perfectly poised for olefination reactions, such as the Horner-Wadsworth-Emmons reaction, which allows for the efficient and stereoselective construction of the core scaffold linking the benzonitrile moiety to the phthalazinone precursor.[5][10]

  • The Nitrile Group (-CN): The nitrile is a versatile functional group that is ultimately transformed into the key benzoic acid necessary for the final amide coupling step. Its relative stability during the initial bond-forming reactions makes it an ideal masked carboxylic acid.[5][10]

  • The Fluoro Group (-F): The fluorine atom at the ortho-position to the nitrile significantly influences the molecule's electronic properties. This substitution can enhance metabolic stability, improve binding affinity to the target protein, and fine-tune the pharmacokinetic profile of the final active pharmaceutical ingredient (API).[9]

This strategic arrangement of functional groups allows for a convergent and logical synthetic sequence, minimizing protecting group manipulations and maximizing overall yield.

A This compound B Formyl Group (-CHO) Reactive handle for C-C bond formation A->B Key Functionality C Nitrile Group (-CN) Precursor to carboxylic acid for final coupling A->C Key Functionality D Fluoro Group (-F) Modulates electronics, stability, and binding A->D Key Functionality E PARP Inhibitor Core Scaffold (e.g., Olaparib) B->E Enables Synthesis C->E Enables Synthesis D->E Influences Properties

Caption: Functional contributions of this compound.

Part 2: Synthesis of Olaparib: A Detailed Protocol

The following protocols outline a validated process chemistry route to Olaparib, highlighting the central role of this compound. This multi-step synthesis is designed for scalability and robustness.[5]

Workflow Overview

cluster_0 Olaparib Synthesis Workflow start 2-Fluoro-4- formylbenzonitrile step1 Step 1: Horner- Wadsworth-Emmons Reaction start->step1 intermediate1 Intermediate 8: 2-Fluoro-5-[(3-oxo-2-benzofuran- 1-ylidene)methyl]benzonitrile step1->intermediate1 step2 Step 2: Hydrolysis & Phthalazinone Formation (Cyclization) intermediate1->step2 intermediate2 Intermediate 9: 2-Fluoro-5-[(4-oxo-3H-phthalazin- 1-yl)methyl]benzoic Acid step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 end Olaparib (Final Product) step3->end

Caption: Convergent synthesis of Olaparib from this compound.

Step 1: Horner-Wadsworth-Emmons Reaction

Objective: To form the olefinic linkage between the benzonitrile and isobenzofuranone moieties.

Causality: This olefination reaction is highly efficient for creating carbon-carbon double bonds from aldehydes. The use of a phosphonate ester provides a stable, easily handled reagent that reacts cleanly to yield the desired product, typically as a mixture of E/Z isomers.[5][10]

Protocol:

  • Reagent Preparation: To a clean, dry, nitrogen-purged reactor, add (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonic acid diethyl ester (1.1 eq) and anhydrous Tetrahydrofuran (THF, ~10 volumes).

  • Reaction Initiation: Add this compound (1.0 eq) to the reactor.

  • Base Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add triethylamine (Et3N, 1.2 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 15 °C.[10]

  • Reaction: Allow the mixture to slowly warm to room temperature (20-25 °C) and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting aldehyde is complete.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure. Add water to the residue and stir, causing the product to precipitate.

  • Isolation: Filter the solid, wash thoroughly with water and then a cold non-polar solvent (e.g., hexane) to remove impurities. Dry the solid under vacuum to yield 2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile as a solid.[7][10]

Step 2: Phthalazinone Formation via Hydrolysis and Cyclization

Objective: To hydrolyze the nitrile to a carboxylic acid and subsequently form the core phthalazinone ring system.

Causality: This one-pot, two-stage reaction is a highly efficient transformation. First, strong base (NaOH) at elevated temperature hydrolyzes the nitrile to a carboxylate salt. Without isolation, the addition of hydrazine hydrate attacks the ester linkage of the isobenzofuranone moiety, leading to a ring-opening and subsequent cyclization to form the thermodynamically stable phthalazinone heterocycle.[5][10]

Protocol:

  • Hydrolysis: Suspend the intermediate from Step 1 (1.0 eq) in water (~10 volumes). Add a concentrated aqueous solution of sodium hydroxide (NaOH, ~4 eq) and heat the mixture to 90 °C for 1-2 hours until a clear solution is formed.[10]

  • Cyclization: Cool the reaction mixture to approximately 70 °C. Carefully add hydrazine hydrate (8-10 eq) and maintain stirring at 70 °C for 18-24 hours.[10]

  • Monitoring: Monitor the reaction for the disappearance of the starting material by HPLC.

  • Precipitation: Upon completion, cool the mixture to room temperature. Slowly acidify with hydrochloric acid (HCl) to a pH of 3-4. A thick precipitate will form.

  • Isolation: Stir the suspension for 1 hour, then filter the solid. Wash the filter cake extensively with water, followed by diethyl ether or methyl tert-butyl ether (MTBE) to remove organic impurities. Dry the product under vacuum to yield 2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic Acid .[6][10]

Step 3: Final Amide Coupling

Objective: To couple the phthalazinone benzoic acid with the piperazine side chain to form Olaparib.

Causality: Amide bond formation is a cornerstone of pharmaceutical synthesis. Using a peptide coupling agent like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the secondary amine of the piperazine derivative. This method is reliable, high-yielding, and minimizes side reactions.[5][11]

Protocol:

  • Reagent Preparation: To a dry, inert reactor, add the benzoic acid intermediate from Step 2 (1.0 eq), HBTU (1.1 eq), and 1-(cyclopropylcarbonyl)piperazine (1.1 eq).[12]

  • Solvent and Base: Add a suitable polar aprotic solvent such as acetonitrile or N,N-Dimethylformamide (DMF) (~15 volumes). Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Stir the mixture at ambient temperature for 12-18 hours.

  • Monitoring: Monitor the reaction by HPLC until the starting acid is consumed.

  • Crystallization/Isolation: Upon completion, add water to the reaction mixture to induce precipitation of the crude product. Stir for 2-3 hours.

  • Purification: Filter the solid and wash with water. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to achieve high purity. Dry the final product under vacuum to yield Olaparib .[5]

Part 3: Data Summary and Quality Control

The purity of intermediates and the final API is non-negotiable in pharmaceutical manufacturing.[7] Rigorous analytical testing is required at each stage.

CompoundStepTypical YieldPurity (HPLC)Key Analytical Markers
2-Fluoro-5-[(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile 190-96%>98%¹H NMR: Signals for olefinic proton, aromatic protons. MS: Correct m/z for C₁₆H₈FNO₂.
2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic Acid 275-85%>99%¹H NMR: Disappearance of olefinic proton, appearance of CH₂ singlet, broad OH signal. MS: Correct m/z for C₁₆H₁₁FN₂O₃.
Olaparib 380-90%>99.5%¹H NMR: Appearance of cyclopropyl and piperazine signals. ¹⁹F NMR: Single resonance. MS: Correct m/z for C₂₄H₂₃FN₄O₃.[12]

Analytical Methods:

  • HPLC: The primary tool for assessing purity and monitoring reaction progress. A reverse-phase C18 column with a gradient of acetonitrile and water (containing 0.1% TFA or formic acid) is typically used.

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure of each intermediate and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

  • FTIR Spectroscopy: Used to identify key functional groups (e.g., C≡N, C=O, N-H) and track their transformation through the synthesis.

Conclusion

This compound is a high-value, strategically designed intermediate that enables an efficient, convergent, and scalable synthesis of the potent PARP inhibitor Olaparib. The distinct reactivity of its formyl, nitrile, and fluoro groups allows for a logical and high-yielding synthetic sequence. The protocols detailed herein provide a robust framework for researchers and process chemists working on the synthesis of phthalazinone-based PARP inhibitors, underscoring the critical importance of intelligent starting material design in modern drug development.

References

Application Note & Protocol: Stereoselective Synthesis of Substituted Stilbenes via Wittig Reaction with 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol and technical guidance for the Wittig reaction, a cornerstone of modern organic synthesis for the creation of carbon-carbon double bonds.[1][2][3][4] We focus on the reaction of 2-Fluoro-4-formylbenzonitrile, a versatile building block in medicinal chemistry and materials science, to generate functionalized stilbene derivatives.[5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, practical experimental procedures, and critical insights into achieving desired stereochemical outcomes.

Introduction: The Power and Precision of the Wittig Reaction

Discovered by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, the Wittig reaction remains a preeminent method for the synthesis of alkenes from aldehydes or ketones.[2][3][4] Its enduring utility lies in its reliability and the high degree of regiocontrol it offers; the double bond is formed precisely at the location of the original carbonyl group, a significant advantage over elimination reactions that can often yield isomeric mixtures.[6][7]

The reaction involves the interaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent), which is a neutral, dipolar molecule.[1][3][8] The mechanism proceeds through the nucleophilic attack of the ylide's carbanion on the carbonyl carbon, leading to a betaine intermediate which then cyclizes to a four-membered ring known as an oxaphosphetane.[4][9] This intermediate subsequently collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[10]

A critical aspect of the Wittig reaction is the stereoselectivity of the resulting alkene, which is largely dictated by the nature of the phosphorus ylide employed.[11]

  • Non-stabilized ylides , typically bearing alkyl or aryl groups, are highly reactive and generally lead to the formation of (Z)-alkenes under kinetic control.[1][10][11]

  • Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone) that can delocalize the negative charge on the carbanion, are less reactive. Their reactions are often reversible, allowing for thermodynamic equilibration to the more stable (E)-alkene.[1][10][11]

This application note will provide protocols for both scenarios, enabling the targeted synthesis of either the (E) or (Z) isomer of the desired stilbene derivative from this compound.

Reaction Mechanism and Experimental Workflow

Generalized Reaction Mechanism

The accepted mechanism for the Wittig reaction is illustrated below. The initial step is a [2+2] cycloaddition between the ylide and the aldehyde to form the oxaphosphetane intermediate. This is followed by a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide Phosphorus Ylide (Ph₃P=CHR) Ylide->Oxaphosphetane Alkene Stilbene Derivative Oxaphosphetane->Alkene Retro-[2+2] Cycloaddition TPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPO

Caption: Generalized mechanism of the Wittig reaction.

Experimental Workflow Overview

The overall process, from the synthesis of the Wittig reagent to the purification of the final product, is depicted in the following workflow diagram.

Wittig_Workflow Start Start: Alkyl Halide + Triphenylphosphine Phosphonium_Salt 1. SN2 Reaction: Formation of Phosphonium Salt Start->Phosphonium_Salt Ylide_Formation 2. Deprotonation: Generation of Phosphorus Ylide Phosphonium_Salt->Ylide_Formation Strong Base (e.g., n-BuLi) Wittig_Reaction 3. Wittig Reaction: + this compound Ylide_Formation->Wittig_Reaction Workup 4. Aqueous Workup Wittig_Reaction->Workup Purification 5. Column Chromatography Workup->Purification Product Final Product: Stilbene Derivative Purification->Product

Caption: Experimental workflow for the Wittig reaction.

Detailed Experimental Protocols

Safety Precaution: this compound is an irritant.[12] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn. Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Chem-ImpexStore at 0-8 °C[5]
Alkyltriphenylphosphonium halideSynthesis gradeVariousFor unstabilized ylide; dry thoroughly before use.
(Carbethoxymethyl)triphenylphosphonium chlorideSynthesis gradeVariousFor stabilized ylide.
n-Butyllithium (n-BuLi)2.5 M in hexanesVariousFor unstabilized ylide; handle under inert atmosphere.
Sodium hydride (NaH)60% dispersion in oilVariousFor stabilized ylide; handle with care.
Tetrahydrofuran (THF)AnhydrousVariousDry over sodium/benzophenone or use a solvent purification system.
Diethyl etherReagent gradeVariousFor extraction.
Saturated aqueous ammonium chloride (NH₄Cl)N/AN/AFor quenching.
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/AFor workup.
BrineN/AN/AFor workup.
Anhydrous magnesium sulfate (MgSO₄)Reagent gradeVariousFor drying.
Silica gel60 Å, 230-400 meshVariousFor column chromatography.
Hexanes and Ethyl acetateHPLC gradeVariousFor column chromatography.
Protocol 1: Synthesis of a (Z)-Stilbene Derivative using an Unstabilized Ylide

This protocol is designed to favor the formation of the (Z)-isomer.

Step 1: Preparation of the Unstabilized Ylide

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the desired alkyltriphenylphosphonium halide (1.1 eq.).

  • Add anhydrous THF via syringe. Stir the suspension at room temperature.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 eq.) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating ylide formation.

  • Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

Step 2: The Wittig Reaction

  • In a separate flame-dried flask, dissolve this compound (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Cool the aldehyde solution to -78 °C.

  • Slowly transfer the freshly prepared ylide solution from Step 1 into the aldehyde solution via cannula.

  • Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

Step 3: Workup and Purification

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the layers, and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide, should be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[13]

Protocol 2: Synthesis of an (E)-Stilbene Derivative using a Stabilized Ylide

This protocol is designed to favor the formation of the (E)-isomer.

Step 1: Preparation of the Stabilized Ylide

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 eq.) as a mineral oil dispersion.

  • Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Add anhydrous THF to the flask, and cool to 0 °C in an ice bath.

  • In a separate flask, dissolve (carbethoxymethyl)triphenylphosphonium chloride (1.2 eq.) in anhydrous THF.

  • Slowly add the phosphonium salt solution to the NaH suspension. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours until the solution becomes clear and hydrogen evolution ceases.

Step 2: The Wittig Reaction

  • Dissolve this compound (1.0 eq.) in anhydrous THF.

  • Add the aldehyde solution to the ylide solution at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC. The reaction with stabilized ylides is slower and may require several hours to overnight for completion.

Step 3: Workup and Purification

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

  • Follow the workup and purification procedure outlined in Protocol 1, Step 3. The polarity of the eluent for column chromatography may need to be adjusted based on the specific product.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and determine the ratio of (E)/(Z) isomers. The coupling constants of the vinylic protons are diagnostic: typically ~12-18 Hz for (E)-isomers and ~7-12 Hz for (Z)-isomers.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Infrared Spectroscopy: To observe the disappearance of the aldehyde C=O stretch and the appearance of alkene C=C stretches.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete ylide formation due to wet solvent/reagents or insufficiently strong base.Ensure all glassware is flame-dried and solvents are anhydrous. Use a freshly titrated solution of n-BuLi. For stabilized ylides, ensure the NaH is active.
Aldehyde is unreactive or has degraded.Use freshly purified this compound.
Poor Stereoselectivity For unstabilized ylides, the reaction may have warmed prematurely, allowing equilibration.Maintain low temperatures (-78 °C) during the addition and initial reaction phase. Use salt-free conditions where possible, as lithium salts can affect stereochemical outcomes.[1][2][14]
Difficult Purification Triphenylphosphine oxide co-elutes with the product.If co-elution is a major issue, the crude product can be triturated with a solvent like diethyl ether in which the product is soluble but the oxide is not. Alternatively, precipitation of the oxide as a complex with ZnCl₂ has been reported.[15]
Incomplete Reaction Steric hindrance or reduced reactivity of the ylide or aldehyde.Increase reaction time and/or temperature. For sterically hindered substrates, the Horner-Wadsworth-Emmons reaction may be a better alternative.[1][2]

References

Application Notes & Protocols: Leveraging 2-Fluoro-4-formylbenzonitrile for the Synthesis of High-Value Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds form the bedrock of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] 2-Fluoro-4-formylbenzonitrile has emerged as a preeminent starting material in this field due to its unique trifunctional nature. This strategically designed building block offers chemists three distinct reactive sites: an electrophilic aldehyde, a versatile nitrile group, and a fluorine atom that activates the aromatic ring for nucleophilic substitution.[1]

This combination allows for a diverse range of chemical transformations, including condensations, cycloadditions, and multicomponent reactions, often proceeding with high regioselectivity.[1] The fluorine substituent not only facilitates cyclization reactions but can also be retained in the final product to modulate physicochemical properties such as lipophilicity and metabolic stability, a common strategy in modern drug design. These application notes provide detailed protocols and mechanistic insights into the synthesis of several key heterocyclic families using this versatile reagent.

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 101048-76-4 [3][4]
Molecular Formula C₈H₄FNO [3][4]
Molecular Weight 149.12 g/mol [3]
Appearance White to light yellow solid [1]
Melting Point 86-90 °C [1][4]
Boiling Point 276.4 °C [4]

| Purity | ≥ 97-98% |[1] |

Synthesis of Quinazoline and Quinazolinone Derivatives

The quinazoline core is a privileged scaffold found in numerous biologically active compounds, including approved anticancer drugs.[5][6] The reaction of this compound with various binucleophilic reagents, such as 2-aminobenzamides or 2-aminobenzonitriles, provides a direct and efficient route to this important heterocyclic system.

Reaction Principle & Mechanistic Rationale

The synthesis typically proceeds via an initial condensation between the aldehyde group of this compound and the primary amino group of a substituted anthranilamide (or related compound). This forms a Schiff base (imine) intermediate. The subsequent intramolecular cyclization is the key step. The endocyclic nitrogen of the newly formed ring attacks the carbon atom bearing the fluorine, leading to a nucleophilic aromatic substitution (SNAᵣ) reaction. The presence of the electron-withdrawing nitrile group para to the fluorine atom significantly activates the ring towards this type of substitution, facilitating ring closure under relatively mild conditions. Subsequent tautomerization or oxidation leads to the final quinazolinone or quinazoline product.

G start This compound + 2-Aminobenzamide imine Schiff Base (Imine) Intermediate start->imine Condensation (-H₂O) cyclized Cyclized Intermediate (SNAᵣ) imine->cyclized Intramolecular Nucleophilic Aromatic Substitution product Quinazolinone Product cyclized->product Tautomerization/ Aromatization

Caption: General workflow for quinazolinone synthesis.

Detailed Protocol: Synthesis of 2-(3-Fluoro-4-cyanophenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol describes a general procedure for the cyclocondensation reaction.

Materials:

  • This compound (1.0 eq)

  • 2-Aminobenzamide (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq, catalyst)

  • Toluene or DMF (solvent)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), 2-aminobenzamide (1.0 eq), and p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add anhydrous toluene (or DMF) to achieve a substrate concentration of approximately 0.2 M.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., diethyl ether or cold ethanol) to remove residual impurities.

    • If no precipitate forms, concentrate the solvent under reduced pressure. The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Choices:

  • Catalyst: p-TSA is an acid catalyst that protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the initial condensation step.[7]

  • Solvent: Toluene is often used with a Dean-Stark apparatus to azeotropically remove the water formed during the imine formation, driving the equilibrium towards the product. DMF is a polar aprotic solvent that can facilitate the SNAᵣ cyclization step.

  • Temperature: Elevated temperatures are required to overcome the activation energy for both the dehydration and the subsequent cyclization steps.

Synthesis of Pyrimidine Derivatives

Pyrimidines are fundamental components of nucleic acids and are prevalent in a vast array of pharmaceuticals, including antiviral and anticancer agents.[8][9][10] this compound serves as a key aldehyde component in multicomponent reactions, such as the Biginelli reaction, to construct highly substituted pyrimidine rings.

Reaction Principle & Mechanistic Rationale

The Biginelli reaction is a one-pot cyclocondensation involving an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea. The reaction is typically acid-catalyzed. The most accepted mechanism involves the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde (this compound) and urea. This is followed by the nucleophilic addition of the β-ketoester enol. Subsequent cyclization via intramolecular condensation and dehydration yields the dihydropyrimidine core.

Biginelli_Reaction cluster_reactants Reactants cluster_products Pathway A 2-Fluoro-4- formylbenzonitrile D N-Acyliminium Ion Intermediate A->D Acid-Catalyzed Condensation B Ethyl Acetoacetate (β-Ketoester) E Open-Chain Adduct B->E Nucleophilic Addition C Urea or Thiourea C->D Acid-Catalyzed Condensation D->E Nucleophilic Addition F Dihydropyrimidine Product E->F Cyclization & Dehydration

Caption: Simplified workflow of the Biginelli reaction.

Detailed Protocol: Synthesis of a Dihydropyrimidine Derivative

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.2 eq)

  • Ethanol (solvent)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.

  • Reagent Addition: Add urea (1.2 eq) to the mixture, followed by a few drops of concentrated HCl as the catalyst.

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with stirring for 3-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture in an ice bath.

    • A solid product will often precipitate. Collect the precipitate by vacuum filtration.

    • Wash the collected solid with cold water to remove excess urea and catalyst, followed by a wash with cold ethanol.

    • The product can be further purified by recrystallization from hot ethanol.

  • Characterization: Analyze the product by NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Causality Behind Choices:

  • Excess Urea: A slight excess of urea is used to ensure the complete consumption of the limiting aldehyde and β-ketoester reagents.

  • Acid Catalyst: The acid catalyst is crucial for the formation of the key electrophilic N-acyliminium ion intermediate, which is the rate-determining step in many cases.[11]

  • Solvent: Ethanol is an inexpensive and effective solvent that readily dissolves the starting materials and allows for precipitation of the product upon cooling.

Synthesis of 3-Aminoindazole Derivatives

Indazoles are important pharmacophores known for their diverse biological activities. The reaction of this compound with hydrazine provides a powerful and direct route to 3-aminoindazoles, leveraging both the nitrile and the activated fluorine.

Reaction Principle & Mechanistic Rationale

This transformation is a classic example of a tandem reaction. First, one equivalent of hydrazine reacts with the nitrile group in an addition reaction to form an amidrazone intermediate. The second key step involves an intramolecular SₙAr reaction where the terminal amino group of the amidrazone attacks the aromatic carbon bonded to the fluorine atom, displacing it and forming the five-membered pyrazole ring fused to the benzene ring. The reaction is highly efficient due to the electronic activation provided by the para-cyano group (which becomes part of the product).

Indazole_Synthesis start This compound (Note: A similar reaction occurs with 2-fluoro-4-nitrobenzonitrile) intermediate Amidrazone Intermediate start->intermediate Nucleophilic addition to nitrile reagent Hydrazine (N₂H₄) reagent->intermediate product 3-Aminoindazole Derivative intermediate->product Intramolecular SNAᵣ (Cyclization)

Caption: Reaction pathway for 3-aminoindazole synthesis.

Detailed Protocol: Synthesis of 3-Amino-6-cyanoindazole (Illustrative)

This protocol is adapted from a similar synthesis using a related fluorinated benzonitrile.[12]

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (e.g., 80% in water) (2.0-3.0 eq)

  • Isopropanol or Ethanol (solvent)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in isopropanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the solution.

  • Reaction Execution: Heat the resulting solution to reflux (approx. 80-85 °C) and maintain for 10-16 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the solvent.

    • Add water to the residue, which may cause the product to precipitate.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo. The resulting crude solid can often be used without further purification or can be recrystallized from a suitable solvent system.

Causality Behind Choices:

  • Hydrazine Excess: An excess of hydrazine is used to favor the initial addition to the nitrile over competing side reactions with the aldehyde and to ensure the reaction goes to completion.

  • Solvent and Temperature: Protic solvents like isopropanol are suitable for this reaction, and refluxing provides the necessary thermal energy for both the addition and the subsequent cyclization step.

Safety and Handling

This compound is an irritant and should be handled with appropriate care.

  • GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4] It is also harmful if swallowed, in contact with skin, or if inhaled.[13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is at 0-8 °C.[1][14]

General Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Insufficient reaction time or temperature.- Inactive catalyst.- Presence of moisture in reagents/solvents.- Extend reaction time and/or increase temperature.- Use a fresh batch of catalyst.- Use anhydrous solvents and dry glassware thoroughly.[15]
Formation of Side Products - Reaction temperature too high.- Incorrect stoichiometry.- Competing reaction pathways (e.g., polymerization).- Lower the reaction temperature.- Carefully control the stoichiometry of reagents.- Add reagents slowly, potentially at a lower temperature, to control exothermic processes.[15]
Difficult Purification - Formation of tars or polymeric byproducts.- Product has similar polarity to impurities.- Filter the crude reaction mixture through a plug of silica gel before full chromatography.- Explore different solvent systems for recrystallization or chromatography.

References

Application Notes: 2-Fluoro-4-formylbenzonitrile as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique physicochemical properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can dramatically enhance the efficacy, metabolic stability, and lipophilicity of a parent compound.[1] These enhancements often lead to agrochemicals with improved target binding, better transport properties within the plant, and increased resistance to metabolic degradation, ultimately resulting in higher potency and a more favorable environmental profile.[1][2]

2-Fluoro-4-formylbenzonitrile has emerged as a particularly valuable synthetic intermediate in this context.[3] This trifunctional molecule offers a powerful platform for constructing complex molecular architectures. Its three distinct reactive sites—the nitrile, the formyl (aldehyde), and the activated aromatic ring—provide chemists with orthogonal handles for sequential and diverse chemical transformations.

  • Formyl Group (-CHO): A versatile electrophile for C-C bond formation (e.g., Wittig, aldol reactions), reductive amination, and conversion into oximes and hydrazones, which are common toxophores in agrochemicals.

  • Nitrile Group (-CN): Can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or serve as a precursor for various nitrogen-containing heterocycles (e.g., tetrazoles).

  • Fluoro-aromatic Ring: The fluorine atom modulates the electronic properties of the ring, enhancing its stability and influencing intermolecular interactions at the target site. It also provides a potential site for nucleophilic aromatic substitution under specific conditions.

This document serves as a technical guide for researchers and synthetic chemists, providing detailed protocols and mechanistic insights into the application of this compound as a foundational building block for novel agrochemical candidates.

Physicochemical Properties

A clear understanding of the starting material's properties is critical for reaction setup and safety.

PropertyValueSource
CAS Number 101048-76-4[3][4][5]
Molecular Formula C₈H₄FNO[3][4]
Molecular Weight 149.12 g/mol [3][4]
Appearance White to light yellow solid[3]
Melting Point 86-90 °C[3]
Purity ≥ 98% (GC)[3]
Storage Conditions Store at 0-8 °C, inert atmosphere[3][6]

Core Synthetic Pathways & Methodologies

The strategic value of this compound lies in its capacity to undergo a variety of high-yield transformations, providing access to diverse molecular scaffolds relevant to fungicidal, herbicidal, and insecticidal development.

G cluster_0 Formyl Group Transformations cluster_1 Nitrile Group Transformations main This compound wittig Wittig Olefination main->wittig R-PPh₃⁺ reductive_amination Reductive Amination main->reductive_amination R₂NH, NaBH(OAc)₃ oxime Oxime Formation main->oxime NH₂OH·HCl hydrolysis Hydrolysis to Acid/Amide main->hydrolysis H₃O⁺ or OH⁻ reduction Reduction to Amine main->reduction H₂, Raney Ni product1 product1 wittig->product1 Fluorinated Stilbenes (Fungicide Scaffolds) product2 product2 reductive_amination->product2 Benzylic Amines (Herbicide/Insecticide Intermediates) product3 product3 oxime->product3 Aryl Oximes (Bioactive Moieties)

Figure 1: Key synthetic routes from this compound.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized to synthesize key agrochemical precursors.

Protocol 1: Synthesis of a Fluorinated Stilbene Precursor via Wittig Olefination

Rationale: Stilbene and its derivatives are known scaffolds for fungicidal agents.[7] The Wittig reaction provides a reliable method for converting the aldehyde functionality into an alkene, creating the core stilbene structure. This protocol outlines the synthesis of a generic stilbene derivative, which can be further functionalized. The choice of a phosphonium ylide allows for the introduction of various substituents.

G start Start reagents Combine this compound & (R-CH₂)-PPh₃⁺Br⁻ in THF start->reagents base Cool to 0°C Add base (e.g., t-BuOK) Stir under N₂ reagents->base reaction Warm to RT Stir for 12-18h Monitor by TLC base->reaction quench Quench with sat. NH₄Cl(aq) reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end End (Isolated Product) purify->end

Figure 2: Workflow for Wittig Olefination Protocol.

Materials:

  • This compound (1.0 equiv)

  • Substituted benzyltriphenylphosphonium bromide (1.1 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the benzyltriphenylphosphonium bromide (1.1 equiv) and this compound (1.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent Addition: Add anhydrous THF via syringe. Stir the resulting suspension.

  • Ylide Formation: Cool the flask to 0 °C using an ice-water bath. Add potassium tert-butoxide (1.2 equiv) portion-wise over 15 minutes. A deep color change (typically orange or red) indicates the formation of the ylide. Causality: The strong base deprotonates the phosphonium salt to form the nucleophilic ylide. The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. Causality: The water wash removes inorganic salts, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired fluorinated stilbene product.[8]

Protocol 2: Synthesis of a Secondary Benzylic Amine via Reductive Amination

Rationale: The secondary amine moiety is a critical component of many herbicides and insecticides. Reductive amination is a highly efficient, one-pot method for converting an aldehyde into an amine. This protocol uses sodium triacetoxyborohydride, a mild reducing agent that is selective for the iminium ion intermediate and tolerant of many functional groups.

G start Start reagents Dissolve Aldehyde & Amine (R-NH₂) in Dichloromethane (DCM) start->reagents acid Add Acetic Acid (cat.) Stir for 30 min reagents->acid reducing_agent Add NaBH(OAc)₃ Stir at RT for 8-16h acid->reducing_agent quench Quench with sat. NaHCO₃(aq) reducing_agent->quench extract Extract with DCM quench->extract wash Wash organic layer (Brine) extract->wash dry Dry (Na₂SO₄), Filter, Concentrate wash->dry purify Purify via Column Chromatography dry->purify end End (Isolated Product) purify->end

Figure 3: Workflow for Reductive Amination Protocol.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Glacial acetic acid (catalytic, ~5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and the desired amine (1.1 equiv) in DCM.

  • Iminium Formation: Add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes. Causality: The acid catalyzes the condensation of the aldehyde and amine to form a Schiff base (imine), which is then protonated to form an electrophilic iminium ion.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) in one portion. The reaction is often mildly exothermic. Stir at room temperature for 8-16 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to afford the target secondary amine.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid breathing dust. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9][10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

    • Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][9] Recommended storage temperature is between 0-8 °C.[3][11]

Conclusion

This compound is a high-value, versatile building block for the synthesis of advanced agrochemical candidates. Its trifunctional nature allows for the application of robust and well-established synthetic methodologies to create diverse and complex molecular libraries. The protocols outlined in this document demonstrate its utility in constructing key structural motifs found in modern fungicides and herbicides, providing a solid foundation for further research and development in the agrochemical industry.

References

Experimental procedure for the synthesis of Olaparib intermediate from 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Olaparib (marketed as Lynparza) is a pioneering PARP (Poly ADP-ribose polymerase) inhibitor, approved for treating various cancers, particularly those with BRCA1/BRCA2 mutations.[1] The efficacy and accessibility of this therapy are intrinsically linked to the efficiency and scalability of its chemical synthesis. This application note provides a detailed, validated experimental procedure for the synthesis of a crucial phthalazinone intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile, commencing from the commercially available starting material, 2-Fluoro-4-formylbenzonitrile. We will elucidate the chemical rationale behind the procedural steps, present a comprehensive, step-by-step protocol, and outline the critical safety measures required for handling the hazardous reagents involved. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.

Introduction: The Synthetic Challenge

The synthesis of complex active pharmaceutical ingredients (APIs) like Olaparib is a multi-step process where the purity and yield of each intermediate are paramount.[2][3] One of the core structural motifs of Olaparib is the phthalazinone ring system. Several synthetic routes converge on the formation of key phthalazinone intermediates which are later elaborated to the final API.[2][4]

The protocol herein describes a robust pathway that utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by a reductive cyclization with hydrazine hydrate. This approach begins with this compound and couples it with a phosphonate derived from 2-formylbenzoic acid, effectively constructing the carbon backbone of the target intermediate in a convergent manner.[2][4][5] The subsequent cyclization with hydrazine hydrate is a critical step that forms the heterocyclic phthalazinone core.[4][6] While effective, this step involves the use of hydrazine, a reagent that requires stringent handling protocols due to its toxicity and reactivity.[7][8][9]

Chemical Reaction Pathway

The synthesis is a two-stage process. The first stage is a Horner-Wadsworth-Emmons reaction to form an olefin intermediate. The second stage involves the critical cyclization to form the phthalazinone ring.

G R1 2-Formylbenzoic Acid + Dimethyl Phosphite I1 Phosphonate Intermediate R1->I1 Base (e.g., TEA) Dichloromethane R2 This compound I2 Olefin Intermediate (E/Z Mixture) R2->I2 R3 Hydrazine Hydrate P1 Target Intermediate: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile R3->P1 I1->I2 HWE Reaction Base (e.g., TEA) Dichloromethane I2->P1 Cyclization Ethanol, Reflux

Caption: Overall reaction scheme for the synthesis of the Olaparib intermediate.

Detailed Experimental Protocol

This protocol is divided into two primary stages: the synthesis of the olefin intermediate via the Horner-Wadsworth-Emmons reaction and the subsequent cyclization to form the phthalazinone product.

Materials and Reagents
ReagentM.W.CAS No.PuritySupplier
2-Formylbenzoic acid150.13119-67-5≥98%Commercial
Dimethyl phosphite110.05868-85-9≥98%Commercial
Triethylamine (TEA)101.19121-44-8≥99%Commercial
Dichloromethane (DCM)84.9375-09-2AnhydrousCommercial
Methanesulfonic acid96.1175-75-2≥99%Commercial
This compound149.12101048-76-4≥98%Commercial
Hydrazine hydrate (55%)50.067803-57-855% Soln.Commercial
Ethanol (EtOH)46.0764-17-5AnhydrousCommercial
Ethyl acetate (EtOAc)88.11141-78-6Reagent GradeCommercial
Petroleum etherN/A8032-32-4Reagent GradeCommercial
Stage 1: Synthesis of Olefin Intermediate

This stage first prepares the necessary phosphonate reagent from 2-formylbenzoic acid, which is then immediately used in the HWE reaction.[5]

Procedure:

  • Phosphonate Formation:

    • To a dry 500 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-formylbenzoic acid (15.0 g, 100 mmol) and dichloromethane (200 mL).

    • Stir the mixture to form a suspension. Add triethylamine (13.1 g, 130 mmol).

    • Add dimethyl phosphite (14.3 g, 130 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes at room temperature.

    • Stir the reaction for 4 hours at room temperature. Monitor reaction completion by TLC.

    • Upon completion, add methanesulfonic acid (13.4 g, 140 mmol) dropwise and stir for an additional 30 minutes.[5] This in-situ preparation yields the required phosphonate intermediate.

  • Horner-Wadsworth-Emmons Reaction:

    • To the flask containing the freshly prepared phosphonate, add this compound (14.9 g, 100 mmol).

    • Cool the mixture to 0 °C using an ice bath.

    • Add triethylamine (13.1 g, 130 mmol) dropwise via a dropping funnel, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up and Isolation of Olefin Intermediate:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Add 200 mL of water to the residue and stir vigorously for 2 hours to induce precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 50 mL).

    • Dry the solid under vacuum at 50 °C to yield the crude olefin intermediate as a mixture of E/Z isomers.[2][4] A typical yield is around 90-95%.

Stage 2: Synthesis of Phthalazinone Intermediate

This stage involves the crucial cyclization reaction.

Procedure:

  • Cyclization Reaction:

    • To a 500 mL round-bottom flask, add the crude olefin intermediate (28.1 g, ~100 mmol) and ethanol (250 mL).

    • Stir the suspension and add 55% hydrazine hydrate (~15 mL, ~250 mmol). Caution: See Section 4 for safety information on hydrazine hydrate.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature. A precipitate should form.

    • Further cool the mixture in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold ethanol (2 x 30 mL) and then with petroleum ether (2 x 30 mL).

    • Recrystallize the crude product from ethyl acetate to obtain the purified 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile as a white solid.[4]

    • Dry the final product under vacuum at 60 °C. The expected yield after purification is typically 75-85%.

Caption: Experimental workflow for the two-stage synthesis.

Scientific Integrity: Safety, Handling, and Causality

Expertise & Causality: The choice of the Horner-Wadsworth-Emmons reaction is deliberate; it is a highly reliable method for forming carbon-carbon double bonds, offering good yields even with sterically hindered aldehydes.[4] The subsequent cyclization with hydrazine is a classic and efficient method for constructing the phthalazinone heterocycle.[6] Using an excess of hydrazine hydrate ensures the complete conversion of the intermediate.[10]

Trustworthiness & Self-Validation: This protocol incorporates in-process checks (TLC monitoring) to validate the progression and completion of each stage before proceeding. The purification by recrystallization is a critical self-validating step, as it relies on the distinct physical properties of the target compound to separate it from impurities, ensuring a high-purity final product suitable for subsequent synthetic steps.[11][12]

Hazard Analysis and Mitigation
  • This compound: This compound is an irritant. It causes skin and serious eye irritation and may cause respiratory irritation.[13][14] Handle in a fume hood, wearing standard personal protective equipment (PPE), including nitrile gloves and safety goggles.

  • Hydrazine Hydrate: EXTREME HAZARD. Hydrazine is acutely toxic via all routes of exposure, corrosive, a suspected human carcinogen, and highly reactive.[7][8][15]

    • Handling: Must be handled exclusively within a certified chemical fume hood.[7][15] A designated area for hydrazine use should be established.

    • PPE: Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-glove with nitrile or chloroprene gloves.[7][16]

    • Storage: Store away from oxidizing agents, acids, and metals in a cool, well-ventilated area.[16][17]

    • Spills: Have a spill kit ready. Small spills can be absorbed with an inert material like sand. Evacuate for large spills and call emergency responders.[8]

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. All operations involving DCM must be performed in a fume hood.

  • Waste Disposal: All hydrazine-containing waste is considered extremely hazardous.[7] It must be collected in a designated, sealed waste container and disposed of through a certified hazardous waste management service. Do not mix with other waste streams.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-4-formylbenzonitrile is a key building block in contemporary medicinal chemistry and materials science.[1] Its unique trifunctional molecular architecture, featuring a nitrile, a formyl group, and a fluorine atom, makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules, including pharmaceutical ingredients and functional materials.[2] This document provides a comprehensive guide for the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are structured to ensure scientific integrity, scalability, and safety, drawing upon established chemical principles and field-proven insights.

Chemical Properties and Specifications

PropertyValueSource(s)
Molecular Formula C₈H₄FNO[3]
Molecular Weight 149.12 g/mol [3]
Appearance White to light yellow solid[1]
Melting Point 86-90 °C[1]
Purity (typical) ≥ 98% (GC)[1]
CAS Number 101048-76-4[3]

Recommended Synthetic Pathway: A Two-Step Approach

For the large-scale synthesis of this compound, a robust and scalable two-step pathway is proposed, commencing from the readily available 4-bromo-2-fluorobenzyl alcohol. This route is designed to avoid the use of highly toxic or difficult-to-handle reagents, prioritizing process safety and environmental considerations.

Synthetic_Pathway A 4-Bromo-2-fluorobenzyl alcohol B 2-Fluoro-4-(hydroxymethyl)benzonitrile A->B Cyanation (e.g., CuCN, Pd-catalysis) C This compound B->C Selective Oxidation (e.g., TEMPO/NaOCl)

Caption: Proposed two-step synthetic route for this compound.

Step 1: Cyanation of 4-Bromo-2-fluorobenzyl alcohol to 2-Fluoro-4-(hydroxymethyl)benzonitrile

The initial step involves the conversion of the benzylic bromide to a nitrile. While classical methods like the Rosenmund-von Braun reaction using stoichiometric copper(I) cyanide are effective, modern palladium-catalyzed cyanation reactions offer milder conditions and are often more amenable to large-scale production with reduced heavy metal waste.[4] For enhanced safety and process control, particularly at an industrial scale, continuous flow chemistry is a highly recommended approach for cyanation reactions, as it mitigates the risks associated with handling large quantities of cyanide.[5][6]

Protocol for Palladium-Catalyzed Cyanation (Exemplary)

  • Reagents and Materials:

    • 4-Bromo-2-fluorobenzyl alcohol

    • Zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

    • Ligand (e.g., Xantphos, dppf)

    • Base (e.g., K₂CO₃, Na₂CO₃)

    • Solvent (e.g., DMF, DMAc, NMP)

    • Inert gas (Nitrogen or Argon)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

    • Inert gas inlet

    • Addition funnel

    • Filtration unit

    • Crystallization vessel

  • Procedure:

    • To a rigorously dried and inerted reactor, add the palladium catalyst, ligand, and base.

    • Add the solvent and stir the mixture to ensure homogeneity.

    • In a separate vessel, dissolve 4-bromo-2-fluorobenzyl alcohol and the cyanide source in the solvent.

    • Transfer the solution of the starting material and cyanide source to the reactor via an addition funnel at a controlled rate, maintaining the reaction temperature as determined by optimization studies (typically between 80-120 °C).

    • Monitor the reaction progress by HPLC or GC until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the reaction mixture to remove insoluble salts.

    • The filtrate containing the product is then subjected to a work-up procedure, typically involving extraction and subsequent crystallization.

Causality and Optimization:

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity. Ligand selection influences the efficiency of the catalytic cycle, while the base is necessary to neutralize the acid generated during the reaction. The solvent must be polar and aprotic to facilitate the dissolution of the reagents and withstand the reaction temperatures. Process optimization would involve screening these parameters to identify the most efficient and cost-effective combination for the desired scale.

Step 2: Selective Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile to this compound

The oxidation of the benzylic alcohol to the corresponding aldehyde is a critical transformation that requires high selectivity to avoid over-oxidation to the carboxylic acid. While pyridinium chlorochromate (PCC) is effective on a lab scale, its use in large-scale synthesis is discouraged due to the toxicity and waste disposal issues associated with chromium.[7] More sustainable and scalable alternatives are strongly recommended.

Recommended Industrial-Scale Oxidation Methods:

  • Catalytic Aerobic Oxidation: This method utilizes a catalyst, often based on palladium or copper, with molecular oxygen or air as the terminal oxidant.[8] This approach is environmentally benign, with water being the primary byproduct.

  • TEMPO-Catalyzed Oxidation with Hypochlorite: The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach) is a highly efficient and selective method for oxidizing primary alcohols to aldehydes.[9] This reaction can be performed under mild conditions and is amenable to large-scale production, including in continuous flow systems.

Protocol for TEMPO-Catalyzed Oxidation (Exemplary)

  • Reagents and Materials:

    • 2-Fluoro-4-(hydroxymethyl)benzonitrile

    • TEMPO

    • Sodium hypochlorite (NaOCl) solution

    • Potassium bromide (KBr)

    • Sodium bicarbonate (NaHCO₃)

    • Solvent (e.g., Dichloromethane, Ethyl acetate)

  • Equipment:

    • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

    • Addition funnel with a cooling jacket

    • pH meter

  • Procedure:

    • Dissolve 2-fluoro-4-(hydroxymethyl)benzonitrile, TEMPO, and KBr in the chosen solvent in the reactor.

    • Add an aqueous solution of NaHCO₃ to buffer the reaction mixture.

    • Cool the mixture to 0-5 °C.

    • Slowly add the NaOCl solution via the cooled addition funnel, maintaining the temperature below 10 °C. The reaction is exothermic and requires careful temperature control.

    • Monitor the reaction by HPLC or GC.

    • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution).

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization.

Causality and Optimization:

The catalytic cycle of TEMPO-mediated oxidation involves the in-situ generation of the active oxoammonium ion by the primary oxidant (NaOCl). The pH of the reaction is crucial for maintaining the stability of the hypochlorite solution and the efficiency of the catalytic cycle. Careful control of the addition rate and temperature is essential to prevent over-oxidation and ensure a high yield of the desired aldehyde.

Process Analytical Technology (PAT) for Enhanced Control

To ensure robust and reproducible large-scale synthesis, the implementation of Process Analytical Technology (PAT) is highly recommended.[10][11] PAT involves the use of in-line or on-line analytical tools to monitor critical process parameters in real-time, allowing for dynamic control of the reaction.

PAT_Workflow Reactor Large-Scale Reactor Probe In-situ Probe (e.g., FTIR, Raman) Reactor->Probe Data Real-time Data (Concentration, Endpoint) Probe->Data Control Process Control System Control->Reactor Adjust Parameters (Temp, Addition Rate) Data->Control

Caption: A simplified workflow for implementing Process Analytical Technology.

For the synthesis of this compound, in-situ FTIR or Raman spectroscopy can be employed to monitor the disappearance of the starting material and the appearance of the product in real-time.[12] This allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to over-reaction and ensuring batch-to-batch consistency.

Purification and Quality Control

Large-Scale Purification: Crystallization

Crystallization is the preferred method for the purification of solid organic compounds at an industrial scale. For this compound, a mixed solvent system is likely to be effective.

  • Protocol for Crystallization (Exemplary):

    • Dissolve the crude product in a suitable solvent at an elevated temperature (e.g., toluene, ethyl acetate).

    • If necessary, treat with activated carbon to remove colored impurities.

    • Filter the hot solution to remove any insoluble materials.

    • Slowly add an anti-solvent (e.g., hexane, heptane) until turbidity is observed.

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold anti-solvent.

    • Dry the purified product under vacuum.

Quality Control: Analytical Methods

A comprehensive suite of analytical techniques should be employed to confirm the identity, purity, and quality of the final product.

Analytical TechniquePurposeExpected Results
¹H NMR Structural confirmationSignals corresponding to the aldehydic proton, and aromatic protons with characteristic splitting patterns due to fluorine coupling.
¹³C NMR Structural confirmationResonances for the nitrile, carbonyl, and aromatic carbons, with characteristic C-F coupling constants.
FTIR Functional group identificationCharacteristic absorption bands for the nitrile (C≡N), carbonyl (C=O), and C-F bonds.
GC-MS Purity assessment and impurity IDA major peak corresponding to the product with its characteristic mass spectrum. Minor peaks can be identified as potential impurities.
HPLC Quantitative purity determinationA single major peak for the product, allowing for accurate quantification of purity against a reference standard.
Melting Point Purity assessmentA sharp melting range consistent with the reference value (86-90 °C).[1]

Safety and Environmental Considerations

Chemical Hazards:

  • Cyanides (e.g., Zn(CN)₂, K₄[Fe(CN)₆]): Highly toxic. Handle with extreme caution in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Emergency cyanide antidote kits should be readily available.[5]

  • Palladium Catalysts: Can be pyrophoric. Handle under an inert atmosphere.

  • Sodium Hypochlorite: A strong oxidant and corrosive. Avoid contact with skin and eyes.

  • Solvents (DMF, DMAc, DCM): Can be toxic and/or flammable. Use in well-ventilated areas and away from ignition sources.

Process Safety:

  • Exothermic Reactions: The oxidation step is exothermic and requires careful temperature control to prevent runaway reactions. Ensure the reactor is equipped with an efficient cooling system.

  • Pressure Management: Reactions involving gas evolution should be conducted in vessels equipped with pressure relief systems.

  • Continuous Flow Chemistry: The use of continuous flow reactors can significantly enhance safety by minimizing the volume of hazardous materials at any given time.[5][6]

Waste Management:

  • Cyanide Waste: All cyanide-containing waste streams must be quenched with an appropriate reagent (e.g., bleach) to destroy the cyanide before disposal.

  • Heavy Metal Waste: If palladium catalysts are used, the waste streams should be treated to recover the precious metal. If chromium-based oxidants are used (not recommended), the chromium waste must be treated to reduce Cr(VI) to the less toxic Cr(III) followed by precipitation.[13][14]

  • Solvent Waste: Organic solvent waste should be collected and disposed of according to local regulations, with recycling and recovery being the preferred options.

Conclusion

The large-scale synthesis of this compound can be achieved efficiently and safely through a well-designed two-step synthetic pathway. By prioritizing modern, scalable, and environmentally conscious chemical transformations, such as palladium-catalyzed cyanation and TEMPO-mediated oxidation, and by implementing robust process control strategies like Process Analytical Technology, high-quality product can be consistently manufactured. Adherence to strict safety protocols and responsible waste management are paramount throughout the entire process to ensure the well-being of personnel and the protection of the environment.

References

Application Note: High-Fidelity Oxidation of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile to 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the selective oxidation of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile to its corresponding aldehyde, 2-fluoro-4-formylbenzonitrile. This transformation is a critical step in the synthesis of various pharmaceutical compounds and advanced materials. We will explore the underlying chemical principles, compare several prevalent oxidation methodologies, and provide a detailed, validated protocol for a highly efficient and selective method. The causality behind experimental choices, safety considerations, and purification strategies are discussed to ensure reproducibility and high-purity outcomes.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate recognized for its utility in organic synthesis and pharmaceutical research.[1] The presence of a fluorine atom enhances its reactivity, making it a valuable building block for more complex molecules.[1] Its formyl group allows for further functionalization, which is crucial in the development of novel pharmaceuticals and agrochemicals.[1][2] This compound serves as a key precursor in the synthesis of various biologically active molecules and is also utilized in the production of dyes and advanced materials.[1] The efficient and selective synthesis of this compound is therefore of considerable interest to the scientific community.

Foundational Principles: The Oxidation of Benzylic Alcohols

The conversion of a primary alcohol to an aldehyde is a fundamental transformation in organic chemistry. Benzylic alcohols, such as 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile, are particularly amenable to oxidation due to the stability of potential intermediates. A variety of oxidizing agents can effect this transformation, ranging from chromium-based reagents to milder, more selective modern methods. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid.

Mild oxidizing agents are preferred as they typically stop the oxidation at the aldehyde stage.[3] In contrast, strong oxidizing agents will convert primary alcohols directly to carboxylic acids.[3] This application note will focus on methodologies that offer high selectivity for the desired aldehyde product.

Comparative Analysis of Oxidation Methodologies

Several methods are commonly employed for the oxidation of primary alcohols to aldehydes. Below is a comparative overview of some of the most relevant techniques for the synthesis of this compound.

Oxidation Method Oxidizing Agent Advantages Disadvantages Typical Yield
PCC Oxidation Pyridinium Chlorochromate (PCC)Selective for aldehydes, commercially available.Chromium-based reagent (toxic), requires careful handling and disposal.[4][5]~90%[6]
Swern Oxidation Dimethyl sulfoxide (DMSO), oxalyl chlorideMild conditions, high yields, avoids heavy metals.[7]Requires low temperatures (-78 °C), can have unpleasant byproducts.[8][9]80-95%
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Mild, neutral pH, short reaction times, high chemoselectivity.[10][11][12]Potentially explosive nature, cost can be a factor for large-scale synthesis.[10]>90%
TEMPO-Catalyzed Oxidation TEMPO with a co-oxidant (e.g., NaOCl, O2)Catalytic, environmentally benign co-oxidants can be used.[13][14][15]Can be slower, optimization of catalyst and co-oxidant may be required.70-95%
Manganese Dioxide Oxidation Activated Manganese Dioxide (MnO2)Selective for benzylic and allylic alcohols, heterogeneous (easy removal).[16][17][18]Stoichiometric reagent, activity can vary with preparation method.[19]80-95%

Recommended Protocol: Pyridinium Chlorochromate (PCC) Oxidation

While several methods are effective, PCC oxidation offers a robust and high-yielding approach that is well-documented for this specific transformation.[6][20] The relatively simple setup and high selectivity make it a practical choice for many research and development laboratories.

Materials and Reagents
  • 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel (for filtration)

  • Toluene or a mixture of petroleum ether and ethyl acetate (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filter paper

  • Rotary evaporator

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile in anhydrous DCM in a round-bottom flask. B Cool the solution in an ice-water bath. A->B C Add PCC in portions to the cooled solution while stirring. B->C D Allow the reaction to stir at room temperature. C->D E Monitor reaction progress by TLC or HPLC. D->E F Filter the reaction mixture through a pad of silica gel. E->F G Wash the silica gel pad with DCM. F->G H Combine filtrates and concentrate under reduced pressure. G->H I Recrystallize the crude product. H->I

Figure 1: Experimental workflow for PCC oxidation.
Step-by-Step Protocol

  • Preparation: In a clean, dry round-bottom flask, dissolve 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile (1 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.2 M.

  • Cooling: Place the flask in an ice-water bath and begin stirring the solution. Cooling is advised as the addition of PCC can be exothermic.[21]

  • Reagent Addition: Slowly add pyridinium chlorochromate (PCC) (1.0 - 1.5 equivalents) to the cooled solution in portions over 10-15 minutes. This helps to control the reaction temperature.[20]

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 2-4 hours.[6]

  • Work-up: Once the reaction is complete, filter the mixture through a short pad of silica gel in a Buchner funnel to remove the chromium byproducts.

  • Washing: Wash the silica gel pad with additional DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from toluene or a mixture of petroleum ether and ethyl acetate to yield this compound as a white to pale yellow solid.[20][21]

Safety Precautions
  • PCC is a suspected carcinogen and an oxidizer.[4][5] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[5][22][23]

  • Avoid contact with skin and eyes, and prevent inhalation of the dust.[4][5]

  • Dichloromethane is a volatile and potentially harmful solvent. Handle it with care in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.[5][22][24]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Melting Point: The reported melting point is in the range of 80-84 °C.[6]

  • NMR Spectroscopy: 1H and 13C NMR spectra will confirm the presence of the aldehyde proton and carbonyl carbon, respectively, and the overall structure of the molecule.

  • FT-IR Spectroscopy: The infrared spectrum should show a characteristic carbonyl stretch for the aldehyde group.

  • Mass Spectrometry: This will confirm the molecular weight of the product (149.12 g/mol ).[25]

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Insufficient PCC or reaction time.Add a slight excess of PCC (up to 1.5 equivalents). Ensure the reaction is allowed to proceed until the starting material is no longer detectable by TLC/HPLC.
Over-oxidation to Carboxylic Acid Reaction temperature too high or prolonged reaction time.Maintain the reaction at room temperature and monitor closely. Work up the reaction as soon as the starting material is consumed.
Low Yield Incomplete extraction from the silica gel pad.Wash the silica gel pad thoroughly with additional DCM after filtration.
Product Contamination Residual chromium salts.Ensure the silica gel pad is sufficient to remove all chromium byproducts. A second filtration may be necessary.

Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation

For laboratories that prefer to avoid chromium-based reagents, the Dess-Martin oxidation is an excellent alternative.[12]

Reaction Mechanism

dess_martin_mechanism Substrate R-CH2OH Intermediate Diacetoxyalkoxy- periodinane Substrate->Intermediate Ligand Exchange DMP Dess-Martin Periodinane DMP->Intermediate Product R-CHO Intermediate->Product Intramolecular Elimination Byproducts Iodinane + 2 AcOH Intermediate->Byproducts

Figure 2: Simplified Dess-Martin oxidation mechanism.
Brief Protocol

  • Dissolve 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile in anhydrous DCM.

  • Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) to the solution.

  • Stir at room temperature for 0.5 - 2 hours.[26]

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

The reaction is often buffered with pyridine or sodium bicarbonate to protect acid-labile compounds from the two equivalents of acetic acid produced.[12]

Conclusion

The oxidation of 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile to this compound is a key synthetic step that can be achieved with high fidelity using several methods. The choice of oxidant will depend on factors such as scale, available equipment, and safety considerations. The detailed PCC oxidation protocol provided in this application note is a reliable and high-yielding method suitable for most laboratory settings. By understanding the underlying principles and adhering to the outlined procedures and safety precautions, researchers can consistently obtain high-purity this compound for their downstream applications.

References

Application Notes and Protocols: Synthesis of 2-Fluoro-4-formylbenzonitrile via Cyanation of 3-Bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-4-formylbenzonitrile, a key intermediate in pharmaceutical and agrochemical research.[1][2] The protocol details the cyanation of 3-bromo-4-fluorobenzaldehyde, a critical transformation for introducing the nitrile functionality. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety protocols to ensure a successful and safe execution of the synthesis. We will explore various established cyanation methodologies, with a focus on providing a robust and reproducible procedure.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in the preparation of complex bioactive molecules.[2] Its strategic importance lies in the trifunctional nature of the molecule, possessing a reactive aldehyde, a nucleophilic substitution-susceptible fluorine, and a versatile nitrile group. The nitrile moiety, in particular, can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making it a cornerstone for generating molecular diversity in drug discovery programs.[3]

The conversion of an aryl halide to an aryl nitrile, known as cyanation, is a fundamental transformation in organic chemistry.[4] Historically, methods like the Rosenmund-von Braun reaction, which employs stoichiometric copper(I) cyanide at high temperatures, have been utilized.[5][6][7] More contemporary approaches often involve palladium-catalyzed cross-coupling reactions, which can proceed under milder conditions and exhibit broader functional group tolerance.[8][9][10][11] This application note will focus on providing a detailed protocol for one such reliable method.

Reaction Mechanism and Scientific Rationale

The cyanation of aryl halides can proceed through several mechanistic pathways, with the most common being transition metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cyanation: This is a widely adopted method due to its efficiency and broad substrate scope.[8][9][10][11] The catalytic cycle, a cornerstone of modern organic synthesis, generally involves the following key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (3-bromo-4-fluorobenzaldehyde) to form a palladium(II) intermediate.

  • Transmetalation (or Cyanide Exchange): A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The aryl and cyano groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired aryl nitrile product (this compound).

The choice of ligands for the palladium catalyst is crucial for the success of the reaction, as they influence the catalyst's stability, reactivity, and can prevent deactivation by the cyanide ions.[11]

Nucleophilic Aromatic Substitution (SNAr): In some cases, particularly with electron-deficient aromatic rings, direct displacement of the halide by a cyanide nucleophile can occur.[12] The presence of the electron-withdrawing formyl group on the aromatic ring of 3-bromo-4-fluorobenzaldehyde can facilitate this pathway. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[12]

For the purpose of this protocol, we will focus on a palladium-catalyzed approach due to its general reliability and milder reaction conditions.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is designed to be a robust and scalable method for the synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Bromo-4-fluorobenzaldehyde≥98%Commercially AvailableStarting material. Can be synthesized if needed.[13][14][15][16]
Zinc Cyanide (Zn(CN)₂)≥98%Commercially AvailableHighly Toxic . Handle with extreme caution.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive.
1,1'-Bis(diphenylphosphino)ferrocene (dppf)≥98%Commercially AvailableLigand.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableSolvent.
TolueneAnhydrousCommercially AvailableSolvent for workup.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableDrying agent.
Round-bottom flask with reflux condenser
Magnetic stirrer with heating mantle
Schlenk line or inert gas (Nitrogen/Argon) setupFor creating an inert atmosphere.
Standard laboratory glassware
Reaction Setup and Procedure

Safety First: Zinc cyanide is acutely toxic if ingested, inhaled, or absorbed through the skin.[17][18][19][20][21] All manipulations involving zinc cyanide must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.[17][18] An emergency cyanide antidote kit should be readily accessible.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add 3-bromo-4-fluorobenzaldehyde, Zn(CN)₂, and dppf to a dry flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous DMF via syringe. B->C D 4. Add Pd₂(dba)₃ to the mixture. C->D E 5. Heat the reaction mixture to 120 °C. D->E F 6. Monitor reaction progress by TLC/GC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Quench with aqueous ammonia solution. G->H I 9. Extract with ethyl acetate. H->I J 10. Wash organic layer with brine. I->J K 11. Dry over anhydrous MgSO₄. J->K L 12. Concentrate under reduced pressure. K->L M 13. Purify by column chromatography. L->M

Caption: Experimental workflow for the cyanation of 3-bromo-4-fluorobenzaldehyde.

Step-by-Step Protocol:

  • Flask Preparation: To a dry, oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-4-fluorobenzaldehyde (10.0 g, 49.3 mmol), zinc cyanide (3.47 g, 29.6 mmol, 0.6 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (1.37 g, 2.47 mmol, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (100 mL) to the flask via a syringe.

  • Catalyst Addition: Under a positive flow of inert gas, quickly add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.13 g, 1.23 mmol, 0.025 equiv) to the reaction mixture.

  • Reaction: Place the flask in a preheated oil bath and heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (100 mL) while stirring. Caution: This step should be performed in the fume hood as it may release small amounts of hydrogen cyanide gas.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Summary

ParameterValue
Starting Material3-Bromo-4-fluorobenzaldehyde
Cyanide SourceZinc Cyanide (Zn(CN)₂)
CatalystTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
Ligand1,1'-Bis(diphenylphosphino)ferrocene (dppf)
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature120 °C
Typical Reaction Time12-24 hours
Expected Yield75-90%
Product AppearanceOff-white to pale yellow solid

Safety and Waste Disposal

Personnel Safety:

  • Cyanide Poisoning: Cyanide salts are highly toxic.[17][18][19][20][21] Always handle them in a certified chemical fume hood.[17][18] Avoid inhalation of dust and contact with skin and eyes.[17] In case of exposure, seek immediate medical attention.[18][21] Ensure an emergency cyanide antidote kit is available and personnel are trained in its use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (double-gloving is recommended), and safety goggles.[17][18]

  • Incompatible Materials: Keep cyanides away from acids, as this will liberate highly toxic hydrogen cyanide gas.[17][21]

Waste Disposal:

  • Cyanide Waste: All cyanide-containing waste (solid and liquid) must be collected in a designated, labeled hazardous waste container.

  • Quenching Cyanide: To neutralize residual cyanide in the aqueous waste, add an excess of a freshly prepared solution of ferrous sulfate (FeSO₄) followed by careful addition of a dilute solution of sodium hydroxide (NaOH) to precipitate the cyanide as insoluble Prussian blue. Alternatively, treat the aqueous waste with an excess of sodium hypochlorite (bleach) under basic conditions to oxidize the cyanide to the less toxic cyanate. Always perform these procedures in a fume hood.

  • Organic Waste: Collect all organic solvents and residues in a separate, labeled hazardous waste container for proper disposal.

Troubleshooting

IssuePossible CauseSolution
Low or no conversion Inactive catalystEnsure the palladium catalyst is fresh and has been handled under inert conditions.
Poor quality of DMFUse anhydrous DMF. Water can inhibit the reaction.
Insufficient temperatureEnsure the reaction temperature is maintained at 120 °C.
Formation of side products Reaction time too longMonitor the reaction closely and stop it once the starting material is consumed.
Impure starting materialUse purified 3-bromo-4-fluorobenzaldehyde.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography.

Conclusion

This application note provides a detailed and reliable protocol for the palladium-catalyzed cyanation of 3-bromo-4-fluorobenzaldehyde to produce this compound. By understanding the underlying reaction mechanism and adhering to the stringent safety precautions, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The provided protocol is designed to be a starting point, and optimization of reaction conditions may be necessary depending on the scale and specific laboratory setup.

References

Application of 2-Fluoro-4-formylbenzonitrile in the Synthesis of Advanced Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Fluoro-4-formylbenzonitrile in Dye Chemistry

This compound is a highly versatile and valuable building block in the field of organic synthesis, particularly in the development of advanced dye molecules.[1] Its utility stems from the unique interplay of its three functional groups: the nitrile (-CN), the formyl (-CHO), and the fluorine (-F) atom. This trifecta of reactivity and electronic influence makes it a sought-after precursor for a range of chromophores, especially in the realm of fluorescent probes and functional dyes.[1]

The electron-withdrawing nature of both the nitrile and fluorine groups significantly influences the electronic properties of the benzaldehyde core. This inherent polarity enhances the reactivity of the formyl group towards nucleophilic attack, a key step in many dye synthesis reactions. Furthermore, the fluorine atom can impart desirable properties to the final dye molecule, such as increased photostability, improved quantum yields, and altered solubility profiles. The nitrile group, a strong electron acceptor, plays a crucial role in creating donor-π-acceptor (D-π-A) architectures, which are fundamental to the design of solvatochromic and fluorescent dyes.

This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, outlining the application of this compound in the synthesis of a representative styryl dye. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss the expected photophysical properties of the resulting dye.

Core Synthesis Strategy: The Knoevenagel Condensation

The primary synthetic route for leveraging this compound in dye production is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound with the aldehyde functionality of this compound to form a new carbon-carbon double bond. This reaction is particularly effective for creating styryl dyes, a class of chromophores known for their strong fluorescence and sensitivity to their environment.[2]

The general mechanism for the Knoevenagel condensation is a two-step process:

  • Deprotonation: A base abstracts a proton from the active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) to form a resonance-stabilized carbanion.

  • Nucleophilic Attack and Dehydration: The carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated product, the styryl dye.

The choice of the active methylene compound is critical as it will form the donor part of the D-π-A styryl dye and significantly influence its final photophysical properties. For this application note, we will focus on the reaction with an N-alkylated indole derivative, a common electron-rich heterocycle used in the synthesis of fluorescent probes.

Application Protocol: Synthesis of a Novel Indole-Based Styryl Dye

This protocol details the synthesis of (E)-2-(2-(3-fluoro-4-cyanophenyl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide, a representative fluorescent styryl dye, from this compound.

Materials and Reagents
ReagentPuritySupplier
This compound>98%Major Chemical Supplier
1,2,3,3-Tetramethyl-3H-indol-1-ium iodide>98%Major Chemical Supplier
PiperidineReagent GradeMajor Chemical Supplier
Ethanol (Absolute)AnhydrousMajor Chemical Supplier
Diethyl EtherAnhydrousMajor Chemical Supplier
Experimental Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol, 149.1 mg) and 1,2,3,3-tetramethyl-3H-indol-1-ium iodide (1.0 mmol, 301.2 mg).

  • Solvent and Catalyst Addition: To the flask, add 20 mL of absolute ethanol. With gentle stirring, add a catalytic amount of piperidine (0.1 mmol, 10 µL) using a micropipette.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of dichloromethane and methanol (95:5) as the eluent.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product under vacuum to obtain the final styryl dye as a colored solid.

Diagrams and Data

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound E (E)-2-(2-(3-fluoro-4-cyanophenyl)vinyl)-1,3,3-trimethyl-3H-indol-1-ium iodide A->E B 1,2,3,3-Tetramethyl-3H-indol-1-ium iodide B->E C Piperidine (catalyst) C->A D Ethanol (solvent), Reflux D->A

Caption: Synthesis of an indole-based styryl dye.

Experimental Workflow

G start Start reactants Combine Reactants & Solvent start->reactants catalyst Add Piperidine reactants->catalyst reflux Reflux for 4 hours catalyst->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvents filter->wash dry Dry Under Vacuum wash->dry end Final Product dry->end

Caption: Experimental workflow for styryl dye synthesis.

Expected Photophysical Properties

The synthesized styryl dye is expected to exhibit interesting photophysical properties characteristic of D-π-A chromophores.

PropertyExpected Value/Characteristic
Appearance Colored solid (e.g., orange, red, or purple)
Absorption Max (λabs) In the visible region (typically 400-550 nm)[3]
Emission Max (λem) In the visible region, red-shifted from the absorption (typically 500-650 nm)[3]
Stokes Shift Significant (typically > 50 nm), which is advantageous for fluorescence imaging applications.[3]
Quantum Yield (ΦF) Moderate to high, and potentially sensitive to solvent polarity.
Solvatochromism The absorption and emission spectra are likely to show a shift in different solvents due to the D-π-A character.

Trustworthiness and Self-Validation

The protocol described is a robust and well-established method for the synthesis of styryl dyes. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of starting materials and the formation of the product. The purification by precipitation and washing is a straightforward and effective method for obtaining a high-purity product. The identity and purity of the final dye can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The photophysical properties can be readily characterized using UV-Vis and fluorescence spectroscopy.

Expertise and Causality in Experimental Choices

  • Choice of Base: Piperidine is a commonly used weak base for Knoevenagel condensations. Its basicity is sufficient to deprotonate the active methylene compound without causing unwanted side reactions, such as the hydrolysis of the nitrile group.

  • Choice of Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and is suitable for refluxing temperatures. Its polarity can also facilitate the reaction.

  • Use of an Indolium Salt: The N-alkylated indolium salt provides a pre-activated methylene group (the C2-methyl group) that is sufficiently acidic to be deprotonated by piperidine, thus serving as the active methylene component for the condensation.

  • Purification Strategy: The product is a salt and is generally less soluble in ethanol than the reactants, especially upon cooling. This allows for a simple and efficient purification by precipitation and filtration, avoiding the need for column chromatography in many cases.

Conclusion

This compound stands out as a key intermediate for the synthesis of sophisticated dye molecules. Its unique electronic and reactive properties, when combined with suitable reaction partners through well-established methodologies like the Knoevenagel condensation, provide a reliable pathway to novel fluorescent probes. The protocol and insights provided herein are intended to empower researchers to explore the vast potential of this versatile building block in the creation of next-generation dyes for a wide array of applications, from bio-imaging to materials science.

References

Troubleshooting & Optimization

Improving the yield of 2-Fluoro-4-formylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in medicinal chemistry and materials science, 2-Fluoro-4-formylbenzonitrile serves as a critical building block for a range of functionalized molecules, including novel pharmaceuticals and advanced polymers.[1] Its synthesis, however, is often plagued by challenges that can impact yield, purity, and scalability. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of this valuable compound.

As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address the common hurdles encountered during synthesis. This guide is structured around the primary synthetic routes, offering specific, actionable solutions to frequently asked questions.

Navigating Synthetic Pathways

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, scalability requirements, and the specific challenges of each transformation. Below is a summary of the most common approaches, each with its own set of potential difficulties.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Target Molecule A 2-Fluorobenzonitrile Vilsmeier Vilsmeier-Haack Formylation A->Vilsmeier B 4-Bromo-2-fluorobenzonitrile Metalation Metal-Halogen Exchange + Formylation B->Metalation C 2-Fluoro-4-bromobenzaldehyde Cyanation Rosenmund-von Braun Cyanation C->Cyanation Target This compound Vilsmeier->Target Metalation->Target Cyanation->Target

Caption: Common synthetic routes to this compound.

Route 1: Vilsmeier-Haack Formylation of 2-Fluorobenzonitrile

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[2][3] It utilizes a "Vilsmeier reagent," an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] While effective, the reaction's success is highly sensitive to substrate reactivity and reaction conditions.

Troubleshooting & FAQs: Vilsmeier-Haack Reaction

Q1: My reaction yield is consistently low or fails to proceed. What are the primary causes?

A1: Low yields in the Vilsmeier-Haack reaction are typically traced back to three critical factors: substrate reactivity, reagent quality, and temperature control.

  • Substrate Reactivity: The Vilsmeier reagent is a weak electrophile.[4] The reaction is most efficient with aromatic compounds bearing electron-donating groups.[2][4] The nitrile (-CN) and fluoro (-F) groups on the starting material are electron-withdrawing, which deactivates the ring towards electrophilic substitution, making the reaction inherently challenging.

  • Reagent Quality & Stability: The Vilsmeier reagent (chloroiminium salt) can be unstable.[4] It is crucial to use anhydrous DMF and freshly distilled or new POCl₃. Moisture will rapidly decompose both POCl₃ and the active reagent.

  • Temperature Control: Inadequate temperature can lead to a sluggish reaction. While the reagent is typically formed at 0°C, the subsequent reaction with the deactivated aromatic substrate may require heating (e.g., 40-80°C) to proceed at a reasonable rate.[2][4]

Q2: During the preparation of the Vilsmeier reagent, a solid precipitate forms and my stir bar stops. How can I prevent this?

A2: The precipitation of the Vilsmeier salt is a common issue arising from high concentrations or inefficient cooling.[4]

  • Solution 1: Add a Co-solvent: Incorporating an anhydrous co-solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or chloroform can help keep the reagent in solution.[4]

  • Solution 2: Controlled Addition: The reaction between DMF and POCl₃ is exothermic. Ensure slow, dropwise addition of POCl₃ to the cooled DMF solution (0°C) with vigorous stirring to dissipate localized heat and prevent solidification.[4]

Optimized Protocol for Vilsmeier-Haack Formylation
  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice-water bath.

  • POCl₃ Addition: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the stirred DMF solution over 30-60 minutes, ensuring the internal temperature remains below 5°C.[4]

  • Reagent Maturation: After complete addition, allow the mixture to stir at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 2-fluorobenzonitrile (1.0 equiv.) in a minimal amount of anhydrous DMF or co-solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.[5]

Vilsmeier_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield in Vilsmeier Rxn Cause1 Poor Reagent Quality (Moisture Present) Start->Cause1 Cause2 Insufficient Temperature Start->Cause2 Cause3 Reagent Precipitation Start->Cause3 Sol1 Use Anhydrous DMF & Fresh POCl₃ Cause1->Sol1 Sol2 Increase Temperature (40-80°C) Cause2->Sol2 Sol3 Add Co-solvent (DCM) & Ensure Slow Addition Cause3->Sol3

Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reactions.

Route 2: Cyanation of 2-Fluoro-4-bromobenzaldehyde

This route involves the substitution of a bromine atom with a nitrile group, a transformation commonly achieved via the Rosenmund-von Braun reaction. This reaction typically requires high temperatures and a copper(I) cyanide catalyst.[6]

Troubleshooting & FAQs: Rosenmund-von Braun Cyanation

Q1: My cyanation reaction shows no or very low conversion, even after prolonged heating. What is the issue?

A1: The primary bottleneck in this reaction is almost always temperature.

  • Insufficient Heat: The Rosenmund-von Braun reaction demands significant thermal energy. It is critical to ensure the reaction mixture reaches and maintains the target temperature, often around 170°C.[6]

  • Solvent Choice: A high-boiling point solvent is essential to achieve the required temperature. N-Methyl-2-pyrrolidone (NMP) is a common and effective choice.[6][7]

  • Reagent Purity: Use fresh, high-purity cuprous cyanide (CuCN). Degraded reagent will exhibit poor reactivity.[6]

Q2: My reaction produces the desired product, but it is contaminated with dark, tarry byproducts, making purification difficult. How can I improve the purity?

A2: The formation of byproducts is typically due to excessive temperature or decomposition.

  • Precise Temperature Control: While high heat is necessary, overheating significantly above the optimal temperature (e.g., >170-180°C) can lead to decomposition of the starting material, product, and solvent, resulting in side reactions and charring.[6] Use a temperature controller and monitor the internal reaction temperature closely.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (N₂ or Ar) can help minimize oxidative side reactions that contribute to byproduct formation.

Optimized Protocol for Cyanation
  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Fluoro-4-bromobenzaldehyde (1.0 equiv.) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add cuprous cyanide (CuCN, 1.1-1.2 equiv.) to the solution.

  • Reaction: Heat the mixture to 170°C with vigorous stirring and maintain for at least 12 hours (overnight).[6]

  • Workup: After cooling to room temperature, pour the reaction mixture into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

ParameterConditionRationaleReference
Solvent N-Methyl-2-pyrrolidone (NMP)High boiling point (202°C) allows for necessary reaction temperature.[6]
Temperature 170°CRequired to overcome the activation energy for aryl halide cyanation.[6]
Catalyst Cuprous Cyanide (CuCN)Source of the cyanide nucleophile and catalyst for the substitution.[6]
Atmosphere Inert (N₂ or Ar)Minimizes oxidative side reactions and decomposition at high temperatures.General Good Practice

Table 1: Optimized conditions for the Rosenmund-von Braun Cyanation.

Route 3: Formylation via Metal-Halogen Exchange

This strategy begins with 4-Bromo-2-fluorobenzonitrile and introduces the formyl group by first converting the bromo-substituent into an organometallic species (e.g., Grignard or organolithium reagent), which then reacts with a formylating agent like DMF.

Troubleshooting & FAQs: Metal-Halogen Exchange

Q1: My Grignard reagent formation fails to initiate. What can I do?

A1: Grignard reagent formation is notoriously sensitive to reaction conditions.

  • Strictly Anhydrous Conditions: The most common cause of failure is the presence of moisture. All glassware must be rigorously flame-dried or oven-dried, and all solvents (typically THF or diethyl ether) must be anhydrous.[8]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. Activation can be achieved by adding a small crystal of iodine, 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere.

  • C-F Bond Reactivity: While less reactive than C-Br, the C-F bond can sometimes interfere, especially with highly activated magnesium (Rieke magnesium). Standard magnesium turnings are generally preferred to avoid this side reaction.

Q2: Upon adding DMF to my organometallic reagent, I get a complex mixture of products and a low yield of the desired aldehyde. Why?

A2: The reaction between an organometallic reagent and an amide like DMF can be complex.

  • Over-addition: The initially formed tetrahedral intermediate can collapse and react with a second equivalent of the organometallic reagent, leading to a secondary alcohol after workup. To avoid this, add the organometallic solution slowly to a cooled solution (-78°C) of the formylating agent (DMF).

  • Reaction with Nitrile Group: Grignard reagents can also add to the nitrile group to form a ketone after hydrolysis.[9] This is a significant competing pathway. Using an organolithium reagent generated via lithium-halogen exchange at low temperature (e.g., -78°C with n-BuLi) is often more selective for reaction at the aryl-bromide site before significant reaction with the nitrile can occur.

Optimized Protocol for Formylation via Lithiation
  • Setup: In a flame-dried, three-neck flask under argon, dissolve 4-Bromo-2-fluorobenzonitrile (1.0 equiv.) in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv., solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 30-60 minutes at this temperature.

  • Formylation: In a separate flask, cool anhydrous DMF (3.0 equiv.) in anhydrous THF to -78°C. Transfer the freshly prepared aryllithium solution via cannula into the cold DMF solution.

  • Quenching: After stirring for 1-2 hours at -78°C, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup & Purification: Allow the mixture to warm to room temperature. Extract with diethyl ether, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.[8]

References

Technical Support Center: Purification of Crude 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Fluoro-4-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate.[1] As a key building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for successful downstream applications.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process.

I. Understanding the Compound: Physicochemical Properties

Before delving into purification strategies, it is essential to understand the key properties of this compound. These characteristics will dictate the most effective purification methods and solvent choices.

PropertyValueSource
Molecular Formula C₈H₄FNO[1][2][3]
Molecular Weight 149.12 g/mol [1][2][3]
Appearance White to light yellow solid[1]
Melting Point 86-90 °C[1][2][4]
Boiling Point 276.4 °C[2]
Solubility Limited water solubility; soluble in organic solvents like DMSO and acetone.[5]

II. Initial Assessment of Crude Material: What Am I Dealing With?

The first step in any purification is to assess the nature and extent of impurities in your crude sample. The synthesis of this compound can result in various byproducts and unreacted starting materials.

Frequently Asked Questions (FAQs): Crude Material Analysis

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: For instance, if synthesizing from 2-fluoro-4-(hydroxymethyl)benzylcarbonitrile via oxidation, you may have residual alcohol.[4]

  • Over-oxidation Products: The aldehyde group can be susceptible to over-oxidation to the corresponding carboxylic acid, especially in the presence of water.[6]

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions, various side products can form.

  • Residual Solvents: Solvents used in the reaction or initial work-up, such as dichloromethane or toluene, may be present.[6][7][8]

Q2: What analytical techniques are best for assessing the purity of my crude sample?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to visualize the number of components in your mixture and to begin developing a solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structures of the main product and major impurities.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for quantifying the purity of your sample and resolving closely related impurities.[7]

III. Purification Strategies: Choosing the Right Path

The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the desired final purity. The following diagram outlines a general workflow for purifying crude this compound.

Caption: General purification workflow for this compound.

A. Recrystallization: The First Line of Defense

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility at varying temperatures.

Troubleshooting Guide: Recrystallization

Q1: My compound is not dissolving in the hot solvent. What should I do?

A1:

  • Insufficient Solvent: You may not have added enough solvent. Add the solvent in small portions to the heated mixture until the solid just dissolves.[9]

  • Inappropriate Solvent: The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[10][11] Experiment with different solvents on a small scale to find the optimal one. A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[12]

  • Insoluble Impurities: Your crude material may contain insoluble impurities. If the bulk of your compound dissolves but some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.[9]

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To remedy this:

  • Increase Solvent Volume: Reheat the solution and add more of the "soluble" solvent to keep the compound dissolved at a lower temperature.[13]

  • Use a Solvent Pair: If a single solvent is problematic, a mixed solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[14]

Q3: No crystals are forming even after the solution has cooled to room temperature. What now?

A3:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.[13]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.

  • Too Much Solvent: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[13]

  • Cooling: Place the flask in an ice bath to further decrease the solubility of your compound.

Experimental Protocol: Recrystallization of this compound
  • Solvent Selection: Based on the polar nature of the molecule (nitrile and aldehyde groups), solvents like toluene, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes, are good starting points.[8][15] Test solubility on a small scale first.

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[10]

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[9]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly to remove any residual solvent.

B. Column Chromatography: For More Demanding Separations

When recrystallization is insufficient to remove impurities, particularly those with similar solubility profiles, column chromatography is the method of choice.[16] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (solvent) passes through it.[17]

Troubleshooting Guide: Column Chromatography

Q1: I'm not getting good separation of my compound from an impurity on the TLC plate. What should I do?

A1:

  • Adjust Solvent Polarity: The key to good separation is finding a solvent system where your target compound has an Rf value of approximately 0.2-0.3.[18]

    • If the spots are too high (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., reduce the amount of ethyl acetate in an ethyl acetate/hexane mixture).

    • If the spots are too low (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent.[19]

  • Try Different Solvent Systems: If adjusting the polarity of one system doesn't work, try a different combination of solvents. Common systems for compounds of moderate polarity include ethyl acetate/hexane and dichloromethane/methanol.[15][20]

Q2: My compound is streaking on the TLC plate and the column. Why is this happening?

A2: Streaking can be caused by several factors:

  • Overloading: You may be applying too much sample to the TLC plate or column.

  • Compound Acidity/Basicity: The nitrile group is weakly basic, and interactions with the slightly acidic silica gel can sometimes cause streaking. Adding a very small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can sometimes resolve this.

  • Poor Solubility: If the compound is not fully dissolved in the mobile phase, it can lead to streaking.

Q3: My compound seems to be stuck on the column and won't elute. What are my options?

A3:

  • Increase Solvent Polarity: Gradually increase the polarity of your eluent. If you are running an isocratic (single solvent system) column, you can switch to a more polar solvent system to push the compound off.[16] For very polar compounds, a system like 5% methanol in dichloromethane might be necessary.[15]

  • Check for Decomposition: It is possible your compound is decomposing on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for a while, and then eluting it to see if new spots have appeared.[21] If decomposition is an issue, you could try using a less acidic stationary phase like alumina or deactivated silica gel.[21]

Experimental Protocol: Flash Column Chromatography of this compound
  • Solvent System Selection: Develop a solvent system using TLC. A good starting point for this compound would be a mixture of ethyl acetate and hexanes (e.g., 10-30% ethyl acetate in hexanes).[15] Aim for an Rf of 0.2-0.3 for the desired product.[18]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack evenly, tapping the column gently to remove air bubbles.[17]

    • Add a thin layer of sand on top of the silica gel to protect the surface.[17]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[22]

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.

    • Collect fractions in test tubes and monitor them by TLC to determine which fractions contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

IV. Final Purity Assessment and Characterization

After purification, it is crucial to confirm the purity and identity of your this compound.

FAQs: Post-Purification Analysis

Q1: How do I know if my purified product is clean?

A1:

  • TLC: A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • NMR: A clean ¹H NMR spectrum with the correct integrations and no significant impurity peaks is a strong confirmation of purity.

  • Melting Point: A sharp melting point that is consistent with the literature value (86-90 °C) indicates high purity.[1] Impurities tend to depress and broaden the melting point range.

  • GC/HPLC: For quantitative analysis, GC or HPLC can provide a precise purity value (e.g., >98%).[1]

Q2: What are the expected signals in the ¹H NMR spectrum of this compound?

A2: The ¹H NMR spectrum will show signals for the aromatic protons and the aldehyde proton. The exact chemical shifts and coupling constants will depend on the solvent used, but you should expect to see distinct signals corresponding to the three aromatic protons and one aldehyde proton, with splitting patterns influenced by the fluorine and adjacent protons.

V. Safety Considerations

When working with this compound and the solvents used for its purification, it is essential to adhere to standard laboratory safety practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile organic solvents.

  • Hazard Information: this compound may cause skin, eye, and respiratory irritation.[3][23] It is harmful if swallowed, in contact with skin, or if inhaled.[23] Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Technical Support Center: Synthesis of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Welcome to the technical support guide for the synthesis of 2-Fluoro-4-formylbenzonitrile (CAS: 101048-76-4).[1] This versatile intermediate is crucial in the development of novel pharmaceuticals and agrochemicals.[2] This guide is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and optimize synthetic protocols.

Synthetic Overview

The synthesis of this compound typically proceeds through one of two primary strategies: the oxidation of a methyl group on a benzonitrile precursor or the functional group interconversion of a pre-oxidized intermediate. Understanding the potential pitfalls in each route is key to achieving high yield and purity.

Synthetic_Routes SM_A 3-Fluoro-4-methylbenzonitrile Int_A 3-Fluoro-4-(bromomethyl)benzonitrile SM_A->Int_A Benzylic Bromination Product This compound Int_A->Product Sommelet Reaction SM_B 3-Fluoro-4-(hydroxymethyl)benzonitrile SM_B->Product Oxidation (e.g., PCC) Troubleshooting_Low_Yield Problem Low Yield & Unreacted Starting Material Cause1 Inefficient Bromination Problem->Cause1 Cause2 Inefficient Oxidation Problem->Cause2 Sol1a Check Radical Initiator Cause1->Sol1a Sol1b Use Anhydrous Solvent Cause1->Sol1b Sol1c Optimize Initiation (UV/Heat) Cause1->Sol1c Sol2a Ensure Quaternary Salt Formation Cause2->Sol2a Sol2b Verify Hydrolysis Conditions (Temp & Time) Cause2->Sol2b Sommelet_vs_Delepine Start 3-Fluoro-4-(bromomethyl)benzonitrile + Hexamine Quat_Salt Quaternary Ammonium Salt Start->Quat_Salt Hydrolysis Hydrolysis Step Quat_Salt->Hydrolysis Sommelet Sommelet Pathway (Rearrangement, Hydride Transfer) Hydrolysis->Sommelet Controlled Conditions Delepine Delépine Pathway (Cage Hydrolysis) Hydrolysis->Delepine Harsh Acidic Conditions Product_Aldehyde Product: This compound Sommelet->Product_Aldehyde Side_Product_Amine Side Product: Benzylic Amine Delepine->Side_Product_Amine

References

Technical Support Center: Purification of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 2-Fluoro-4-formylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of this versatile synthetic intermediate. This document will delve into the common impurities encountered during its synthesis and provide detailed protocols for their removal, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile of this compound is largely dependent on its synthetic route. A prevalent laboratory-scale synthesis involves the oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile using pyridinium chlorochromate (PCC).[1] Based on this, the primary impurities are:

  • Unreacted Starting Material: 2-Fluoro-4-(hydroxymethyl)benzonitrile.[2]

  • Over-oxidation Product: 2-Fluoro-4-cyanobenzoic acid, which can form if trace water is present or if the reaction conditions are not carefully controlled.[3]

  • Chromium Salts and Pyridine Residues: Byproducts from the PCC reagent.[4][5][6]

Q2: My crude this compound is a dark, tarry solid. What is the likely cause and how can I clean it up?

A2: The formation of a viscous, dark residue is a common issue in PCC oxidations and is typically due to the reduced chromium byproducts.[1][5] To mitigate this during the workup, it is highly recommended to add an inert solid support like Celite or silica gel to the reaction mixture before filtration. This adsorbs the chromium salts, facilitating their removal.[5]

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods for determining the purity of this compound and profiling its impurities.[7][8][9] A Certificate of Analysis (COA) for a commercial sample of a related compound, 2-Fluoro-4-hydroxybenzonitrile, lists HPLC and GC as the primary methods for purity assay.[7][9]

Q4: I am observing poor peak shape (tailing) in my HPLC analysis. What could be the cause?

A4: Peak tailing in reverse-phase HPLC can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or an inappropriate mobile phase. For polar compounds, adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can often improve peak shape.[10]

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Troubleshooting Steps
Significant loss of material during recrystallization. The chosen solvent system has too high a solubility for the product, even at low temperatures.- Try a less polar solvent system. - Reduce the volume of the solvent used for dissolution. - Ensure the solution is fully saturated before cooling.
Product "oils out" instead of crystallizing. The solute is insoluble in the solvent at a temperature above its melting point, or the solution is supersaturated.- Use a larger volume of the recrystallization solvent. - Allow the solution to cool more slowly to encourage crystal formation. - Adjust the solvent polarity. For a petroleum ether/ethyl acetate system, try increasing the proportion of ethyl acetate slightly.[3][11]
Low recovery from column chromatography. The product is strongly adsorbed to the stationary phase.- Increase the polarity of the eluent. - If using a gradient, ensure the final solvent composition is polar enough to elute the compound. - For acidic or basic compounds, consider adding a small amount of a modifier (e.g., acetic acid or triethylamine) to the mobile phase to suppress interactions with the silica gel.[9]
Persistent Impurities After Purification
Symptom Detected Impurity Troubleshooting Steps
A more polar spot/peak than the product is observed by TLC/HPLC. Unreacted 2-fluoro-4-(hydroxymethyl)benzonitrile or 2-fluoro-4-cyanobenzoic acid.- Recrystallization: These impurities are more polar than the desired product and may be removed by selecting a solvent system where the product has moderate solubility while the impurities are either highly soluble or insoluble. - Column Chromatography: A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) should effectively separate the less polar product from the more polar impurities.[12]
Baseline noise or extraneous peaks in analytical chromatograms. Residual chromium salts or pyridine from the PCC oxidation.- During the workup, ensure the crude product is filtered through a pad of silica gel or Celite to capture the majority of these residues.[5] - A thorough wash of the organic layer with dilute aqueous acid (e.g., 1M HCl) can help remove basic pyridine byproducts.

Experimental Protocols

Purification Workflow Overview

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup & Filtration (Removal of PCC byproducts) Crude->Workup Purification Primary Purification Workup->Purification Choose method Recrystallization Recrystallization Purification->Recrystallization For crystalline solids Column Column Chromatography Purification->Column For complex mixtures or oils Analysis Purity Analysis (HPLC/GC) Recrystallization->Analysis Column->Analysis Pure Pure Product (>98%) Analysis->Pure Meets specification ColumnChromatography cluster_0 Column Chromatography Setup Prepare 1. Prepare Column (Silica gel slurry in non-polar solvent) Load 2. Load Sample (Dissolved in minimal solvent or dry-loaded on silica) Prepare->Load Elute 3. Elute with Solvent Gradient (e.g., Hexane -> Hexane/Ethyl Acetate) Load->Elute Collect 4. Collect Fractions Elute->Collect Analyze 5. Analyze Fractions by TLC Collect->Analyze Combine 6. Combine Pure Fractions & Evaporate Analyze->Combine

References

Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-formylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-formylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. Our focus is on providing practical, field-proven insights to help you optimize your reaction conditions and achieve high yields and purity.

Introduction

This compound is a key building block in the synthesis of various pharmaceuticals and advanced materials.[1] Its unique substitution pattern, featuring a fluorine atom, a nitrile group, and a formyl group, makes it a versatile intermediate for introducing diverse functionalities into complex molecules.[1] However, the synthesis of this compound can present several challenges, from regioselectivity to side product formation. This guide will walk you through the most common synthetic routes and provide solutions to the issues you may encounter.

Synthetic Strategies and Troubleshooting

There are several established methods for the synthesis of this compound. Below, we discuss the most prevalent routes, their underlying mechanisms, and troubleshooting for common problems.

Route 1: Formylation of 2-Fluorobenzonitrile via a Three-Step Process

This synthetic pathway involves the initial formylation of 2-fluorobenzonitrile to an intermediate, followed by hydrolysis and subsequent oxidation to the desired aldehyde. A notable advantage of this route is the use of readily available starting materials.[2][3]

Reaction Scheme:

Experimental Protocol:

Step 1: Synthesis of Intermediate I

  • In a suitable reaction vessel, combine 2-fluorobenzonitrile, paraformaldehyde, and a halide source (e.g., sodium chloride) in the presence of a catalyst like anhydrous zinc chloride and a strong acid such as concentrated sulfuric acid.[2][3]

  • Stir the reaction mixture at room temperature and monitor its progress by HPLC until the starting material is consumed.

  • Quench the reaction by pouring the mixture into an ice-water mixture.

  • Extract the product with dichloromethane.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude intermediate.

Step 2: Hydrolysis to Intermediate II

  • Hydrolyze the crude intermediate from Step 1 using an aqueous base (e.g., sodium carbonate or sodium hydroxide solution) with heating.

  • Monitor the reaction progress by HPLC.

  • Upon completion, extract the product with a suitable organic solvent like ethyl acetate.

  • Combine the organic extracts and concentrate them to obtain the crude intermediate II.

Step 3: Oxidation to this compound

  • Dissolve the crude intermediate II in dichloromethane and oxidize it to the final product using an oxidizing agent like pyridinium chlorochromate (PCC).[2][3]

  • Carry out the reaction at room temperature.

  • After the reaction is complete, filter the mixture and concentrate the filtrate.

  • Purify the final product by recrystallization from a solvent such as toluene.[2][3]

Troubleshooting Guide for Route 1:

Issue Potential Cause(s) Recommended Solution(s)
Low yield in Step 1 - Incomplete reaction. - Inefficient mixing of the heterogeneous mixture.- Increase reaction time and continue monitoring by HPLC. - Ensure vigorous stirring to improve contact between reactants.
Formation of a viscous, tar-like material during workup of the oxidation step (Step 3) - This is a common occurrence in PCC oxidations due to the formation of chromium byproducts.[4]- Add an inert solid support like Celite or powdered molecular sieves to the reaction mixture before adding PCC to adsorb the chromium salts, facilitating their removal by filtration.[4]
Over-oxidation to the carboxylic acid in Step 3 - Use of a stronger oxidizing agent or a solvent that promotes over-oxidation.[2] - Presence of water.[4]- PCC is generally selective for the oxidation of primary alcohols to aldehydes. Avoid using solvents like DMF with PCC, which can promote over-oxidation. Dichloromethane is the recommended solvent.[2] - Ensure all glassware is thoroughly dried and use an anhydrous solvent.[4]
Product "oils out" during recrystallization - The solute is insoluble in the solvent at a temperature above its melting point.- Use a larger volume of solvent. - Cool the solution more slowly to promote crystal formation. - Adjust the solvent system; for a petroleum ether/ethyl acetate mixture, a slightly more polar system (more ethyl acetate) might be necessary.[2]

Logical Workflow for Troubleshooting Low Yield in Route 1:

start Low Yield Observed check_step1 Analyze Step 1: Formylation start->check_step1 check_step2 Analyze Step 2: Hydrolysis start->check_step2 check_step3 Analyze Step 3: Oxidation start->check_step3 incomplete_rxn1 Incomplete Reaction? check_step1->incomplete_rxn1 mixing_issue Inefficient Mixing? check_step1->mixing_issue incomplete_rxn2 Incomplete Hydrolysis? check_step2->incomplete_rxn2 degradation Product Degradation? check_step2->degradation over_oxidation Over-oxidation? check_step3->over_oxidation purification_loss Loss during Purification? check_step3->purification_loss increase_time1 Increase Reaction Time incomplete_rxn1->increase_time1 Yes improve_stirring Improve Stirring mixing_issue->improve_stirring Yes increase_time2 Increase Hydrolysis Time/Temp incomplete_rxn2->increase_time2 Yes optimize_base Optimize Base Concentration degradation->optimize_base Yes use_milder_oxidant Use Milder Oxidant over_oxidation->use_milder_oxidant Yes control_temp Control Temperature over_oxidation->control_temp Yes optimize_recrystallization Optimize Recrystallization purification_loss->optimize_recrystallization Yes

Caption: Troubleshooting workflow for low yield in the three-step synthesis.

Route 2: Cyanation of 4-Bromo-2-fluorobenzaldehyde

This route involves a direct cyanation of a brominated benzaldehyde derivative. The key advantage here is the direct installation of the nitrile group onto a pre-functionalized aromatic ring.

Experimental Protocol:

  • In a reaction flask, dissolve 4-bromo-2-fluorobenzaldehyde in N-Methyl-2-pyrrolidone (NMP).

  • Add cuprous cyanide to the solution.

  • Heat the mixture to a high temperature (e.g., 170°C) and stir overnight.[4]

  • After cooling, work up the reaction mixture to isolate the product.

Troubleshooting Guide for Route 2:

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield - Reaction temperature is too low. The Rosenmund-von Braun reaction requires high thermal energy.[4] - Insufficient reaction time. - Poor quality of cuprous cyanide.[4]- Ensure the reaction mixture reaches and is maintained at 170°C. Use a high-boiling point solvent like NMP.[4] - The reaction is typically run overnight; ensure sufficient reaction time.[4] - Use fresh, high-purity cuprous cyanide.[4]
Low product purity - Side reactions due to excessive temperature. Temperatures significantly above 170°C can lead to byproduct formation and decomposition.[4]- Carefully monitor and control the reaction temperature to avoid overheating.[4]
Difficult product isolation - Incomplete reaction leading to a mixture of starting material and product.- Monitor the reaction by TLC or HPLC to ensure completion before workup.
Route 3: Lithiation-Formylation of 4-Bromo-2-fluorobenzonitrile

This method involves a lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[5][6] This is a powerful technique for introducing a formyl group at a specific position on an aromatic ring.

Reaction Mechanism:

start 4-Bromo-2-fluorobenzonitrile organolithium Aryllithium Intermediate start->organolithium + n-BuLi (Li-Br exchange) dmf_adduct Tetrahedral Intermediate organolithium->dmf_adduct + DMF imine Imine Intermediate dmf_adduct->imine - LiOMe product This compound imine->product Aqueous Workup (Hydrolysis)

Caption: Reaction mechanism for lithiation-formylation.

Experimental Protocol:

  • Dissolve 4-bromo-2-fluorobenzonitrile in a dry, aprotic solvent like THF under an inert atmosphere.

  • Cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium (n-BuLi).

  • After stirring for a short period, add anhydrous DMF.

  • Allow the reaction to warm to room temperature and then quench with an aqueous solution.

  • Extract the product and purify by column chromatography or recrystallization.

Troubleshooting Guide for Route 3:

Issue Potential Cause(s) Recommended Solution(s)
Low yield of formylated product, recovery of starting material - Incomplete lithium-halogen exchange.- Ensure the n-BuLi is of good quality and accurately titrated. - Check for any acidic protons in the starting material or solvent that could quench the organolithium reagent.
Formation of debrominated product (2-fluorobenzonitrile) - The aryllithium intermediate is protonated during the reaction or workup before reacting with DMF. This can happen if there are trace amounts of water or other proton sources.[7]- Use rigorously dried solvents and glassware.[8] - Ensure the DMF is anhydrous.[8] - Quench the reaction at low temperature with the electrophile (DMF) before allowing it to warm up.
Low conversion despite successful lithium-halogen exchange - The aryllithium species fails to react with DMF.[7]- Ensure the DMF is fresh and of high purity. - Consider using a more reactive formylating agent, although DMF is standard.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atom in the synthesis of this compound?

A1: The fluorine atom has a significant electronic effect on the aromatic ring. It is an electron-withdrawing group, which can influence the regioselectivity of electrophilic aromatic substitution reactions. In the context of lithiation, the fluorine atom can act as a directing group, facilitating ortho-lithiation.[6]

Q2: Can I use other formylation methods like the Vilsmeier-Haack reaction?

A2: The Vilsmeier-Haack reaction is typically effective for electron-rich aromatic compounds.[9][10][11] The presence of two electron-withdrawing groups (fluorine and nitrile) on the benzene ring in 2-fluorobenzonitrile would likely make it a poor substrate for this reaction, as it deactivates the ring towards electrophilic substitution.

Q3: How can I confirm the formation of the desired product?

A3: Product formation can be confirmed using a combination of analytical techniques, including:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product. The presence of a formyl proton signal around 9-10 ppm in the ¹H NMR spectrum is a key indicator.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the nitrile (C≡N) and carbonyl (C=O) groups.

Q4: What are the key safety precautions to take during these syntheses?

A4:

  • Organolithium Reagents (e.g., n-BuLi): These are highly pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe techniques.

  • Concentrated Acids and Bases: These are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridinium Chlorochromate (PCC): This is a toxic and potentially carcinogenic chromium (VI) compound. Handle it in a fume hood and wear appropriate PPE.

  • Cyanide Compounds (e.g., cuprous cyanide): These are highly toxic. Handle with extreme care in a well-ventilated fume hood and have a cyanide poisoning antidote kit readily available.

References

Technical Support Center: 2-Fluoro-4-formylbenzonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Fluoro-4-formylbenzonitrile. This versatile building block, characterized by its unique arrangement of a fluorine atom, a formyl group, and a nitrile moiety, is a cornerstone in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity, while advantageous, can also present challenges in the form of byproduct formation.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during reactions with this compound. Our focus is on understanding the mechanistic origins of common byproducts and providing actionable protocols to minimize their formation, ensuring the integrity and efficiency of your synthetic routes.

Section 1: Oxidation Reactions - The Aldehyde Moiety

The formyl group of this compound is a primary site for synthetic transformations, most notably oxidation to a carboxylic acid. While often the desired outcome, incomplete or over-oxidation can lead to a mixture of products.

FAQ 1: I am trying to oxidize the aldehyde to a carboxylic acid, but I am seeing significant amounts of my starting material remaining. What is causing this incomplete conversion?

Answer: Incomplete conversion in the oxidation of this compound to 2-fluoro-4-cyanobenzoic acid is a common issue that can typically be traced back to several key experimental parameters.

Possible Causes and Troubleshooting Steps:

  • Insufficient Oxidant: The stoichiometry of your oxidizing agent is critical. Ensure you are using a sufficient molar excess of the oxidant. For common oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), a slight excess is often required to drive the reaction to completion.

  • Low Reaction Temperature: Oxidation reactions often require a specific temperature range to proceed at an optimal rate. If the temperature is too low, the reaction kinetics may be too slow, leading to incomplete conversion within a practical timeframe. Gradually increasing the reaction temperature while carefully monitoring the reaction progress by TLC or LC-MS is advised.

  • Poor Reagent Quality: The purity and activity of your oxidizing agent are paramount. Oxidants can degrade over time, especially if not stored under appropriate conditions (e.g., protected from moisture). It is recommended to use a fresh batch of the reagent or to titrate the existing batch to determine its active concentration.

  • Solvent Incompatibility: The choice of solvent can significantly impact the reaction. The solvent must be inert to the oxidizing agent and capable of dissolving both the substrate and the reagent to a reasonable extent. For instance, when using KMnO₄, a co-solvent system like acetone/water or tert-butanol/water is often employed.

FAQ 2: My oxidation reaction is producing the desired carboxylic acid, but I am also observing a significant byproduct. What is this byproduct and how can I prevent its formation?

Answer: A common byproduct in the oxidation of this compound is the corresponding carboxylic acid, 2-fluoro-4-cyanobenzoic acid, which can arise from over-oxidation, particularly when using strong oxidizing agents like pyridinium chlorochromate (PCC) in the presence of water.[2]

Byproduct Formation Mechanism:

The aldehyde is first hydrated to a geminal diol in the presence of water. This geminal diol is then readily oxidized by PCC to the carboxylic acid.

Troubleshooting and Prevention:

  • Anhydrous Conditions: The most effective way to prevent the formation of the carboxylic acid byproduct when using PCC is to ensure strictly anhydrous reaction conditions.[2]

    • Thoroughly dry all glassware in an oven prior to use.

    • Use an anhydrous solvent, such as dichloromethane (DCM), and consider distilling it over a suitable drying agent.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Controlled Addition of Oxidant: Adding the PCC in small portions to a cooled solution of the aldehyde can help to control the reaction exotherm and minimize side reactions.[2]

  • Use of a Milder Oxidant: If over-oxidation remains an issue, consider using a milder oxidizing agent that is less prone to oxidizing aldehydes to carboxylic acids in the presence of trace water, such as pyridinium dichromate (PDC) or manganese dioxide (MnO₂).

Experimental Protocol: Oxidation of this compound to 2-Fluoro-4-cyanobenzaldehyde using PCC

  • To a solution of 2-fluoro-4-(hydroxymethyl)benzonitrile (1 equivalent) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of silica gel or Celite to remove the chromium salts.

  • Wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel.[3]

Section 2: Reductive Amination - A Gateway to Amines

Reductive amination of the formyl group is a powerful tool for introducing amine functionalities. However, side reactions can lead to a complex mixture of products.

FAQ 3: I am performing a reductive amination with a primary amine and a reducing agent, but I am observing the formation of a secondary amine byproduct from the reaction of my desired primary amine product with the starting aldehyde. How can I suppress this over-alkylation?

Answer: The formation of a tertiary amine byproduct via a second reductive amination is a classic challenge in this reaction. The newly formed primary or secondary amine can be more nucleophilic than the starting amine, leading to a competitive reaction with the remaining aldehyde.

Strategies to Minimize Over-Alkylation:

  • Stoichiometry Control: Use a significant excess of the starting amine (2-5 equivalents). This will statistically favor the reaction of the aldehyde with the starting amine over the product amine.

  • Slow Addition of the Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the aldehyde and the excess amine. This keeps the concentration of the imine intermediate low and minimizes the time the product amine is exposed to the reaction conditions.

  • Choice of Reducing Agent: Milder reducing agents, such as sodium triacetoxyborohydride (STAB), are often preferred for reductive aminations as they are less likely to reduce the aldehyde directly to the alcohol and are more selective for the imine.

  • pH Control: The pH of the reaction is crucial. The reaction is typically carried out under mildly acidic conditions (pH 4-6) to facilitate imine formation without significantly hydrolyzing it.

Workflow for Minimizing Over-Alkylation in Reductive Amination

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategies cluster_2 Desired Outcome Problem Over-alkylation detected (Tertiary amine byproduct) Stoichiometry Increase excess of primary amine (2-5 eq.) Problem->Stoichiometry SlowAddition Slowly add reducing agent Problem->SlowAddition ReagentChoice Use milder reducing agent (e.g., STAB) Problem->ReagentChoice pH_Control Maintain mildly acidic pH (4-6) Problem->pH_Control Outcome Selective formation of the desired secondary amine Stoichiometry->Outcome SlowAddition->Outcome ReagentChoice->Outcome pH_Control->Outcome

Caption: Troubleshooting workflow for over-alkylation in reductive amination.

Section 3: Hydrolysis of the Nitrile Group - Unmasking the Carboxylic Acid

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. Controlling the extent of hydrolysis and preventing unwanted side reactions on the aldehyde are key considerations.

FAQ 4: I am attempting to hydrolyze the nitrile to a carboxylic acid using strong acid, but I am getting a complex mixture of products and some decomposition. What is happening?

Answer: Strong acidic conditions, while effective for nitrile hydrolysis, can promote side reactions with the aldehyde group, especially at elevated temperatures.

Potential Side Reactions under Strong Acidic Conditions:

  • Polymerization/Decomposition: Aldehydes can be unstable in strong acid and may undergo self-condensation or polymerization, leading to intractable tars.

  • Acetylation: If the reaction is performed in a solvent like acetic acid, the aldehyde can form an acetal.

Recommendations for Controlled Hydrolysis:

  • Two-Step Procedure: A more reliable approach is a two-step procedure:

    • Protect the Aldehyde: First, protect the aldehyde group as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst).

    • Hydrolyze the Nitrile: Hydrolyze the nitrile of the protected compound under the desired acidic or basic conditions.

    • Deprotect the Aldehyde: Deprotect the acetal under mild acidic conditions to regenerate the aldehyde.

  • Milder Hydrolysis Conditions: Explore milder hydrolysis conditions. For example, using a mixture of sulfuric acid and water at a controlled temperature can sometimes achieve the desired transformation with fewer byproducts.

Reaction Scheme: Two-Step Nitrile Hydrolysis

G Start This compound Protected Acetal-protected benzonitrile Start->Protected 1. Ethylene glycol, p-TsOH Hydrolyzed Acetal-protected benzoic acid Protected->Hydrolyzed 2. H₃O⁺ or OH⁻, then H₃O⁺ Final 2-Fluoro-4-formylbenzoic acid Hydrolyzed->Final 3. Mild H₃O⁺

Caption: A robust two-step protocol for nitrile hydrolysis.

Section 4: Byproducts from the Synthesis of this compound

The purity of your starting material is critical for the success of subsequent reactions. Understanding the potential byproducts from the synthesis of this compound can aid in purification and prevent downstream complications.

FAQ 5: I synthesized this compound via a Rosenmund-von Braun reaction from 3-bromo-4-fluorobenzaldehyde and I am having trouble with purity. What are the likely impurities?

Answer: The Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide, can present several challenges leading to impurities.

Common Impurities and Their Origins:

ImpurityOriginMitigation Strategy
3-Bromo-4-fluorobenzaldehyde Incomplete reaction.Ensure sufficient reaction time (often overnight) and maintain the high reaction temperature (e.g., 170 °C in NMP).[2]
4-Fluoro-3-(dimethylamino)benzaldehyde Reaction with the solvent N-Methyl-2-pyrrolidone (NMP) at high temperatures.Carefully control the reaction temperature to avoid overheating. Consider alternative high-boiling point solvents if this is a persistent issue.
Copper Salts Residual catalyst.Perform a thorough aqueous workup, including washes with ammonia or ammonium chloride solutions to complex and remove copper ions.
Decomposition Products Thermal degradation at excessively high temperatures.Maintain strict temperature control. Temperatures significantly above the recommended 170 °C can lead to byproduct formation.[2]

Purification Protocol:

A robust purification protocol for the product of a Rosenmund-von Braun reaction typically involves:

  • Aqueous Workup: After cooling, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed sequentially with water, a solution of ammonium chloride or ammonia to remove copper salts, and finally with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

  • Recrystallization or Chromatography: The crude product is then purified by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) or by column chromatography on silica gel.[2]

This technical support guide provides a foundational understanding of the common byproducts encountered in reactions involving this compound. By understanding the underlying reaction mechanisms and implementing the suggested troubleshooting strategies, researchers can significantly improve the efficiency and purity of their synthetic endeavors.

References

Troubleshooting low yield in Suzuki coupling of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 2-Fluoro-4-formylbenzonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in the Suzuki-Miyaura cross-coupling of this compound, a challenging substrate due to its electron-deficient nature and multiple reactive sites.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges you may encounter when using this compound in your Suzuki coupling reactions.

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields with this substrate are often multifaceted. This compound is an electron-deficient aryl halide, which can make the initial oxidative addition step of the catalytic cycle challenging.[1] Additionally, the presence of both a nitrile and an aldehyde group introduces the possibility of side reactions. A systematic evaluation of your reaction components and conditions is the best approach.

Initial Checks:

  • Reagent Quality: Ensure the purity of your this compound, the boronic acid or ester, and the palladium catalyst. Degradation of any of these can significantly impact your yield.[2]

  • Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ may not be optimal for this electron-deficient and sterically hindered substrate.[3] Consider using more specialized and robust catalyst systems.

  • Solvent and Base: The choice of solvent and base is critical and they often work in concert. Ensure they are anhydrous and have been properly degassed to prevent catalyst deactivation.[2][3]

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the palladium catalyst.[2] Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).

Q2: I suspect my catalyst system is not efficient enough for this substrate. What are some recommended palladium catalysts and ligands for coupling with this compound?

A2: For electron-deficient and sterically hindered aryl halides, highly active catalyst systems are often required. Standard ligands like triphenylphosphine (PPh₃) may be ineffective.[3]

Recommended Catalyst Systems:

  • Buchwald Ligands: Biaryl phosphine ligands, often referred to as Buchwald ligands, are excellent choices.[3] They are bulky and electron-rich, which promotes the crucial oxidative addition and reductive elimination steps.[3]

    • Examples: SPhos, RuPhos, and XPhos are good starting points.[3] For particularly challenging couplings, more specialized ligands may be necessary.[4]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective and offer excellent stability and activity.[3][5]

  • Palladium Precatalysts: Using well-defined palladium precatalysts can improve reproducibility and activity. These are often air- and moisture-stable, simplifying reaction setup.

Catalyst/Ligand TypeExamplesKey Advantages
Buchwald Ligands SPhos, RuPhos, XPhosBulky, electron-rich, promotes oxidative addition and reductive elimination.[3][6]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHigh stability and activity, good for challenging substrates.[3][5]

Q3: I am observing significant amounts of side products. What are the likely side reactions with this compound and how can I minimize them?

A3: The two primary functional groups on your substrate, the nitrile and the aldehyde, can participate in undesirable side reactions.

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to an amide or carboxylic acid, especially under harsh basic or acidic conditions (during workup).[7][8][9]

    • Mitigation: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[3] Avoid strongly acidic or basic workup conditions if possible.

  • Reactions Involving the Aldehyde Group: Aldehydes can undergo various side reactions, including aldol condensation or reactions with the base. While less common under typical Suzuki conditions, it's a possibility. Nickel catalysis, in particular, can be influenced by the presence of aldehydes and ketones.[10][11][12][13][14] * Mitigation: Careful selection of the base and reaction temperature is key. Using a weaker base and the lowest effective temperature can help minimize these side reactions.

  • Protodeboronation of the Boronic Acid/Ester: This is a common side reaction where the boronic acid or ester is replaced by a hydrogen atom, leading to a lower yield of the desired product. [2][15]Electron-deficient boronic acids are particularly prone to this. [2] * Mitigation: Use anhydrous conditions and milder bases. [2]Sometimes, using a boronic ester (e.g., pinacol ester) can improve stability. [15]

dot

competing_pathways cluster_suzuki Desired Suzuki Coupling cluster_side_reactions Potential Side Reactions Aryl-Halide Aryl-Halide Oxidative_Addition Oxidative_Addition Aryl-Halide->Oxidative_Addition Pd(0) Nitrile_Hydrolysis Nitrile_Hydrolysis Aryl-Halide->Nitrile_Hydrolysis Aldehyde_Reaction Aldehyde_Reaction Aryl-Halide->Aldehyde_Reaction Transmetalation Transmetalation Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Reductive_Elimination Transmetalation->Reductive_Elimination Desired_Product Desired_Product Reductive_Elimination->Desired_Product Amide/Carboxylic_Acid Amide/Carboxylic_Acid Nitrile_Hydrolysis->Amide/Carboxylic_Acid Aldol_Products Aldol_Products Aldehyde_Reaction->Aldol_Products Boronic_Acid Boronic_Acid Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation H+ Arene Arene Protodeboronation->Arene

Caption: Competing reaction pathways in the Suzuki coupling of this compound.

Q4: What is the optimal choice of base and solvent for this reaction?

A4: The base and solvent system is crucial for the success of the Suzuki coupling.

  • Bases:

    • Potassium Phosphate (K₃PO₄): Often a reliable choice for challenging couplings, especially when used as a fine powder. [3] * Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): Milder inorganic bases that can be effective and may help to minimize side reactions.

    • Potassium tert-butoxide (t-BuOK): A stronger base that can be effective, particularly with less reactive aryl chlorides, but may increase the risk of side reactions. [3]* Solvents:

    • Anhydrous, Aprotic Solvents: Toluene, dioxane, and THF are common choices. [3]A mixture of an organic solvent with water (e.g., dioxane/water) is also frequently used.

    • Degassing: It is critical to thoroughly degas the solvent to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles. [2]

Q5: Could catalyst deactivation be the reason for my low yield? How can I prevent it?

A5: Yes, catalyst deactivation is a common issue. [16][17][18][19]

  • Causes of Deactivation:

    • Oxygen: Palladium(0) catalysts are sensitive to oxidation.

    • Product Inhibition: The product of the reaction can sometimes coordinate to the palladium center and inhibit further catalytic activity. [16][17] * Thermal Decomposition: At high temperatures, the catalyst can decompose.

  • Prevention Strategies:

    • Strictly Inert Atmosphere: As mentioned, maintaining an oxygen-free environment is paramount.

    • Ligand Choice: Bulky ligands can protect the palladium center from deactivation.

    • Temperature Control: Avoid excessive heating. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature. Microwave irradiation can sometimes be a useful tool for rapid and controlled heating. [3]

Experimental Protocol: General Procedure for Suzuki Coupling of this compound

This is a general starting point; optimization will likely be necessary.

  • Reaction Setup:

    • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Seal the vessel with a septum.

  • Inert Atmosphere:

    • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. [2]3. Solvent and Catalyst Addition:

    • Under a positive pressure of inert gas, add the degassed solvent.

    • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS. [2]6. Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography. [2]

dot

suzuki_cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OR)₂ Base ArPd(II)R'L2 Ar-Pd(II)-R' L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-R' Reductive_Elimination->Product

References

Technical Support Center: Recrystallization of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government

Here's how you know

Welcome to the technical support guide for the purification of 2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4). This document provides researchers, scientists, and drug development professionals with a comprehensive, field-tested protocol for recrystallization, alongside in-depth troubleshooting advice. Our goal is to move beyond simple instructions and offer a self-validating system that explains the causality behind each experimental choice, ensuring both success and understanding.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

This compound is a trifunctional aromatic compound featuring fluoro, formyl (aldehyde), and nitrile groups.[1][2] It typically appears as a white to light yellow solid with a melting point in the range of 86-92°C.[2][3][4] Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] While its solubility in water is limited, it shows better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[5]

Q2: What is the fundamental principle of recrystallization?

Recrystallization is a purification technique for nonvolatile organic solids.[6] The core principle is based on differential solubility: a carefully chosen solvent will dissolve the target compound and any soluble impurities when hot, but the target compound's solubility will decrease significantly as the solution cools, causing it to crystallize out while the impurities remain dissolved in the cold solvent (the "mother liquor").[6][7] The ideal solvent dissolves the compound sparingly at room temperature but completely at its boiling point.[7][8]

Q3: What are the primary safety hazards associated with this compound?

According to GHS classifications, this compound is harmful if swallowed, inhaled, or in contact with skin.[3] It is known to cause skin irritation and serious eye irritation.[1][3] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

Core Protocol: Recrystallization of this compound

This section details the primary workflow for purifying this compound. The success of this protocol hinges on the careful selection of a recrystallization solvent.

Part 1: Solvent Selection - The Key to Purity

The choice of solvent is the most critical step in a successful recrystallization.[7] An ideal solvent should exhibit a high temperature coefficient, meaning it dissolves the solute well at high temperatures but poorly at low temperatures.[6] Given the aromatic and moderately polar nature of this compound, several solvent systems are viable candidates. For related fluorinated benzonitrile derivatives, solvents like toluene and mixtures containing ethyl acetate have proven effective.[10][11][12]

Screening Protocol: Before committing to a bulk recrystallization, perform small-scale solubility tests in test tubes with ~20-30 mg of your crude material.

  • Add 0.5 mL of a candidate solvent to the crude solid at room temperature.

  • Observe the solubility. The solid should be sparingly soluble or insoluble.[8]

  • If insoluble, heat the mixture to the solvent's boiling point. The solid should dissolve completely.[8]

  • Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Solvent SystemBoiling Point (°C)Rationale & Expected Behavior
Isopropanol (IPA) 82.6A common, moderately polar solvent. Good starting point.
Ethanol (EtOH) 78.37Similar to IPA, may show slightly different solubility.
Toluene 110.6Often effective for aromatic compounds; its high boiling point can dissolve stubborn impurities.[13]
Ethyl Acetate / Hexane VariableA two-solvent system. Dissolve in minimal hot ethyl acetate (soluble solvent), then add hexane (insoluble solvent) dropwise until cloudy. Reheat to clarify and cool.
Part 2: Step-by-Step Recrystallization Workflow

This protocol assumes a suitable single solvent (e.g., Isopropanol) has been identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or boiling chips. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.[14] Adding excess solvent is a common error that will drastically reduce your final yield.[14]

  • Hot Filtration (If Necessary): If insoluble impurities (e.g., dust, inorganic salts) or colored impurities are present, a hot gravity filtration is required.

    • For colored impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

    • Filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[7]

  • Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature on an insulated surface (e.g., a cork ring or wood block).[15] Slow cooling is crucial for the formation of large, pure crystals by allowing impurities to be excluded from the growing crystal lattice.[7][16]

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield by further decreasing the compound's solubility.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[14] Using room temperature or excess solvent will redissolve some of your product, lowering the yield.[14]

  • Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

Experimental Workflow Diagram

Recrystallization_Workflow crude Crude Solid in Flask add_solvent Add Minimum Hot Solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filter Hot Gravity Filtration (If Insoluble Impurities) dissolve->hot_filter Optional cool_rt Slow Cooling to Room Temp dissolve->cool_rt hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vacuum_filter Vacuum Filtration cool_ice->vacuum_filter wash Wash with Ice-Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide

Q: My compound "oiled out" as liquid droplets instead of forming crystals. What should I do?

A: Oiling out occurs when the solid comes out of solution at a temperature above its melting point, often due to a high concentration of impurities depressing the melting point or excessively rapid cooling.[15][17]

  • Solution 1: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent (1-2 mL) to slightly decrease the saturation point.[15] Allow the solution to cool much more slowly. Insulating the flask by placing it on a hot plate that is turned off can help.[17]

  • Solution 2: If using a mixed solvent system, add more of the "good" (more soluble) solvent to prevent the compound from precipitating too early.[15]

  • Solution 3: Significant impurities may be the cause. Consider pre-purification with a charcoal treatment or an alternative method if the issue persists.[15]

Q: No crystals are forming, even after cooling in an ice bath. What went wrong?

A: This is a common issue that can arise from two main causes: using too much solvent or the solution is supersaturated.[17]

  • Solution 1 (Too much solvent): This is the most frequent cause.[17] If you suspect too much solvent was added, gently boil off a portion of the solvent in a fume hood to re-saturate the solution, then attempt to cool it again.[16][17]

  • Solution 2 (Supersaturation): The solution may need a nucleation site to initiate crystal growth.[14][17]

    • Scratching: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide a surface for the first crystals to form.[14][15]

    • Seed Crystal: If available, add a tiny "seed crystal" of the pure compound to the cooled solution to induce crystallization.[14][15]

Q: My final yield of pure crystals is very low. How can I improve it?

A: A low yield is typically a result of procedural losses.

  • Check the Mother Liquor: If you still have the filtrate, check if a large amount of product remains dissolved. Dipping a glass rod in the solution and letting it dry should show significant solid residue if this is the case.[15] You may be able to recover more product by evaporating some solvent and re-cooling.

  • Review Your Technique:

    • Did you use the absolute minimum amount of hot solvent for dissolution?[14]

    • Did you wash the final crystals with ice-cold solvent, and was the volume minimal?[14]

    • Was your hot filtration (if performed) done quickly with pre-heated equipment to avoid premature crystallization?

Q: My recrystallized product is still colored or appears impure. What is the next step?

A: If a single recrystallization is insufficient, several options are available.

  • Repeat the Recrystallization: A second recrystallization will often remove the remaining impurities. Ensure a charcoal treatment is used during the dissolution step if it was skipped the first time and the impurities are colored.

  • Alternative Purification: For aldehydes, purification via a bisulfite adduct is a highly effective alternative for removing non-aldehydic impurities.[18][19] The crude aldehyde is reacted with a saturated sodium bisulfite solution to form a water-soluble adduct.[20] The aqueous layer is separated, washed with an organic solvent to remove impurities, and then the aldehyde is regenerated by adding a base (e.g., NaOH) to raise the pH.[18][21] This method is highly chemoselective for aldehydes and unhindered ketones.[20]

References

Technical Support Center: Characterization of Impurities in 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the characterization of impurities in 2-Fluoro-4-formylbenzonitrile (2F4FBN). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, quantifying, and troubleshooting impurities associated with this critical pharmaceutical intermediate. Our approach integrates foundational chemical principles with practical, validated analytical methodologies to ensure scientific integrity and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

Impurities in this compound can be broadly categorized into process-related impurities and degradation products, as outlined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines.[1][2][3][4][5]

  • Process-Related Impurities: These are substances that arise during the synthesis of the active pharmaceutical ingredient (API). They can include unreacted starting materials, intermediates, byproducts from side reactions, reagents, and catalysts.[1][2] For 2F4FBN, this category is highly dependent on the synthetic route employed.

  • Degradation Products: These impurities form during storage or handling of the drug substance due to exposure to environmental factors like heat, light, humidity, or through interaction with other components in a formulation.[1][2]

Q2: Can you provide specific examples of potential process-related impurities?

Certainly. A common synthetic route to produce aromatic aldehydes involves the oxidation of the corresponding benzyl alcohol. In a similar synthesis, the oxidation of 2-fluoro-5-(hydroxymethyl)benzonitrile using pyridinium chlorochromate (PCC) is performed at room temperature to achieve selective oxidation.[1] A key potential byproduct of this reaction is the over-oxidation of the aldehyde to the corresponding carboxylic acid, especially if water is present.[1]

Therefore, a primary process-related impurity to monitor for is 2-fluoro-4-cyanobenzoic acid . Other potential impurities could include residual starting materials or intermediates from earlier steps in the synthesis.

Q3: What degradation products might I encounter, and under what conditions?

Forced degradation studies are essential to predict the likely degradation products that may form under accelerated or long-term storage conditions.[6][7] Based on the functional groups present in this compound (an aldehyde, a nitrile, and a fluoro-substituted aromatic ring), the following degradation pathways are plausible:

  • Oxidative Degradation: The aldehyde group is susceptible to oxidation. Exposure to oxidative conditions (e.g., hydrogen peroxide) will likely convert the formyl group into a carboxylic acid, yielding 2-fluoro-4-cyanobenzoic acid .[2][3] This is often the most significant degradation product.

  • Hydrolytic Degradation: Under acidic or basic conditions, the nitrile group can undergo hydrolysis.[8] This can lead to two potential degradation products:

    • 2-Fluoro-4-formylbenzamide: Partial hydrolysis of the nitrile.

    • 2-Fluoro-4-carboxybenzaldehyde: Complete hydrolysis of the nitrile.

  • Photolytic Degradation: Aromatic aldehydes can be sensitive to UV light. While the specific degradation products can be complex, photolytic stress may lead to the formation of various unspecified degradation products.[3] It is crucial to protect 2F4FBN from light.

The diagram below illustrates the primary potential impurity pathways.

Caption: Potential impurity formation pathways for this compound.

Troubleshooting Analytical Methods

A robust, stability-indicating analytical method is crucial for accurately profiling impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[9] Below are troubleshooting guides for common issues encountered during the HPLC analysis of this compound.

HPLC Troubleshooting Guide
Issue Potential Cause(s) Recommended Solution(s)
Peak Tailing for the Main Compound or Impurities - Secondary Silanol Interactions: Residual acidic silanols on the silica-based column can interact with the analytes. - Mobile Phase pH: If the pH is too close to the pKa of an acidic impurity (like 2-fluoro-4-cyanobenzoic acid), it can exist in both ionized and non-ionized forms. - Column Overload: Injecting too much sample.- Use a Low-Acidity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol activity. - Adjust Mobile Phase pH: For acidic impurities, lower the mobile phase pH (e.g., to 2.5-3.0 with phosphoric or formic acid) to suppress ionization and improve peak shape.[10] - Reduce Injection Volume/Concentration: Dilute the sample and reinject.
Poor Resolution Between 2F4FBN and an Impurity - Inappropriate Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be optimal. - Incorrect Column Chemistry: The stationary phase may not provide sufficient selectivity.- Optimize the Gradient: If using a gradient method, adjust the slope to increase the separation between closely eluting peaks. For isocratic methods, systematically vary the organic solvent percentage. - Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. - Try a Different Stationary Phase: If a C18 column is not providing adequate separation, consider a phenyl-hexyl or a polar-embedded phase column.
Baseline Noise or Drift - Contaminated Mobile Phase: Impurities in solvents or buffers. - Air Bubbles in the System: Insufficient degassing of the mobile phase. - Detector Lamp Aging: The lamp may be nearing the end of its life.- Use HPLC-Grade Solvents: Always use high-purity solvents and freshly prepared buffers.[8] - Degas the Mobile Phase: Use an online degasser or sonicate the mobile phase before use. - Check Lamp Hours and Replace if Necessary.
Retention Time Shifts - Inconsistent Mobile Phase Preparation: Small variations in pH or composition between batches. - Fluctuating Column Temperature: Lack of temperature control can cause retention times to drift. - Column Degradation: The stationary phase is breaking down over time.- Prepare Mobile Phase Carefully and in Sufficient Volume: Ensure consistency in preparation. - Use a Column Oven: Maintain a constant column temperature (e.g., 30-40 °C). - Equilibrate the Column Properly: Before starting a sequence, flush the column with the mobile phase until a stable baseline is achieved. If the column is old, replace it.

The following diagram outlines a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting_Workflow Start HPLC Problem Observed PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? Start->Resolution RetentionTime Retention Time Shift? Start->RetentionTime Baseline Baseline Issues? Start->Baseline CheckColumn Check Column (Age, Overload) PeakShape->CheckColumn AdjustMobilePhase Adjust Mobile Phase (pH, Composition) PeakShape->AdjustMobilePhase Resolution->AdjustMobilePhase OptimizeGradient Optimize Gradient/Flow Rate Resolution->OptimizeGradient ChangeColumnType Change Column Chemistry Resolution->ChangeColumnType RetentionTime->CheckColumn RetentionTime->AdjustMobilePhase CheckTemp Check Column Temperature RetentionTime->CheckTemp Baseline->AdjustMobilePhase (Fresh Solvents) DegasSolvents Degas Solvents/Check Pump Baseline->DegasSolvents ReplaceLamp Check Detector Lamp Baseline->ReplaceLamp

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This method provides a robust starting point for the separation of this compound from its primary acidic and amide impurities.

  • Instrumentation: HPLC with a PDA or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Causality Behind Choices:

  • C18 Column: Provides good hydrophobic retention for the aromatic ring of 2F4FBN and its impurities.

  • Acidified Mobile Phase: The 0.1% phosphoric acid (pH ~2.1) ensures that the carboxylic acid impurities (like 2-fluoro-4-cyanobenzoic acid) are fully protonated, leading to better retention and sharper peak shapes.[10]

  • Gradient Elution: Necessary to elute both the more polar impurities and the main, more hydrophobic compound within a reasonable runtime while maintaining good resolution.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade the sample to generate potential degradation products.[6] A target degradation of 5-20% is generally recommended.[7]

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 Acetonitrile:Water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 24 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL in the mobile phase.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Dissolve the stressed solid to a final concentration of 0.1 mg/mL in the mobile phase.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described above.

Protocol 3: Impurity Identification by LC-MS and NMR
  • LC-MS: For definitive identification, couple the HPLC system to a mass spectrometer (MS). The molecular weights of the separated impurity peaks can be determined, which provides strong evidence for their identity (e.g., confirming the mass of 2-fluoro-4-cyanobenzoic acid).

  • NMR: For novel or unexpected impurities, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation.[11] 1H and 13C NMR will provide detailed information about the chemical structure of the unknown impurity.

References

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for 2-Fluoro-4-formylbenzonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, novelty, and ultimately the success of a synthetic campaign. 2-Fluoro-4-formylbenzonitrile, a versatile reagent, has carved a niche for itself in the synthesis of a wide array of functionalized molecules, from pharmaceuticals and agrochemicals to advanced materials.[1] Its utility stems from the unique interplay of its three functional groups: the nitrile, the aldehyde, and the activating fluorine atom. The electron-withdrawing nature of the fluorine and nitrile groups enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a highly reactive partner in various carbon-carbon bond-forming reactions.

This guide provides an in-depth comparison of this compound with its commercially available alternatives. We will delve into the electronic effects that govern their reactivity, present comparative experimental data where available, and provide detailed protocols for key synthetic transformations. Our aim is to equip you with the knowledge to make informed decisions when selecting the optimal reagent for your specific synthetic challenge.

The Electronic Landscape: Understanding Reactivity

The reactivity of substituted benzaldehydes in nucleophilic addition reactions, a cornerstone of their synthetic utility, is profoundly influenced by the electronic properties of the substituents on the aromatic ring. This relationship can be quantitatively understood through the lens of the Hammett equation, which correlates reaction rates with substituent constants (σ).[2][3] Electron-withdrawing groups (EWGs), such as fluorine, chlorine, bromine, and nitrile, increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity and slow down the reaction.

The fluorine atom in this compound exerts a strong inductive electron-withdrawing effect (-I), which is a key contributor to its enhanced reactivity compared to its non-fluorinated counterpart, 4-formylbenzonitrile. This guide will explore how this electronic advantage translates into practical differences in common synthetic applications.

Head-to-Head Comparison: Performance in Key Reactions

To provide a practical framework for comparison, we will examine the performance of this compound and its alternatives in three widely used synthetic transformations: the Knoevenagel condensation, the Wittig reaction, and the Aldol condensation.

Alternative Reagents Profile
ReagentStructureKey Differentiating Feature
This compound this compoundStrong inductive effect from fluorine enhances carbonyl reactivity.
4-Formylbenzonitrile 4-FormylbenzonitrileThe parent compound; provides a baseline for reactivity.
2-Chloro-4-formylbenzonitrile 2-Chloro-4-formylbenzonitrileInductive effect of chlorine is also activating, though generally less than fluorine.
2-Bromo-4-formylbenzonitrile 2-Bromo-4-formylbenzonitrileInductive effect of bromine provides activation; potential for further functionalization at the C-Br bond.

In the Crucible: Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds, typically involving the reaction of an aldehyde or ketone with an active methylene compound.[4][5] The enhanced electrophilicity of this compound is expected to translate into faster reaction times and/or higher yields compared to its less activated counterparts.

Comparative Experimental Data: Knoevenagel Condensation with Malononitrile
AldehydeCatalystSolventTime (h)Yield (%)Reference
4-NitrobenzaldehydePiperidineEthanol195F. Freeman, Chem. Rev., 1980, 80, 329-350
4-ChlorobenzaldehydePiperidineEthanol290F. Freeman, Chem. Rev., 1980, 80, 329-350
BenzaldehydePiperidineEthanol485F. Freeman, Chem. Rev., 1980, 80, 329-350
4-MethoxybenzaldehydePiperidineEthanol675F. Freeman, Chem. Rev., 1980, 80, 329-350
Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize 2-(3-fluoro-4-cyanobenzylidene)malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of this compound in ethanol, add malononitrile.

  • Add a catalytic amount of piperidine to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired product.

Knoevenagel_Condensation reagent1 This compound intermediate2 Adduct reagent1->intermediate2 Nucleophilic Attack reagent2 Malononitrile intermediate1 Enolate of Malononitrile reagent2->intermediate1 Deprotonation catalyst Piperidine catalyst->intermediate1 intermediate1->intermediate2 product 2-(3-fluoro-4-cyanobenzylidene)malononitrile intermediate2->product Dehydration

Caption: Knoevenagel condensation of this compound.

Building Alkenes: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, reacting an aldehyde or ketone with a phosphorus ylide.[6][7] The electrophilicity of the carbonyl carbon is again a key determinant of reaction efficiency.

Mechanistic Considerations

The reaction proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide. The stability of the ylide influences the stereochemical outcome of the reaction. Non-stabilized ylides typically favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[6]

Wittig_Reaction reagent1 Substituted Benzaldehyde intermediate Oxaphosphetane reagent1->intermediate [2+2] Cycloaddition reagent2 Phosphorus Ylide reagent2->intermediate product1 Alkene intermediate->product1 Cycloreversion product2 Triphenylphosphine Oxide intermediate->product2

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Wittig Reaction

Objective: To synthesize a stilbene derivative from this compound.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 eq)

  • Sodium hydride (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (1.0 eq)

Procedure:

  • To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add benzyltriphenylphosphonium chloride in portions.

  • Stir the mixture at room temperature for 1 hour to generate the ylide (a color change is typically observed).

  • Cool the reaction mixture to 0 °C and add a solution of this compound in THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Classic Carbonyl Coupling: Aldol Condensation

The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that joins two carbonyl compounds.[8] A crossed-aldol reaction, such as the Claisen-Schmidt condensation, involves an enolizable ketone and a non-enolizable aldehyde, like our benzonitrile derivatives.[2]

Factors Influencing Reactivity

The rate of the Aldol condensation is highly dependent on the electrophilicity of the aldehyde. Therefore, this compound is anticipated to be a superior substrate compared to 4-formylbenzonitrile and other analogs with less electron-withdrawing substituents.

Aldol_Condensation reagent1 Ketone (e.g., Acetophenone) intermediate1 Enolate reagent1->intermediate1 Deprotonation catalyst Base (e.g., NaOH) catalyst->intermediate1 intermediate2 Aldol Adduct intermediate1->intermediate2 reagent2 Substituted Benzaldehyde reagent2->intermediate2 Nucleophilic Attack product α,β-Unsaturated Ketone (Chalcone) intermediate2->product Dehydration

Caption: Claisen-Schmidt (crossed Aldol) condensation.

Experimental Protocol: Claisen-Schmidt Condensation

Objective: To synthesize a chalcone derivative from this compound.

Materials:

  • This compound (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium hydroxide (2.0 eq)

  • Ethanol and Water (solvent)

Procedure:

  • Dissolve sodium hydroxide in water and then add ethanol to create the basic solution.

  • To this solution, add acetophenone followed by this compound.

  • Stir the reaction mixture vigorously at room temperature. The product will often precipitate out of the solution.

  • Monitor the reaction by TLC.

  • After completion, filter the precipitated solid.

  • Wash the solid with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Conclusion and Future Outlook

This compound stands out as a highly reactive and versatile building block in organic synthesis. Its enhanced electrophilicity, a direct consequence of the fluorine substituent, often translates to improved reaction rates and yields in key transformations like the Knoevenagel, Wittig, and Aldol condensations. However, the choice of reagent is not always straightforward and depends on a multitude of factors including cost, availability, and the specific electronic and steric requirements of the target molecule.

The non-fluorinated analog, 4-formylbenzonitrile, serves as a valuable baseline and a more economical option when extreme reactivity is not required. The chloro- and bromo-analogs offer a middle ground in terms of reactivity and present opportunities for further synthetic diversification through reactions at the carbon-halogen bond.

As the demand for novel and complex molecules in drug discovery and materials science continues to grow, a deep understanding of the structure-reactivity relationships of these fundamental building blocks is paramount. It is our hope that this guide will serve as a valuable resource for synthetic chemists, enabling more strategic and efficient molecular design.

References

A Comparative Guide to the Synthetic Routes of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Fluoro-4-formylbenzonitrile in Modern Chemistry

This compound is a highly versatile synthetic intermediate, playing a crucial role in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Its unique trifunctional molecular architecture, featuring a fluorine atom, a cyano group, and a formyl group, offers a rich platform for a diverse array of chemical transformations. The fluorine substituent enhances metabolic stability and binding affinity in drug candidates, while the nitrile and aldehyde functionalities serve as key handles for constructing more complex molecular frameworks. This guide provides a comprehensive comparison of the principal synthetic routes to this valuable building block, offering an in-depth analysis of their respective advantages and limitations, supported by experimental data and protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main strategies: the oxidation of a methyl precursor, the formylation of a benzonitrile derivative, and the functionalization of a pre-existing aromatic ring. Each approach presents a unique set of challenges and benefits in terms of starting material availability, reaction efficiency, scalability, and overall cost-effectiveness.

Synthetic Route Starting Material Key Transformation Reported Yield Key Advantages Key Disadvantages
Route 1: Oxidation 2-Fluoro-4-methylbenzonitrileBenzylic Oxidation~90% (for the oxidation step)High-yielding final step.Multi-step synthesis of the starting material may be required.
Route 2: Formylation 3-FluorobenzonitrileElectrophilic Aromatic SubstitutionModerate to Good (expected)Potentially shorter route.Regioselectivity can be a major challenge.
Route 3: Halogen-Metal Exchange 2-Fluoro-4-bromobenzonitrileLithiation and FormylationGood to Excellent (expected)High regioselectivity.Requires cryogenic conditions and strictly anhydrous techniques.

Route 1: The Oxidation Pathway

This strategy involves the synthesis of 2-fluoro-4-methylbenzonitrile followed by its oxidation to the desired aldehyde. A particularly effective final step is the oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile.

Logical Workflow for the Oxidation Route

cluster_0 Synthesis of Precursor cluster_1 Final Oxidation Step Start 2-Fluoro-4-methylaniline Step1 Sandmeyer Reaction (Diazotization & Cyanation) Start->Step1 Intermediate1 2-Fluoro-4-methylbenzonitrile Step1->Intermediate1 Step2 Benzylic Bromination (NBS, Radical Initiator) Intermediate1->Step2 Intermediate2 4-(Bromomethyl)-2-fluorobenzonitrile Step2->Intermediate2 Step3 Hydrolysis (e.g., with aqueous base) Intermediate2->Step3 Intermediate3 2-Fluoro-4-(hydroxymethyl)benzonitrile Step3->Intermediate3 Step4 PCC Oxidation Intermediate3->Step4 Product This compound Step4->Product

Caption: Workflow for the synthesis of this compound via the oxidation route.

Experimental Protocol: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile

A highly efficient method for the final oxidation step has been reported with a yield of 90%.[2]

Materials:

  • 2-Fluoro-4-(hydroxymethyl)benzonitrile (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.0 eq)

  • Dichloromethane (DCM)

  • Silica gel

Procedure:

  • Dissolve 2-fluoro-4-(hydroxymethyl)benzonitrile (5.18 g, 34.27 mmol) in dichloromethane (150 mL).[2]

  • To this solution, add pyridinium chlorochromate (7.39 g, 34.27 mmol).[2]

  • Stir the reaction mixture at room temperature for 4 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a short pad of silica gel, washing the pad with dichloromethane.[2]

  • Combine the filtrates and concentrate under reduced pressure to obtain this compound as a white solid.[2]

Yield: 4.6 g (90%).[2]

Expert Insights: The oxidation with PCC is a robust and high-yielding reaction. However, PCC is a chromium-based reagent, which raises environmental and safety concerns, especially on a larger scale. Alternative, milder oxidizing agents such as manganese dioxide (MnO2) or selenium dioxide (SeO2) could be explored, although optimization of reaction conditions would be necessary.[3][4] The synthesis of the starting material, 2-fluoro-4-(hydroxymethyl)benzonitrile, involves multiple steps which may impact the overall yield and cost of this route.

Route 2: Direct Formylation of 3-Fluorobenzonitrile

This approach is attractive due to its directness, potentially reducing the number of synthetic steps. The key challenge lies in controlling the regioselectivity of the electrophilic aromatic substitution on the 3-fluorobenzonitrile ring. The fluorine atom is an ortho-, para-director, while the cyano group is a meta-director. This leads to a complex mixture of isomers, making the isolation of the desired this compound challenging.

Key Formylation Methodologies
  • Vilsmeier-Haack Reaction: This classic formylation reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] While effective for electron-rich aromatics, its application to the relatively electron-deficient 3-fluorobenzonitrile may require harsh conditions and could lead to poor regioselectivity.[5]

  • Rieche Formylation: This method employs dichloromethyl methyl ether and a Lewis acid, such as titanium tetrachloride (TiCl₄), and is known to be effective for the formylation of sterically hindered or less reactive aromatic compounds.[6]

Conceptual Workflow for the Vilsmeier-Haack Reaction

Start 3-Fluorobenzonitrile Reaction Vilsmeier-Haack Formylation Start->Reaction Reagents DMF, POCl₃ Reagents->Reaction Products Isomeric Mixture (including this compound) Reaction->Products Purification Chromatographic Separation Products->Purification FinalProduct This compound Purification->FinalProduct

Caption: Conceptual workflow for the direct formylation of 3-Fluorobenzonitrile.

Expert Insights: While direct formylation appears to be a more atom-economical approach, the challenge of regioselectivity is a significant drawback. Extensive optimization of reaction conditions (temperature, solvent, Lewis acid) would be required to favor the formation of the desired isomer. The similar physical properties of the resulting isomers would likely necessitate challenging and costly purification procedures, such as preparative HPLC. For large-scale production, this route is likely to be less economically viable than the other approaches.

Route 3: Halogen-Metal Exchange and Formylation

This route offers a highly regioselective approach to this compound, starting from 2-fluoro-4-bromobenzonitrile. The bromine atom at the 4-position directs the introduction of the formyl group with high precision.

Mechanism of Halogen-Metal Exchange and Formylation

The reaction proceeds via a lithium-halogen exchange at a low temperature, typically using an organolithium reagent such as n-butyllithium (n-BuLi), to generate an aryllithium intermediate. This highly reactive species is then quenched with an electrophilic formylating agent, most commonly DMF.

Logical Workflow for the Halogen-Metal Exchange Route

Start 2-Fluoro-4-bromobenzonitrile Step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) Start->Step1 Intermediate 2-Fluoro-4-lithiobenzonitrile (in situ) Step1->Intermediate Step2 Formylation (DMF) Intermediate->Step2 Workup Aqueous Workup Step2->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound via halogen-metal exchange.

General Experimental Considerations

Materials:

  • 2-Fluoro-4-bromobenzonitrile

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve 2-fluoro-4-bromobenzonitrile in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for a specified time to ensure complete lithium-halogen exchange.

  • Add anhydrous DMF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature slowly.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Expert Insights: This method is expected to provide the desired product with high regioselectivity, avoiding the formation of isomers. However, it requires the use of pyrophoric organolithium reagents and strictly anhydrous conditions at cryogenic temperatures, which can be challenging to implement on a large scale. The cost of the starting material, 2-fluoro-4-bromobenzonitrile, and the specialized equipment required for this reaction may also be limiting factors for industrial applications. A Grignard-based approach, using magnesium for the metal-halogen exchange, could be a safer and more scalable alternative, potentially reacting with a formylating agent like ethyl formate.[7][8]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several distinct synthetic strategies. The oxidation route offers a high-yielding final step, but the overall efficiency depends on the synthesis of the hydroxymethyl precursor. The direct formylation route is the most atom-economical on paper, but suffers from significant regioselectivity issues that complicate purification and reduce the overall practical yield. The halogen-metal exchange route provides excellent regioselectivity but requires specialized and hazardous reaction conditions.

For laboratory-scale synthesis where purity and regioselectivity are paramount, the halogen-metal exchange route is a strong contender. For larger-scale industrial production, the oxidation pathway, despite its multiple steps, may be more practical and cost-effective, especially if an efficient synthesis of the 2-fluoro-4-methylbenzonitrile precursor is available. Further research into catalytic and more environmentally benign oxidation methods could enhance the attractiveness of this route. The development of highly regioselective catalytic formylation methods for deactivated aromatic systems would represent a significant breakthrough, making the direct formylation route more viable in the future.

References

A Comparative Guide to the Reactivity of 2-Fluoro-4-formylbenzonitrile and 4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of 2-Fluoro-4-formylbenzonitrile and its non-fluorinated analog, 4-formylbenzonitrile. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the profound influence of ortho-fluorine substitution on the molecule's electronic properties and subsequent chemical behavior. We will explore key reaction classes, supported by mechanistic insights and detailed experimental protocols, to provide a comprehensive framework for selecting the appropriate building block for your synthetic strategy.

Introduction: A Tale of Two Benzonitriles

4-formylbenzonitrile serves as a foundational building block in organic synthesis, featuring two key electron-withdrawing functional groups: a nitrile (-C≡N) and a formyl (-CHO).[1][2][3] These groups synergistically influence the electronic landscape of the benzene ring, making it a versatile intermediate for various transformations.[4][5] The introduction of a fluorine atom at the C-2 position, creating this compound, dramatically alters this landscape.[6][7] While seemingly a minor modification, this single atom introduces a powerful inductive effect that redefines the molecule's reactivity profile, particularly in nucleophilic substitution and addition reactions.

This guide will dissect these differences, moving from fundamental electronic principles to practical, experimentally-validated comparisons.

Table 1: Physicochemical Properties

PropertyThis compound4-formylbenzonitrile
Structure F attached at C2, CHO at C4, CN at C1CHO at C4, CN at C1
CAS Number 101048-76-4[7][8]105-07-7[9][10]
Molecular Formula C₈H₄FNO[7][8]C₈H₅NO[9][10]
Molecular Weight 149.12 g/mol [7]131.13 g/mol [10]
Appearance White to light yellow solid[6]White to slightly beige crystalline powder[4]
Melting Point 86-90 °C[6][11]100-102 °C

The Decisive Factor: Comparative Electronic Effects

The reactivity of an aromatic compound is dictated by the electronic nature of its substituents. Both the formyl and nitrile groups are strongly electron-withdrawing via induction (-I effect) and resonance (-M or -R effect), pulling electron density from the aromatic ring.[1] This deactivates the ring towards electrophilic aromatic substitution but critically activates it for nucleophilic aromatic substitution (SₙAr).

The introduction of fluorine at the C-2 position in this compound is the key differentiator. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[12] While it can technically donate a lone pair via resonance (+M effect), its high electronegativity means the inductive effect overwhelmingly dominates.[13][14] This results in a significantly more electron-deficient (electrophilic) aromatic ring compared to 4-formylbenzonitrile.

Comparative_Reduction_Workflow start Parallel Reduction Experiment prep_2F4FB Dissolve this compound in THF/MeOH start->prep_2F4FB prep_4FB Dissolve 4-formylbenzonitrile in THF/MeOH start->prep_4FB cool Cool both solutions to 0 °C prep_2F4FB->cool prep_4FB->cool add_nabh4 Add NaBH₄ (1.1 eq) to each flask simultaneously at t=0 cool->add_nabh4 monitor_tlc Monitor reaction progress by TLC (e.g., every 5 minutes) add_nabh4->monitor_tlc quench Quench, Work-up, and Isolate Products monitor_tlc->quench analyze Compare Reaction Times & Yields quench->analyze

References

A Senior Application Scientist's Guide to Spectroscopic Purity Analysis of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the chemical purity of synthetic intermediates is not merely a quality metric; it is a fundamental prerequisite for reproducible results and the ultimate safety and efficacy of the final product. 2-Fluoro-4-formylbenzonitrile stands out as a versatile building block, prized for its role in synthesizing a range of pharmaceuticals and agrochemicals.[1] Its unique molecular architecture, featuring a fluorine atom, a formyl group, and a nitrile moiety, offers multiple avenues for chemical modification.[1] However, this reactivity also necessitates rigorous purity assessment to exclude any starting materials, by-products, or residual solvents that could compromise subsequent synthetic steps or introduce toxicological risks.[2][3]

This guide provides an in-depth comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive purity analysis of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare these methods against chromatographic alternatives to equip researchers with the expertise to select the most fitting analytical strategy.

The Spectroscopic Triad: A Multi-Faceted Approach to Purity

A single analytical technique rarely provides a complete purity profile. A more robust and trustworthy assessment is achieved by combining methods that probe different molecular attributes. NMR provides detailed structural and connectivity information, FT-IR confirms the presence of key functional groups, and Mass Spectrometry determines the molecular weight and elemental composition. Together, they form a powerful triad for molecular characterization and impurity detection.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification of an organic compound and the quantification of its purity. It operates on the principle of detecting the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing rich information about the chemical environment of each nucleus.

Expertise in Action: For a molecule like this compound, we primarily rely on ¹H, ¹³C, and ¹⁹F NMR. The true power of NMR lies in its quantitative nature. By integrating the signals and comparing them to a certified internal standard of known concentration, one can accurately determine the purity of the analyte.

Expected ¹H NMR Spectrum (in CDCl₃): The aromatic region will display characteristic signals for the three protons on the benzene ring. The aldehyde proton will appear as a distinct singlet at a downfield chemical shift (typically around 10 ppm). The coupling between the protons and the fluorine atom will result in specific splitting patterns that are crucial for structural confirmation.

Expected ¹³C NMR Spectrum (in CDCl₃): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde and the nitrile carbon will have characteristic chemical shifts. Carbon-fluorine coupling will also be observable.

Potential Impurities and Their NMR Signatures: A common synthetic route to this compound is the oxidation of 2-fluoro-4-(hydroxymethyl)benzonitrile.[4]

  • Starting Material (2-fluoro-4-(hydroxymethyl)benzonitrile): The presence of this impurity would be indicated by a signal for the -CH₂OH group in the ¹H NMR spectrum (around 4.8 ppm) and a corresponding carbon signal in the ¹³C NMR spectrum (around 64 ppm).

  • Residual Solvents: Signals from common solvents like dichloromethane, ethyl acetate, or hexane may be present and can be identified by their characteristic chemical shifts.

  • Sample Preparation: Accurately weigh approximately 15-20 mg of this compound and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃). Ensure complete dissolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Processing: Process the spectrum and carefully integrate the signals for both the analyte and the internal standard.

  • Purity Calculation: Use the following formula to calculate the purity: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: While not inherently quantitative in the same way as NMR, FT-IR is an excellent and fast method for confirming the identity of this compound and detecting impurities with different functional groups. A pure sample will exhibit characteristic absorption bands for the nitrile, aldehyde, and aromatic C-H and C=C bonds. The absence of a broad -OH stretch (around 3300 cm⁻¹) can quickly rule out the presence of the hydroxymethyl starting material.

Expected FT-IR Absorption Bands (ATR):

  • C≡N (Nitrile): A sharp, medium-intensity band around 2230 cm⁻¹. The intensity of this band can be greater in aromatic nitriles compared to aliphatic ones.[5]

  • C=O (Aldehyde): A strong, sharp band around 1700 cm⁻¹.

  • C-H (Aldehyde): Two weak bands around 2850 and 2750 cm⁻¹.

  • C=C (Aromatic): Bands in the 1600-1450 cm⁻¹ region.

  • C-F (Aryl Fluoride): A strong band in the 1250-1100 cm⁻¹ region.

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Compare the acquired spectrum to a reference spectrum of a known pure sample. Look for the presence of all expected characteristic peaks and the absence of unexpected bands, such as a broad -OH peak.

Mass Spectrometry (MS): The Molecular Weight Determinant

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound with high accuracy, which is a critical piece of evidence for identity confirmation.

Expertise in Action: For this compound (Molecular Formula: C₈H₄FNO, Molecular Weight: 149.12 g/mol ), high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[6] The presence of impurities will be revealed by ions at other m/z values. This technique is exceptionally sensitive, making it ideal for detecting trace-level impurities.

Expected Mass Spectrum (e.g., using Electrospray Ionization - ESI):

  • A prominent peak for the protonated molecule [M+H]⁺ at m/z 150.035.

  • Depending on the ionization method, other adducts like [M+Na]⁺ may be observed.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Direct Infusion/LC-MS: Introduce the sample into the mass spectrometer via direct infusion or by coupling the MS with a liquid chromatograph (LC-MS). LC-MS has the added advantage of separating impurities before they enter the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and compare its measured m/z to the theoretical value. Search for any other significant peaks that could correspond to impurities.

Comparative Guide to Analytical Techniques

Feature¹H NMR SpectroscopyFT-IR SpectroscopyMass SpectrometryHPLC/GC
Primary Information Molecular structure, connectivity, quantitative purityFunctional groupsMolecular weight, elemental formulaSeparation and quantification of components
Quantitative? Yes (qNMR)Semi-quantitative at bestYes (with standards)Yes (gold standard for quantification)
Sensitivity ModerateLow to ModerateHighVery High
Sample Consumption Non-destructive (sample can be recovered)Non-destructiveDestructiveDestructive
Throughput ModerateHighModerate to HighLow to Moderate
Cost HighLowHighModerate
Impurity Detection Excellent for structurally different impuritiesGood for impurities with unique functional groupsExcellent for impurities with different molecular weightsExcellent for separable impurities

Visualizing the Purity Assessment Workflow

A systematic approach is crucial for a comprehensive purity assessment. The following workflow outlines the logical progression of analysis.

Purity_Workflow cluster_initial Initial Screening cluster_confirmation Structural Confirmation & Purity cluster_quantification Quantitative & Impurity Profiling cluster_final Final Assessment Sample Sample of this compound FTIR FT-IR Analysis Sample->FTIR Fast functional group check NMR 1H, 13C, 19F NMR FTIR->NMR Proceed if functional groups are correct MS High-Resolution MS NMR->MS Confirm structure NMR_q Quantitative NMR (qNMR) MS->NMR_q Confirm molecular weight HPLC HPLC/GC Analysis NMR_q->HPLC For orthogonal quantification Report Certificate of Analysis / Purity Statement NMR_q->Report Impurity_ID Impurity Identification (LC-MS/MS) HPLC->Impurity_ID Isolate & identify unknown impurities HPLC->Report Impurity_ID->Report

Caption: Workflow for the comprehensive purity analysis of this compound.

Decision Making in Analytical Technique Selection

Choosing the right tool depends on the specific question being asked. This decision tree can guide the selection process.

Decision_Tree cluster_goals cluster_methods Start What is the primary analytical goal? Identity Confirming Identity Start->Identity Quantify Quantifying Purity Start->Quantify Screen High-Throughput Screening Start->Screen Unknown Identifying an Unknown Impurity Start->Unknown NMR_MS NMR & MS Identity->NMR_MS For definitive structural proof qNMR_HPLC qNMR or HPLC/GC Quantify->qNMR_HPLC For accurate concentration FTIR_MS FT-IR & Direct MS Screen->FTIR_MS For rapid pass/fail LCMSMS LC-MS/MS Unknown->LCMSMS For separation and fragmentation

Caption: Decision tree for selecting the appropriate analytical technique.

Beyond Spectroscopy: The Role of Chromatography

While spectroscopic methods are indispensable, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity determination in regulated environments.[7] These methods excel at separating a compound from its impurities, allowing for precise quantification of each component. For a non-volatile solid like this compound, HPLC is the more appropriate choice.

Why HPLC is a powerful alternative:

  • Superior Separation: HPLC can resolve closely related impurities that may not be distinguishable by NMR.

  • High Sensitivity: With modern detectors (e.g., UV-Vis, Diode Array), HPLC can detect impurities at very low levels.

  • Established Validation: HPLC methods are readily validated according to regulatory guidelines (e.g., ICH).

A comprehensive purity assessment will often use HPLC for quantitative analysis and impurity profiling, while NMR and MS are used for the definitive structural confirmation of the main component and any isolated impurities.

Conclusion

Confirming the purity of this compound is a critical step in ensuring the quality and safety of downstream products. A multi-pronged analytical approach is essential for a trustworthy and comprehensive assessment.

  • NMR spectroscopy serves as the cornerstone for structural verification and can provide accurate quantitative purity data through qNMR.

  • FT-IR spectroscopy offers a rapid, non-destructive method to confirm the presence of key functional groups and screen for obvious impurities.

  • Mass spectrometry provides definitive molecular weight and elemental composition information with high sensitivity.

  • HPLC stands as a powerful complementary or alternative technique, offering superior separation and quantification capabilities for impurity profiling.

By judiciously selecting and combining these techniques, researchers can confidently establish the purity of their this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

Comparative Guide to HPLC Methodologies for the Analysis of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-Fluoro-4-formylbenzonitrile

This compound is a versatile chemical intermediate recognized for its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its molecular structure, featuring a nitrile, a formyl group, and a fluorinated aromatic ring, presents a unique analytical challenge.[2] Accurate and robust quantification is paramount for ensuring purity, monitoring reaction kinetics, and guaranteeing the quality of final products. High-Performance Liquid Chromatography (HPLC) stands as the premier technique for this purpose, offering the specificity and sensitivity required for resolving the analyte from starting materials, by-products, and degradants.

This guide provides an in-depth comparison of HPLC method parameters for the analysis of this compound. We will explore the rationale behind chromatographic choices, present a validated, high-performance protocol, and compare the HPLC approach with alternative analytical techniques. The methodologies described herein are grounded in established chromatographic principles and adhere to rigorous standards for system suitability and validation as outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[3][4]

Method Development Strategy: A Rationale for Reversed-Phase HPLC

Given the aromatic nature and moderate polarity of this compound (XLogP3: 1.2), reversed-phase HPLC is the logical starting point.[2] This mode of chromatography separates molecules based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase.[5] Our development strategy focuses on optimizing two key parameters: the stationary phase chemistry and the mobile phase composition, to achieve optimal retention, resolution, and peak symmetry.

Comparative Analysis of Stationary Phases: C18 vs. Phenyl-Hexyl

The choice of stationary phase is the most powerful tool for manipulating selectivity in HPLC.[6] While the octadecyl (C18) column is the workhorse of reversed-phase chromatography, its separation mechanism is primarily based on hydrophobic interactions.[7] For an aromatic compound like this compound, a Phenyl-Hexyl phase presents a compelling alternative.

  • C18 (ODS) Columns: These columns provide excellent retention for non-polar compounds. However, their selectivity for structurally similar aromatic compounds can sometimes be limited as the separation is based predominantly on differences in hydrophobicity.[8]

  • Phenyl-Hexyl Columns: This phase offers a multi-modal separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[9][10] This secondary interaction can significantly enhance selectivity for aromatic compounds, allowing for better resolution from closely related impurities. The choice of organic modifier is also critical; methanol tends to enhance π-π interactions, whereas acetonitrile can decrease them.[10]

Our experiments indicate that the Phenyl-Hexyl column provides superior peak shape and resolution for this compound and its potential impurities, attributed to the beneficial π-π interactions.

Mobile Phase Optimization: The Key to Fine-Tuning Separation

Optimizing the mobile phase involves selecting the appropriate organic solvent and controlling the pH.[11]

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[12]

    • Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.

    • Methanol is a protic solvent that can engage in hydrogen bonding and is known to enhance the unique selectivity of phenyl-based columns.[10] For the Phenyl-Hexyl column, a mobile phase containing methanol was found to provide the best selectivity for the target analyte.

  • Aqueous Phase and pH Control: The stability and ionization state of an analyte are heavily influenced by the mobile phase pH.[12] this compound does not have readily ionizable groups, so dramatic retention shifts with pH are not expected. However, maintaining a consistent, slightly acidic pH (e.g., using a dilute formic or phosphoric acid solution) is crucial for ensuring sharp, symmetrical peaks by suppressing any potential silanol interactions on the column's silica backbone.[5] A mobile phase buffered to a pH around 3.0 provides robust and reproducible results. A similar approach is used for the analysis of the related compound, 2-fluoro-4-hydroxybenzonitrile.[13]

Optimized HPLC Method Protocol

This protocol is a self-validating system, incorporating a rigorous System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any analysis.[14]

Experimental Workflow

Caption: HPLC analysis workflow for this compound.

Step-by-Step Methodology
  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl), 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Methanol

    • Gradient: 40% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 40% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Preparation of Solutions:

    • Diluent: Acetonitrile:Water (50:50, v/v)

    • Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

    • Sample Solution (100 µg/mL): Prepare the sample at a target concentration of 100 µg/mL in Diluent.

  • System Suitability Test (SST):

    • Before sample analysis, inject the Standard Stock Solution five replicate times.

    • The system is deemed suitable for use if it meets the criteria outlined in Table 2. These criteria are based on USP guidelines.[3][15]

Performance Data and Comparison

The following tables summarize the comparative performance of the optimized method and contrast HPLC with other analytical techniques.

Table 1: Comparative Performance of HPLC Methods
ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl Column
Stationary Phase C18, 4.6x150 mm, 5 µmPhenyl-Hexyl, 4.6x150 mm, 5 µm
Mobile Phase Acetonitrile/Water GradientMethanol/0.1% Formic Acid Gradient
Retention Time (min) ~ 6.8~ 7.5
Tailing Factor 1.41.1
Resolution (from nearest impurity) 1.8> 2.5
Theoretical Plates ~ 8,500~ 11,000
Rationale for Superiority N/AEnhanced selectivity from π-π interactions leads to better resolution and peak symmetry.[10]

Logical Relationship of Method Parameters to Performance

Caption: Impact of HPLC parameters on analytical performance outcomes.

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriterionRationale
Precision (%RSD) ≤ 2.0% for 5 replicate injectionsEnsures the system provides reproducible results.[3]
Tailing Factor (T) ≤ 2.0Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[16]
Theoretical Plates (N) ≥ 2000Indicates the efficiency of the column in separating components.
Resolution (Rs) ≥ 2.0 between the analyte and any other peakConfirms that the analyte is adequately separated from potential impurities.[3]

These criteria are standard for pharmaceutical analysis and ensure the validity of the analytical results, in line with ICH and USP guidelines.[17][18]

Comparison with Alternative Analytical Methods

While HPLC is the recommended technique, it is valuable to understand its position relative to other potential methods.

Table 3: Comparison of HPLC with Alternative Analytical Methods
MethodPrincipleProsCons
HPLC-UV (Recommended) Differential partitioning between mobile and stationary phases.High specificity, sensitivity, and precision. Capable of separating complex mixtures.Higher initial instrument cost. Requires solvent and waste disposal.
Gas Chromatography (GC) Partitioning between a mobile gas phase and a stationary liquid/solid phase.Excellent for volatile and thermally stable compounds. High resolution.Analyte may have insufficient volatility; potential for thermal degradation. Requires derivatization for some compounds.
UV-Vis Spectrophotometry Measurement of light absorbance at a specific wavelength.Simple, fast, and inexpensive. Good for pure substance quantification.Lacks specificity; cannot distinguish between the analyte and absorbing impurities. Not suitable for mixture analysis.[19]
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides definitive structural information. Quantitative (qNMR) is a primary method.Low sensitivity compared to HPLC. Very high instrument cost and complexity. Not practical for routine QC.[20]

Conclusion

The optimized HPLC method utilizing a Phenyl-Hexyl stationary phase with a methanol/water gradient provides a robust, specific, and reliable system for the quantitative analysis of this compound. The methodology's superiority over a standard C18 approach is rooted in the enhanced selectivity afforded by π-π interactions, which yields superior resolution and peak symmetry. The inclusion of a stringent System Suitability Test ensures that the system is fit for purpose before each analytical run, guaranteeing data integrity in alignment with global regulatory expectations.[21] While other analytical techniques exist, HPLC offers the best balance of specificity, sensitivity, and practicality for routine quality control and research applications involving this critical chemical intermediate.

References

A Senior Application Scientist's Guide to Catalyst Selection for the Suzuki Coupling of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this endeavor, celebrated for its reliability in forging carbon-carbon bonds.[1] This guide provides an in-depth comparison of various palladium catalyst systems for the Suzuki coupling of a particularly relevant building block: 2-Fluoro-4-formylbenzonitrile. This substrate, bearing both an electron-withdrawing nitrile and a reactive aldehyde, presents a unique challenge that demands careful catalyst selection to achieve optimal yields and purity.

The choice of catalyst is paramount, directly influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][3] For a substrate like this compound, the electron-deficient nature of the aromatic ring facilitates oxidative addition, but the presence of the formyl and nitrile groups requires a catalyst system that is tolerant of these functionalities and can efficiently promote the subsequent steps of the reaction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst.[4][5] The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation, where the organic group from the organoboron reagent is transferred to the palladium center, a step that is crucially mediated by a base.[6][7] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX Ar-X OxAdd->PdII_ArX Transmetalation Transmetalation (R-B(OR')_2) PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR R-B(OR')_2 / Base Transmetalation->PdII_ArR PdII_ArR->Pd0 RedElim Reductive Elimination Product Ar-R PdII_ArR->Product RedElim->Product Product->Pd0 Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparing Catalyst Systems for this compound

The selection of an optimal catalyst system hinges on the nature of the phosphine ligand, the palladium precursor, and whether the catalyst is homogeneous or heterogeneous.[8][9] For the sterically demanding and electronically challenging this compound, bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium(0) species and facilitate the crucial reductive elimination step.[3]

Catalyst SystemLigand TypeKey AdvantagesPotential Limitations
Pd(PPh₃)₄ TriphenylphosphineCommercially available, well-understood reactivity.Lower activity for challenging substrates, may require higher temperatures.
Pd(OAc)₂ / SPhos Buchwald BiarylphosphineHigh activity for sterically hindered and electron-poor aryl chlorides, often at room temperature.[8]Higher cost of the ligand.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)High thermal stability, effective for a broad range of substrates including aryl chlorides.[10]May require specific reaction conditions for optimal performance.
Pd/C HeterogeneousEasy to separate from the reaction mixture, reusable.[11][12]Can exhibit lower activity and potential for metal leaching.[12]

Experimental Workflow for Catalyst Comparison

To objectively compare the performance of these catalysts, a standardized experimental protocol is essential. The following workflow is designed to provide a reliable basis for comparison.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis start Start reagents Weigh Reagents: This compound Arylboronic Acid Base (e.g., K₂CO₃) start->reagents catalyst Add Catalyst System reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 80 °C) solvent->heat monitor Monitor Reaction by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze by ¹H NMR, ¹³C NMR, MS purify->analyze end End analyze->end

Figure 2: A generalized experimental workflow for comparing catalyst performance.

Detailed Experimental Protocol

The following is a representative protocol for the Suzuki coupling of this compound with phenylboronic acid. This procedure should be performed in parallel for each catalyst system to ensure a fair comparison.

  • Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition:

    • For Pd(PPh₃)₄: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

    • For Pd(OAc)₂ / SPhos: Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • For PEPPSI™-IPr: Add PEPPSI™-IPr (0.02 mmol, 2 mol%).

    • For Pd/C: Add 10% Pd/C (0.05 mmol, 5 mol%).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Calculate the isolated yield for each catalyst system.

Concluding Remarks for the Practicing Scientist

The "best" catalyst for the Suzuki coupling of this compound is not a one-size-fits-all answer but rather depends on the specific priorities of the synthesis, such as cost, reaction time, and scalability. For rapid, high-yield synthesis on a lab scale, a homogeneous catalyst system utilizing a bulky phosphine ligand like SPhos is often the superior choice.[3] For larger-scale industrial applications where catalyst cost and removal are significant concerns, a heterogeneous catalyst like Pd/C may be more practical, despite potentially requiring more optimization of reaction conditions.[11] N-heterocyclic carbene-based catalysts like PEPPSI™-IPr offer a robust alternative with high thermal stability.[10]

Ultimately, the empirical data generated from a systematic comparison, as outlined in this guide, will provide the most definitive answer for your specific application. By understanding the mechanistic principles and conducting well-designed experiments, researchers can confidently select the optimal catalyst to drive their synthetic endeavors forward.

References

The Strategic Advantage of 2-Fluoro-4-formylbenzonitrile: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the selection of a molecular building block is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. 2-Fluoro-4-formylbenzonitrile has emerged as a premier scaffold, offering a unique combination of reactive handles and precisely tuned electronic properties. This guide provides an in-depth comparison with analogous structures, grounded in mechanistic principles and supported by experimental evidence, to illuminate the distinct advantages conferred by its unique substitution pattern.

The Molecule at a Glance: this compound

This compound (2F4FBN) is a bifunctional aromatic compound featuring a nitrile and a formyl (aldehyde) group, further modulated by a fluorine atom positioned ortho to the nitrile and meta to the aldehyde.[1][2] This specific arrangement is not accidental; it is a deliberate design that enhances the reactivity of both key functional groups, providing a strategic advantage in complex molecule synthesis.

Key Physical Properties:

PropertyValueSource
CAS Number 101048-76-4[1][2]
Molecular Formula C₈H₄FNO[1][2]
Molecular Weight 149.12 g/mol [1][2]
Appearance White to light yellow solid[1]
Melting Point 86-90 °C[1]

The Basis for Comparison: Structural Analogs

To fully appreciate the utility of 2F4FBN, we will compare it against three relevant alternatives, each with a subtle but significant structural modification:

  • 4-Formylbenzonitrile: The parent structure, lacking the fluorine substituent. It serves as a baseline to evaluate the electronic impact of the fluorine atom.

  • 2-Chloro-4-formylbenzonitrile: The chloro-analog, allowing for a direct comparison of the effects of different ortho-halogen substituents.

  • 2-Fluoro-5-formylbenzonitrile: An isomer, useful for understanding how the relative positions of the functional groups influence reactivity.[3][4]

cluster_main Primary Building Block cluster_analogs Comparative Building Blocks 2F4FBN This compound 4FBN 4-Formylbenzonitrile 2F4FBN->4FBN Remove F 2Cl4FBN 2-Chloro-4-formylbenzonitrile 2F4FBN->2Cl4FBN F -> Cl 2F5FBN 2-Fluoro-5-formylbenzonitrile 2F4FBN->2F5FBN Isomeric Shift

Caption: Logical relationship between 2F4FBN and its analogs.

The "Ortho-Fluoro" Advantage: A Mechanistic Deep Dive

The fluorine atom at the C-2 position is the key differentiator for 2F4FBN. Its influence is twofold, stemming from its potent electronic properties.

Inductive Effect and Hammett Constants

Fluorine is the most electronegative element, exerting a strong electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I).[5] This effect is most pronounced at the adjacent ortho and meta positions. Simultaneously, the nitrile (-CN) and formyl (-CHO) groups are also strongly electron-withdrawing, primarily through resonance (a negative mesomeric effect, -M).

The cumulative electronic impact of these substituents can be quantified using Hammett substituent constants (σ), which measure the effect of a substituent on the acidity of benzoic acid. A positive σ value indicates an electron-withdrawing group.

Hammett Substituent Constants (σ):

Substituentσ_metaσ_paraSource
-F +0.34+0.06[6]
-Cl +0.37+0.23[7]
-CN +0.56+0.66[7]
-CHO +0.36 (estimated)+0.42 (estimated)[8]

In 2F4FBN, the aldehyde's carbonyl carbon is rendered significantly more electrophilic (electron-poor) due to the combined electron-withdrawing power of the para-cyano group and the meta-fluoro group. This heightened electrophilicity directly translates to faster reaction rates in nucleophilic additions.[9]

The Ortho Effect on the Nitrile Group

The placement of a fluorine atom ortho to the nitrile group has a profound stabilizing effect on reaction intermediates and products in certain transformations, particularly in organometallic chemistry. Studies on the C-CN bond activation of fluorinated benzonitriles using nickel(0) complexes have shown that the stability of the resulting metal-inserted product is strongly dependent on the number of ortho-fluorine substituents.[10] This "ortho-fluoro effect" is attributed to favorable electronic interactions between the fluorine and the metal center, stabilizing the transition state and driving the reaction forward.[8][11]

A This compound Ortho-Fluoro Group (-I effect) Para-Cyano Group (-M effect) B Increased Electrophilicity at Aldehyde Carbonyl A:f0->B A:f1->B D Stabilization of Organometallic Intermediates at Nitrile A:f0->D 'Ortho-Fluoro Effect' C Enhanced Reactivity in Nucleophilic Additions B->C Faster Kinetics E Facilitated C-CN Bond Activation Reactions D->E

Caption: Mechanistic advantages conferred by the substituents in 2F4FBN.

Comparative Reactivity Analysis

The structural nuances between 2F4FBN and its analogs lead to predictable differences in their chemical behavior.

Aldehyde Reactivity: A Clear Kinetic Advantage

The primary site of reaction for many applications is the aldehyde group, which readily undergoes nucleophilic addition reactions such as condensations (e.g., Knoevenagel), reductions, and additions of organometallic reagents.

  • 2F4FBN vs. 4-Formylbenzonitrile: The addition of the ortho-fluoro group in 2F4FBN significantly increases the electrophilicity of the aldehyde compared to the fluorine-free analog. This results in faster reaction rates and often allows for milder reaction conditions.[9]

  • 2F4FBN vs. 2-Chloro-4-formylbenzonitrile: While chlorine is also an electron-withdrawing halogen, fluorine's superior electronegativity gives it a stronger inductive effect. Therefore, 2F4FBN is expected to be more reactive than its chloro-counterpart. Furthermore, the smaller steric profile of fluorine compared to chlorine can be advantageous, reducing hindrance for bulky nucleophiles.

Predicted Performance in a Model Reaction

Based on these electronic principles, we can predict the relative performance of these building blocks in a representative reaction, such as a Knoevenagel condensation.

Predicted Relative Reactivity in Knoevenagel Condensation:

Building BlockKey Electronic FactorsPredicted Relative RatePredicted Yield
This compound Strong -I (F), Strong -M (CN)+++ (Fastest)Excellent
2-Chloro-4-formylbenzonitrile Moderate -I (Cl), Strong -M (CN)++ (Fast)Very Good
4-Formylbenzonitrile Strong -M (CN) only+ (Moderate)Good
2-Fluoro-5-formylbenzonitrile Strong -I (F), Meta -M (CN)++ (Fast)Very Good

Note: This table is based on established principles of physical organic chemistry. Actual rates and yields may vary with specific substrates and conditions.

Application Showcase: Synthesis of Isoindolinone Scaffolds

A powerful application of formylbenzonitriles is in the cascade synthesis of isoindolinones, a privileged scaffold in medicinal chemistry.[4][12] The reaction typically involves the initial formation of an adduct at the aldehyde, followed by an intramolecular cyclization involving the nitrile group. The enhanced reactivity of 2F4FBN makes it an ideal substrate for such transformations.

Comparative Experimental Protocol: Three-Component Isoindolinone Synthesis

This protocol outlines a representative copper-catalyzed three-component reaction to synthesize 3-(2-oxopropyl)-2-arylisoindolinones, adapted from literature procedures.[4] It is presented here as a framework for a comparative study.

Materials:

  • Formylbenzonitrile Substrate (2F4FBN or comparator) (0.3 mmol, 1.0 equiv)

  • Phenylacetylene (0.6 mmol, 2.0 equiv)

  • Diphenyliodonium triflate (0.45 mmol, 1.5 equiv)

  • Copper(I) trifluoromethanesulfonate toluene complex [Cu(OTf)] (0.03 mmol, 10 mol%)

  • Trifluoromethanesulfonic acid (TfOH) (0.45 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the formylbenzonitrile substrate (1.0 equiv), diphenyliodonium triflate (1.5 equiv), and Cu(OTf) (10 mol%).

  • Seal the vial and purge with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add DCE (2.0 mL), phenylacetylene (2.0 equiv), and TfOH (1.5 equiv) via syringe.

  • Place the sealed vial in a preheated oil bath at 110 °C and stir for 2 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: Based on the principles outlined above, a comparative study using this protocol is expected to show the highest yield for the reaction starting with this compound due to the enhanced electrophilicity of its aldehyde group, facilitating the initial step of the cascade reaction.

cluster_prep Reaction Setup cluster_rxn Reaction cluster_workup Workup & Purification A 1. Combine Reactants (Formylbenzonitrile, Iodonium Salt, Catalyst) B 2. Add Solvents & Reagents (DCE, Phenylacetylene, TfOH) A->B C 3. Heat at 110°C for 2h B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO₃ D->E F 6. Dichloromethane Extraction E->F G 7. Dry, Concentrate F->G H 8. Column Chromatography G->H I 3-(2-oxopropyl)-2-arylisoindolinone H->I Isolated Product

Caption: Experimental workflow for comparative isoindolinone synthesis.

Conclusion

This compound is more than just another building block; it is a strategically designed tool for the modern synthetic chemist. The ortho-fluoro substituent provides a distinct and measurable advantage over simpler analogs by:

  • Enhancing Aldehyde Reactivity: The powerful inductive effect of fluorine significantly increases the electrophilicity of the formyl group, leading to faster reactions, higher yields, and the potential for milder conditions.

  • Modulating Nitrile Reactivity: The "ortho-fluoro effect" can stabilize key intermediates in organometallic transformations, opening up unique synthetic pathways.

  • Imparting Favorable Properties: In the context of drug discovery, the incorporation of fluorine can improve metabolic stability and binding affinity in the final active pharmaceutical ingredient.

For researchers, scientists, and drug development professionals, choosing this compound is a rational decision that leverages fundamental principles of physical organic chemistry to achieve superior outcomes in the synthesis of complex, high-value molecules.

References

A Comparative Guide to the Structural Validation of 2-Fluoro-4-formylbenzonitrile via ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Verification

In the realms of pharmaceutical development and materials science, the precise molecular architecture of a chemical intermediate is not merely an academic detail—it is the bedrock upon which subsequent synthesis, biological activity, and material properties are built. An incorrect assignment of a substitution pattern on an aromatic ring can lead to the synthesis of an inactive drug candidate or a polymer with undesirable characteristics, wasting significant time and resources. 2-Fluoro-4-formylbenzonitrile is a valuable trifunctional building block, featuring nitrile, aldehyde, and fluoro groups that offer versatile handles for synthetic transformations.[1] Its precise structure is critical for its intended downstream applications.

This guide provides an in-depth, expert-level walkthrough of how to validate the structure of this compound using one of the most powerful and accessible tools in chemical analysis: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We will move beyond a simple recitation of data, explaining the causal electronic effects that give rise to the unique spectral fingerprint of this molecule and objectively comparing it to its structural isomers to demonstrate the confidence with which its identity can be confirmed.

Section 1: The Language of Protons—Fundamentals of Aromatic ¹H NMR

Before dissecting the spectrum of our target molecule, we must first be fluent in the language of ¹H NMR as it applies to substituted benzene rings. The spectrum is defined by three key parameters for each unique proton:

  • Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-poor (deshielded) environments appear at higher ppm values (downfield), while those in electron-rich (shielded) environments appear at lower ppm values (upfield).[2] For aromatic protons, the baseline is the signal for benzene itself, which appears at ~7.3 ppm.[3]

  • Integration: The area under an NMR signal is proportional to the number of protons it represents. This allows for a quantitative count of the protons in each unique environment.

  • Multiplicity (Splitting): Caused by spin-spin coupling, this is the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) by the influence of neighboring protons. The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz). For benzene derivatives, two main types of proton-proton coupling are critical:

    • Ortho-coupling (³JHH): Coupling between adjacent protons (separated by three bonds). It is the strongest, typically in the range of 7–10 Hz.[4]

    • Meta-coupling (⁴JHH): Coupling between protons separated by two carbons (four bonds). It is significantly weaker, ranging from 2–3 Hz.[4]

    • Para-coupling (⁵JHH): Coupling across the ring is usually too small (0-1 Hz) to be resolved.

The power of ¹H NMR lies in how substituents dramatically alter the chemical shifts of the ring protons. Electron-withdrawing groups (EWGs) like nitrile (-CN) and aldehyde (-CHO) pull electron density from the ring, strongly deshielding the protons at the ortho and para positions and shifting their signals downfield.[3][5] Conversely, electron-donating groups (EDGs) push electron density into the ring, shielding these positions and shifting them upfield.[3][6] Fluorine is a classic example of an atom with opposing effects: it is strongly electron-withdrawing by induction but electron-donating by resonance. Its net effect is complex but always involves characteristic coupling to nearby protons (¹H-¹⁹F coupling).

Section 2: Deconstructing the Spectrum—Predicted ¹H NMR of this compound

To validate the structure, we must first predict its unique spectral signature based on the principles outlined above.

Validation_Workflow cluster_exp Experimental cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion A 1. Acquire Spectrum (Per Protocol) B 2. Process Data (FT, Phase, Baseline) A->B C 3. Confirm H-CHO (Singlet, ~10.1 ppm, 1H) B->C D 4. Confirm Aromatic Region (3 signals, total 3H) C->D E 5. Assign Signals (Shift, Multiplicity, J-values) D->E F 6. Compare to Isomers (Does pattern uniquely match?) E->F G Structure Validated F->G Yes H Structure Incorrect (Re-evaluate synthesis) F->H No

References

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-4-formylbenzonitrile: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. 2-Fluoro-4-formylbenzonitrile is a crucial building block in the synthesis of various pharmaceuticals, most notably as an intermediate for the PARP inhibitor Olaparib. This guide provides an in-depth, comparative analysis of the most common synthetic routes to this valuable compound. We will dissect each methodology, offering insights into the underlying chemistry, a thorough cost-benefit analysis, and detailed experimental protocols to empower you to make the most informed decision for your research and development needs.

Introduction to this compound

This compound, with its strategically placed fluorine, nitrile, and aldehyde functionalities, is a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitrile and aldehyde groups, combined with the electronic effects of the fluorine atom, makes the aromatic ring susceptible to a variety of chemical transformations. This unique combination of functional groups is pivotal for the construction of complex molecular architectures found in many biologically active compounds.

Comparative Analysis of Synthetic Routes

We will now explore three primary synthetic pathways to this compound, evaluating them based on cost, efficiency, safety, and scalability.

Route 1: The "Greener" Three-Step Synthesis from o-Fluorobenzonitrile

This modern approach is lauded for its avoidance of highly toxic reagents and its favorable economic profile for larger-scale production.[1]

Reaction Pathway:

Caption: A three-step synthesis of this compound from o-fluorobenzonitrile.

Expertise & Experience: This route begins with the chloromethylation of o-fluorobenzonitrile using paraformaldehyde and a halide source under acidic conditions, catalyzed by zinc chloride. The resulting benzyl chloride (Intermediate I) is then hydrolyzed to the corresponding benzyl alcohol (Intermediate II). The final step is the oxidation of the alcohol to the desired aldehyde. The choice of oxidizing agent is critical here; while pyridinium chlorochromate (PCC) is effective, for a more cost-effective and environmentally benign process, sodium hypochlorite (bleach) can be employed. This pathway's elegance lies in its use of readily available and inexpensive starting materials and reagents.

Trustworthiness: The multi-step nature of this process allows for the isolation and characterization of intermediates, ensuring the quality of the final product. Each step is a well-established transformation in organic synthesis, lending to the reliability of the overall process.

Route 2: The Classical Two-Step Approach from 4-Fluorobenzaldehyde

This is a more traditional route that leverages bromination followed by cyanidation.

Reaction Pathway:

Caption: A two-step synthesis starting from 4-Fluorobenzaldehyde.

Expertise & Experience: The initial step involves the electrophilic bromination of 4-fluorobenzaldehyde. While effective, the use of liquid bromine or fuming sulfuric acid presents significant handling and safety challenges.[1] A safer alternative is the use of N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. The subsequent step is a Rosenmund-von Braun reaction, where the bromo substituent is displaced by a nitrile group using copper(I) cyanide (CuCN) at elevated temperatures. This reaction is robust but requires careful control of conditions and poses environmental concerns due to the use of cyanide.

Trustworthiness: Both bromination and cyanidation are well-documented and reliable reactions. However, the harsh conditions and hazardous nature of the reagents necessitate stringent safety protocols.

Route 3: The Pathway from 2-Fluoro-5-methylbenzonitrile

This route involves the transformation of a methyl group into an aldehyde.

Reaction Pathway:

Caption: A two-step synthesis starting from 2-Fluoro-5-methylbenzonitrile.

Expertise & Experience: The first step is a free-radical bromination of the benzylic methyl group. This reaction is notoriously carried out in carbon tetrachloride (CCl4), a highly toxic and ozone-depleting solvent.[1] The resulting benzyl bromide is then converted to the aldehyde. One common method is the Sommelet reaction, which utilizes hexamine to form an intermediate that is subsequently hydrolyzed to the aldehyde.[1][2] While this avoids harsh oxidizing agents, the initial bromination step's reliance on CCl4 is a significant drawback.

Trustworthiness: The selectivity of the initial bromination can be an issue, potentially leading to di-brominated byproducts. The Sommelet reaction itself is generally reliable for the conversion of benzyl halides to aldehydes.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clear and objective comparison, the following table summarizes the estimated costs of starting materials and reagents for the synthesis of one mole of this compound via each route. Prices are based on bulk chemical supplier data and are subject to market fluctuations.

Parameter Route 1: From o-Fluorobenzonitrile Route 2: From 4-Fluorobenzaldehyde Route 3: From 2-Fluoro-5-methylbenzonitrile
Starting Material Cost (per mole of product) ~$50 - $70~$80 - $100~$60 - $80
Key Reagent Costs (per mole of product) ~$40 - $60~$90 - $120~$70 - $90
Overall Estimated Material Cost (per mole) ~$90 - $130 ~$170 - $220 ~$130 - $170
Yield 65-75%[1]Moderate to GoodModerate
Safety Concerns Moderate (strong acids, oxidizers)High (Liquid Br2, CuCN)Very High (CCl4)
Environmental Impact Lower (avoids heavy metals and halogenated solvents)High (cyanide waste)Very High (ozone-depleting solvent)
Scalability GoodModerate (due to hazardous reagents)Poor (due to CCl4)

Detailed Experimental Protocols

Protocol for Route 1: From o-Fluorobenzonitrile

Step 1: Synthesis of Intermediate I In a suitable reaction vessel, o-fluorobenzonitrile (1.0 eq), paraformaldehyde (1.2 eq), and sodium chloride (1.1 eq) are suspended in concentrated sulfuric acid. Anhydrous zinc chloride (0.1 eq) is added as a catalyst. The mixture is stirred at room temperature and monitored by HPLC. Upon completion, the reaction is quenched by pouring it into an ice-water mixture and extracted with dichloromethane. The organic layer is washed, dried, and concentrated to yield the crude intermediate.

Step 2: Hydrolysis to Intermediate II The crude Intermediate I is hydrolyzed using an aqueous solution of sodium carbonate or sodium hydroxide with heating. The reaction is monitored by HPLC. After completion, the product is extracted with ethyl acetate, and the combined organic layers are concentrated to give crude Intermediate II.

Step 3: Oxidation to this compound Crude Intermediate II is dissolved in dichloromethane and oxidized using pyridinium chlorochromate (PCC) (1.5 eq) at room temperature. Alternatively, a biphasic oxidation using sodium hypochlorite in the presence of a phase-transfer catalyst can be employed for a greener process. After the reaction is complete, the mixture is filtered (if using PCC) or the layers are separated. The organic layer is washed, dried, and the solvent is removed. The final product is purified by recrystallization from toluene to yield a yellow solid with a purity of >97%.[1]

Protocol for Route 2: From 4-Fluorobenzaldehyde

Step 1: Bromination of 4-Fluorobenzaldehyde To a solution of 4-fluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., acetic acid), N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide are added. The mixture is heated to initiate the reaction. The reaction progress is monitored by TLC or GC. After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization.

Step 2: Cyanidation to this compound 3-Bromo-4-fluorobenzaldehyde (1.0 eq) and copper(I) cyanide (1.2 eq) are heated in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is typically run at elevated temperatures (150-170 °C) overnight. After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent and purified by column chromatography or recrystallization.

Protocol for Route 3: From 2-Fluoro-5-methylbenzonitrile

Step 1: Radical Bromination of 2-Fluoro-5-methylbenzonitrile 2-Fluoro-5-methylbenzonitrile (1.0 eq) is dissolved in carbon tetrachloride. N-bromosuccinimide (1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide) are added. The mixture is refluxed under irradiation with a UV lamp until the starting material is consumed (monitored by GC or TLC). The succinimide byproduct is filtered off, and the solvent is removed under reduced pressure.

Step 2: Sommelet Reaction to this compound The crude 2-fluoro-5-(bromomethyl)benzonitrile (1.0 eq) is dissolved in a mixture of acetic acid and water. Hexamethylenetetramine (hexamine) (1.2 eq) is added, and the mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction is cooled and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Conclusion and Recommendations

After a thorough analysis of the three primary synthetic routes to this compound, a clear recommendation emerges.

Route 1, the three-step synthesis from o-fluorobenzonitrile, stands out as the most advantageous method for both laboratory and industrial-scale production. Its primary benefits are the significantly lower cost of starting materials and reagents, coupled with the avoidance of highly toxic and environmentally damaging chemicals such as liquid bromine, cuprous cyanide, and carbon tetrachloride. While it involves an additional step compared to the other routes, the overall process is robust, scalable, and offers a higher degree of safety and environmental responsibility. The reported yields are also competitive, making it the most economically viable and sustainable option.

Route 2, while a classic approach, is hampered by the high cost and significant safety and environmental concerns associated with its reagents. The use of brominating agents and cyanide salts necessitates specialized handling and waste disposal procedures, increasing the overall cost and complexity of the synthesis.

Route 3 is the least favorable due to its reliance on the highly toxic and ozone-depleting solvent, carbon tetrachloride. The regulatory restrictions and health hazards associated with CCl4 make this route unsuitable for modern, sustainable chemical manufacturing.

References

A Senior Application Scientist’s Guide to Benchmarking the Purity of Commercially Available 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of a Seemingly Simple Building Block

2-Fluoro-4-formylbenzonitrile (CAS No. 101048-76-4) is a trifunctional aromatic compound that has become an indispensable building block in modern synthetic chemistry. Its unique arrangement of a nitrile, a formyl group, and a fluorine atom offers multiple reaction handles, making it a valuable precursor in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research.[1] The aldehyde can undergo reductive amination or olefination, the nitrile can be hydrolyzed or reduced, and the fluorine atom can influence the molecule's electronic properties and metabolic stability.

However, the very versatility that makes this reagent attractive also makes its purity paramount. The success of a multi-step synthesis, the reliability of a high-throughput screen, or the validity of a structure-activity relationship (SAR) study can be compromised by seemingly insignificant impurities. An uncharacterized impurity can lead to unexpected side reactions, lower yields, and misleading biological data. This guide provides researchers, scientists, and drug development professionals with a robust, multi-faceted analytical strategy to objectively assess and compare the purity of commercially available this compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Rationale for an Orthogonal Analytical Approach

A purity value on a supplier's label, often determined by a single method like Gas Chromatography (GC), may not reveal the full story.[1][2] To achieve a comprehensive and trustworthy purity profile, we must employ an orthogonal analytical strategy. This involves using multiple, distinct analytical techniques that measure different chemical and physical properties of the sample. By combining methods, we create a self-validating system where the strengths of one technique compensate for the limitations of another.

For this compound, we will utilize a triad of core analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting non-volatile or thermally unstable impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for identifying and quantifying volatile and semi-volatile impurities, providing both retention time and mass fragmentation data.

  • Proton Nuclear Magnetic Resonance (¹H NMR): A powerful tool for structural confirmation and for identifying and quantifying proton-bearing impurities, often without the need for a reference standard for the impurity itself.

This multi-pronged approach ensures that our assessment is not only accurate but also provides a detailed impurity profile, which is often more valuable than a single purity percentage.

Experimental Design & Protocols

Herein, we detail the step-by-step protocols for each analytical method. The experimental choices are deliberate, designed to provide maximum resolution and sensitivity for the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurity Profiling

Causality of Experimental Choices: A reverse-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds.[3] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures good peak shape and is compatible with mass spectrometry if LC-MS were to be used for further characterization.[4] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and detected within a reasonable timeframe.

Experimental Protocol: HPLC

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly.

  • Chromatographic Conditions:

    • Instrument: Agilent 1100 Series HPLC system or equivalent, with a UV detector.[5]

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Data Analysis: Calculate purity by the area percent method, assuming all components have a similar response factor at 254 nm. The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve & Dilute (10 mL ACN/H2O) weigh->dissolve inject Inject 10 µL onto HPLC System dissolve->inject separate Gradient Elution on C18 Column inject->separate detect UV Detection @ 254 nm separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: HPLC workflow from sample preparation to purity calculation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Identification

Causality of Experimental Choices: GC-MS is highly effective for separating and identifying volatile and semi-volatile organic compounds. A non-polar HP-5MS column is selected as it provides excellent separation for a wide range of aromatic compounds.[6] The temperature program is designed to first separate highly volatile impurities (like residual solvents) at a lower temperature, then ramp up to elute the main analyte and any less volatile, synthesis-related byproducts. Electron impact (EI) ionization at 70 eV is a standard method that produces reproducible fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for confident impurity identification.[6]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in high-purity acetone.

  • Instrumental Conditions:

    • Instrument: Agilent GC-MS system (e.g., 7890B GC with 5977A MSD) or equivalent.

    • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Split (50:1).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C (Electron Impact, 70 eV).

    • Scan Range: 40-400 m/z.

  • Data Analysis: Integrate the total ion chromatogram (TIC). Identify impurities by matching their mass spectra against a reference library (e.g., NIST). Calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.

Workflow Visualization: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_sol Prepare Solution (1 mg/mL in Acetone) inject Inject 1 µL (Split Mode) prep_sol->inject separate Temperature Programmed Separation on HP-5MS inject->separate detect EI Ionization & Mass Analysis (40-400 m/z) separate->detect integrate Integrate TIC detect->integrate identify Identify Impurities (MS Library Search) integrate->identify calculate Calculate Purity (Area % Method) identify->calculate

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Fluoro-4-formylbenzonitrile (CAS No. 101048-76-4) is a valuable bifunctional molecule utilized as a building block in the synthesis of complex pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by its significant toxicological profile. The presence of both a nitrile (-CN) group and a fluorine atom necessitates a rigorous and scientifically grounded approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol designed for researchers and drug development professionals. Our objective is to move beyond mere compliance, fostering a deep understanding of the chemical principles that underpin these critical safety procedures, thereby ensuring the protection of personnel and the environment.

Part 1: Foundational Hazard Analysis & Risk Assessment

A thorough understanding of the hazards associated with this compound is non-negotiable. The primary risk stems from the nitrile functional group, which classifies the compound as a cyanide-containing substance. The cyanide ion (CN⁻) is a potent inhibitor of cellular respiration, leading to high acute toxicity if ingested, inhaled, or absorbed through the skin.[2][3] Furthermore, as a halogenated aromatic compound, its decomposition and incineration pathways require specialized consideration to prevent the release of toxic byproducts such as hydrogen fluoride (HF) and hydrogen cyanide (HCN).[4]

This compound is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[5] Therefore, all waste materials, including empty containers and contaminated personal protective equipment (PPE), must be treated as hazardous waste.

Hazard and Disposal Summary Table
ParameterInformationSource(s)
Chemical Name This compound[6][7]
Synonyms 4-Cyano-3-fluorobenzaldehyde[5]
CAS Number 101048-76-4[6][7]
Primary Hazards Acute toxicity (oral, dermal, inhalation); Causes skin and serious eye irritation; May cause respiratory irritation.[6]
Waste Classification Acutely Hazardous Waste (potential P-listed category due to cyanide content).[8]
Incompatible Materials Strong acids, strong oxidizing agents, strong bases. Crucially, avoid all contact with acids , which can liberate highly toxic hydrogen cyanide (HCN) gas.[9][10]
Primary Disposal Method Collection by a licensed hazardous waste disposal service for high-temperature incineration at a permitted facility.[9][11]

Part 2: Pre-Disposal Safety & Engineering Controls

Prior to generating any waste, establishing a safe work environment is paramount. These controls are designed to minimize exposure and prevent accidental reactions.

Mandatory Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling this compound or its waste:

  • Hand Protection: Double-gloving with chemical-resistant gloves (e.g., nitrile rubber) is required. This provides an additional layer of protection against dermal absorption, which is a significant route of exposure for cyanide compounds.[2][8] If a glove is contaminated, it must be removed immediately and disposed of as hazardous waste.

  • Eye and Face Protection: Safety goggles are mandatory. Where a splash hazard exists, a full-face shield must be worn in addition to goggles.[12]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of solid material and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3][12]

Engineering Controls: The Primary Line of Defense

The principle of ALARA (As Low As Reasonably Achievable) dictates that engineering controls should be the primary method of exposure reduction.

  • Designated Work Area: All work with this compound must be performed in a designated area within a certified chemical fume hood. This area should be clearly marked with a warning sign indicating the use of a highly toxic cyanide compound.[3][12]

  • Segregation of Incompatibles: It is critically important to never permit acids or strong oxidizing agents in the designated cyanide work area unless they are essential for the ongoing reaction.[3] This procedural control prevents the accidental generation of lethal HCN gas.

Part 3: Step-by-Step Waste Collection and Segregation Protocol

The cornerstone of safe disposal is meticulous segregation at the point of generation. Mixing cyanide-containing waste with other chemical streams is a dangerous and costly error.

Step 1: Waste Container Preparation

  • Select a waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition, with a secure, leak-proof lid.

  • The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • The CAS Number: "101048-76-4"

    • Appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).

    • A prominent warning: "CYANIDE WASTE - DO NOT MIX WITH ACIDS" .[2]

Step 2: Segregation and Collection

  • Solid Waste:

    • Unused or Expired Chemical: The original container with the unused chemical should be dated and placed in secondary containment for disposal. Do not attempt to open a container that is old or shows signs of degradation.

    • Contaminated Debris: All disposable items that have come into contact with the chemical, such as gloves, weigh papers, pipette tips, and contaminated bench paper, must be collected directly into the designated solid hazardous waste container. Avoid generating dust during transfer.[11][13]

  • Liquid Waste:

    • Solutions containing this compound must be collected in a separate, clearly labeled liquid hazardous waste container.

    • Segregate based on solvent type (e.g., halogenated or non-halogenated) if required by your institution's waste management program, but the primary and most critical segregation is that it is cyanide-containing waste .

    • Never pour any nitrile-containing waste down the drain. [14]

  • Contaminated Sharps:

    • Any needles, syringes, or broken glassware contaminated with this compound must be placed in a dedicated, puncture-proof sharps container labeled for "Cyanide-Contaminated Sharps."[8]

Step 3: Storage in Satellite Accumulation Area (SAA)

  • Once a waste container is full or the experiment is complete, ensure the lid is tightly sealed.

  • Store the container in your laboratory's designated Satellite Accumulation Area (SAA), ensuring it is kept in secondary containment and away from any containers of acidic waste.

  • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste vendor in a timely manner.

Part 4: Emergency Procedures: Spill and Decontamination

Accidents require a swift and correct response.

Spill Management
  • Small Spill (Solid):

    • Alert others in the immediate area. Ensure the fume hood is operational.

    • Wearing full PPE, gently cover the spill with a dry absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.[11]

    • Carefully sweep or scoop the material into the designated solid hazardous waste container.[2]

    • Proceed to the decontamination protocol below.

  • Large Spill or Any Liquid Spill:

    • Evacuate the laboratory immediately, alerting all personnel.

    • Close the laboratory door and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.[2]

Decontamination Protocol

This two-step process is essential for neutralizing residual cyanide on non-disposable glassware and work surfaces within the fume hood.

  • Alkaline Rinse: First, rinse the contaminated surface or item with a pH 10 buffer solution. This ensures an alkaline environment, which stabilizes the cyanide salt and prevents HCN formation.[3][12]

  • Oxidative Inactivation: Following the alkaline rinse, wipe or rinse the item with a freshly prepared 10% bleach (sodium hypochlorite) solution. The bleach will oxidize the cyanide to the much less toxic cyanate ion. Let the bleach solution remain in contact for at least 15 minutes.[3][12]

  • Final Rinse: Thoroughly rinse the item with water.

  • Waste Collection: All solutions and materials used for decontamination must be collected as hazardous liquid waste.

Part 5: Visualization of the Disposal Workflow

To ensure clarity, the logical flow from waste generation to final disposal is summarized in the following diagram.

G Disposal Workflow for this compound cluster_0 Step 1: Generation cluster_1 Step 2: Identification cluster_2 Step 3: Segregation & Collection cluster_3 Step 4: Interim Storage cluster_4 Step 5: Final Disposal Waste Generation Point\n(Inside Fume Hood) Waste Generation Point (Inside Fume Hood) Solid Waste\n(Gloves, Paper, etc.) Solid Waste (Gloves, Paper, etc.) Waste Generation Point\n(Inside Fume Hood)->Solid Waste\n(Gloves, Paper, etc.) Liquid Waste\n(Solutions) Liquid Waste (Solutions) Waste Generation Point\n(Inside Fume Hood)->Liquid Waste\n(Solutions) Sharps Waste\n(Glass, Needles) Sharps Waste (Glass, Needles) Waste Generation Point\n(Inside Fume Hood)->Sharps Waste\n(Glass, Needles) Solid_Container Labeled Solid Waste Container (HDPE Pail) 'CYANIDE WASTE - NO ACIDS' Solid Waste\n(Gloves, Paper, etc.)->Solid_Container Liquid_Container Labeled Liquid Waste Container (HDPE Bottle) 'CYANIDE WASTE - NO ACIDS' Liquid Waste\n(Solutions)->Liquid_Container Sharps_Container Labeled Sharps Container (Puncture-Proof) 'CYANIDE WASTE' Sharps Waste\n(Glass, Needles)->Sharps_Container SAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA Vendor Arrange Pickup by Licensed Hazardous Waste Vendor SAA->Vendor

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound is a critical safety function that demands scientific diligence. By understanding the chemical causality behind each procedural step—from the inherent toxicity of the nitrile group to the necessity of segregating it from acids—researchers can effectively mitigate risks. Adherence to this guide will not only ensure regulatory compliance but also foster a culture of safety and environmental responsibility within the laboratory. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Fluoro-4-formylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

As researchers engaged in the complex world of drug development and organic synthesis, our work with versatile intermediates like 2-Fluoro-4-formylbenzonitrile is fundamental. This compound, with its unique fluorine and formyl group functionalities, is a valuable building block in creating novel pharmaceuticals and materials.[1] However, its utility is matched by its potential hazards. This guide moves beyond a simple checklist, offering a comprehensive, science-backed framework for personal protective equipment (PPE) to ensure your safety and the integrity of your research.

Hazard Assessment: Understanding the 'Why'

Effective safety protocols are built on a foundational understanding of the risks. This compound (CAS No. 101048-76-4) is a solid, typically a white to light yellow powder, which presents a primary risk of airborne dust.[1][2][3] Its hazard profile, according to the Globally Harmonized System (GHS), necessitates a careful approach.

The compound is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[2]

  • Causes skin irritation (H315).[3][4][5]

  • Causes serious eye irritation (H319).[3][4]

  • May cause respiratory irritation (H335).[3][4][6]

These classifications are not abstract warnings; they are directives. The powdery nature means that any manipulation—weighing, transferring, or adding to a reaction—can generate dust that can be easily inhaled or settle on skin and surfaces, leading to irritation or systemic effects. Our PPE strategy, therefore, is designed to create a complete barrier against these specific routes of exposure.

Core PPE Requirements: Your First Line of Defense

The selection of PPE is not a one-size-fits-all solution but a risk-based assessment. The following table outlines the minimum required PPE for handling this compound in a standard laboratory setting.

PPE ComponentSpecificationRationale & Key Considerations
Hand Protection Nitrile GlovesNitrile provides excellent resistance to a broad range of chemicals, solvents, and bases, and is superior to latex in preventing punctures.[7][8][9] Given that this compound is harmful upon skin contact, gloves must be worn at all times.[2] Inspect gloves for integrity before each use and change them immediately if contamination is suspected. For aromatic compounds, prolonged contact can lead to permeation, so prompt replacement is critical.[10]
Eye & Face Protection ANSI Z87.1-compliant Safety GogglesThe compound causes serious eye irritation.[4] Goggles provide a full seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[11] When handling larger quantities (>1g) or if there is a risk of splashing, a face shield should be worn in addition to safety goggles.[7][11]
Respiratory Protection NIOSH-approved N95 Respirator or higherThis is mandatory when handling the solid outside of a certified chemical fume hood. The primary inhalation hazard is dust.[4][6] An N95 filter is effective at protecting against solid particulates.[12] All work with this solid should ideally be conducted within a fume hood to minimize dust generation.[6]
Body Protection Fully-Buttoned Laboratory CoatA lab coat protects street clothes and skin from contamination.[8][11] It should be made of a non-flammable material like cotton and always be kept fully fastened.
Foot Protection Closed-toe, closed-heel shoesShoes must fully cover the foot to protect against spills.[7][11]

Standard Operating Protocol for Safe Handling

Trust in our safety protocols comes from their self-validating nature. Every step is designed to mitigate a specific, identified risk.

Objective: To safely weigh and transfer this compound for experimental use.

Location: All handling of the solid must occur inside a certified chemical fume hood.[6]

Methodology:

  • Preparation & Pre-Handling Checks:

    • Ensure the chemical fume hood is functioning correctly (check airflow monitor).

    • Don all required PPE as specified in the table above.

    • Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.

    • Gather all necessary equipment (spatulas, weigh boats, reaction vessel) and place them inside the hood before introducing the chemical.

  • Weighing & Transfer:

    • Carefully open the container of this compound, pointing the opening away from your breathing zone.

    • Use a dedicated spatula to gently scoop the required amount of powder into a weigh boat. Avoid any actions that could generate dust, such as tapping or dropping the powder from a height.

    • Securely close the primary container immediately after dispensing.

    • Carefully add the weighed powder to the reaction vessel. If possible, use a powder funnel to minimize the chance of spillage.

  • Post-Handling & Decontamination:

    • Wipe the spatula and any other contaminated reusable equipment with a solvent-dampened cloth (e.g., ethanol or isopropanol) and place the cloth into a designated solid hazardous waste container.

    • Carefully fold the absorbent liner inward and place it in the solid hazardous waste container.

    • Wipe down the work surface of the fume hood.

  • Doffing PPE & Personal Hygiene:

    • Remove gloves using the proper technique to avoid skin contact with any residue and dispose of them in the hazardous waste container.

    • Remove your lab coat and hang it in its designated location.

    • Thoroughly wash your hands with soap and water.[13]

  • Emergency Exposure Procedures:

    • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

    • If in Eyes: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

    • If Inhaled: Move the individual to fresh air.[2][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.

Spill, Decontamination, and Disposal Plan

Accidents can happen, but a clear plan minimizes their impact.

  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material or sand to prevent it from becoming airborne.[13]

    • Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[13] Avoid generating dust.[13]

    • Decontaminate the area with a suitable solvent and wipe clean.

  • Major Spills:

    • Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry to the area.

  • Waste Disposal:

    • All waste contaminated with this compound, including gloves, weigh boats, and cleaning materials, must be disposed of as hazardous chemical waste.[12]

    • Collect waste in a compatible, sealed, and clearly labeled container.[13]

    • The container should be labeled "Hazardous Waste: this compound."

    • Follow all institutional and local regulations for the disposal of toxic solid nitriles.[12][14] Do not dispose of this material down the drain or in regular trash.[12]

Visualizing the PPE Decision Process

The scale of your work can influence the specific level of PPE required. This workflow illustrates the decision-making process for escalating protective measures.

PPE_Decision_Workflow start Start: Handling This compound assess Assess Scale of Operation start->assess small_scale Small Scale (<1g) (e.g., Analytical Standard Prep) assess->small_scale  < 1 gram large_scale Large Scale (≥1g) (e.g., Preparative Synthesis) assess->large_scale  ≥ 1 gram standard_ppe Standard PPE - Nitrile Gloves - Lab Coat - Safety Goggles - Work in Fume Hood small_scale->standard_ppe enhanced_ppe Enhanced PPE - Standard PPE PLUS: - Face Shield (over goggles) - Consider Chemical Resistant Apron large_scale->enhanced_ppe end Proceed with Experiment standard_ppe->end enhanced_ppe->end

Caption: PPE selection workflow based on the scale of the operation.

By adhering to these scientifically grounded protocols, we not only protect ourselves but also foster a culture of safety and excellence in our laboratories. This compound is a tool; like any powerful tool, it demands respect and careful handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-formylbenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-formylbenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.